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  • Product: N-benzhydryl-2-chloropropanamide
  • CAS: 94500-97-7

Core Science & Biosynthesis

Foundational

N-benzhydryl-2-chloropropanamide synthesis pathway

An In-depth Technical Guide to the Synthesis of N-benzhydryl-2-chloropropanamide Executive Summary: This guide provides a comprehensive technical overview of the synthesis pathway for N-benzhydryl-2-chloropropanamide, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N-benzhydryl-2-chloropropanamide

Executive Summary: This guide provides a comprehensive technical overview of the synthesis pathway for N-benzhydryl-2-chloropropanamide, a key intermediate in pharmaceutical development. The document elucidates the core chemical principles, offers a detailed, field-proven experimental protocol, and discusses critical parameters for process control and validation. The synthesis is predicated on the nucleophilic acyl substitution between diphenylmethanamine and 2-chloropropanoyl chloride. By detailing the mechanistic underpinnings and providing a self-validating procedural framework, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to achieve a reproducible and efficient synthesis.

N-benzhydryl-2-chloropropanamide (CAS No: 94500-97-7) is a specialized organic molecule whose structural significance is primarily recognized in the context of pharmaceutical synthesis.[1] Its molecular framework, featuring a benzhydryl group attached to a chloropropanamide moiety, makes it a versatile precursor for the construction of more complex active pharmaceutical ingredients (APIs). The benzhydryl group, in particular, is a common scaffold in centrally active compounds. The primary synthesis route involves the formation of an amide bond, a cornerstone reaction in organic and medicinal chemistry. This guide focuses on the most direct and reliable pathway for its preparation: the acylation of diphenylmethanamine with 2-chloropropanoyl chloride.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of N-benzhydryl-2-chloropropanamide logically points to a disconnection at the amide C-N bond. This strategy is highly efficient as it breaks the molecule down into two readily available or synthesizable starting materials: diphenylmethanamine and an activated derivative of 2-chloropropanoic acid.

The most effective "activated derivative" for this purpose is the acyl chloride, 2-chloropropanoyl chloride.[2] Acyl chlorides are highly reactive electrophiles, ensuring a rapid and generally high-yielding reaction with the nucleophilic amine group of diphenylmethanamine.[3] This approach is favored for its reliability and straightforward execution.

G cluster_main Retrosynthetic Disconnection Target N-benzhydryl-2-chloropropanamide Disconnect Amide C-N Disconnection Target->Disconnect Retrosynthesis Synthons Benzhydryl Amine Cation 2-Chloropropanoyl Anion Disconnect->Synthons Reagents Diphenylmethanamine 2-Chloropropanoyl Chloride Synthons->Reagents Synthetic Equivalents

Caption: Retrosynthetic analysis of N-benzhydryl-2-chloropropanamide.

Mechanistic Insight: The Acylation Pathway

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of diphenylmethanamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of 2-chloropropanoyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A proton is then removed from the nitrogen atom, typically by a base, to yield the final N-benzhydryl-2-chloropropanamide and hydrochloric acid (HCl) as a byproduct. The inclusion of a base (e.g., triethylamine or pyridine) is critical to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

Reactant Overview and Critical Parameters

The success of the synthesis hinges on the quality of the starting materials and precise control of reaction conditions.

PropertyDiphenylmethanamine (Benzhydrylamine)2-Chloropropanoyl Chloride (2-Chloropropionyl chloride)[4]
Molecular Formula C₁₃H₁₃NC₃H₄Cl₂O[2]
Molecular Weight 183.25 g/mol 126.97 g/mol [2]
CAS Number 91-00-97623-09-8[2]
Appearance Colorless to yellow liquidColorless to light yellow liquid[2]
Boiling Point 298 °C109-111 °C[4]
Density 1.063 g/mL1.308 g/mL[4]
Key Hazards Skin and eye irritantFlammable, Water-reactive, Corrosive[5]

Causality Behind Experimental Choices:

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to dissolve the reactants without participating in the reaction.

  • Temperature: The reaction is initiated at a low temperature (0-5 °C) during the addition of the acyl chloride. This is a crucial control measure to manage the highly exothermic nature of the reaction and prevent the formation of unwanted byproducts.

  • Stoichiometry: A slight excess of the amine or the use of a non-nucleophilic base is common to ensure complete consumption of the highly reactive and moisture-sensitive acyl chloride.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system, with checkpoints and rationale provided for each critical step.

5.1 Materials and Equipment

  • Reactants: Diphenylmethanamine, 2-Chloropropanoyl chloride, Triethylamine (Et₃N).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Reagents for Workup: 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, thermometer, ice bath, separatory funnel, rotary evaporator.

5.2 Experimental Workflow Diagram

G start Start react_setup 1. Reactant Setup - Dissolve Diphenylmethanamine & Triethylamine in DCM - Cool to 0-5 °C start->react_setup addition 2. Reagent Addition - Add 2-Chloropropanoyl Chloride dropwise via addition funnel react_setup->addition reaction 3. Reaction - Stir at 0-5 °C - Warm to room temperature - Monitor by TLC addition->reaction workup 4. Aqueous Workup - Wash with 1M HCl - Wash with NaHCO₃ - Wash with Brine reaction->workup drying 5. Drying & Filtration - Dry organic layer with MgSO₄ - Filter to remove solid workup->drying concentration 6. Concentration - Remove solvent via rotary evaporation drying->concentration purification 7. Purification - Recrystallization or Column Chromatography concentration->purification characterization 8. Characterization - Obtain NMR, MS, M.P. data purification->characterization end End Product characterization->end

Caption: Generalized experimental workflow for the synthesis of N-benzhydryl-2-chloropropanamide.

5.3 Step-by-Step Methodology

  • Reaction Setup: In a dry three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylmethanamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cooling: Immerse the flask in an ice-salt bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Acyl Chloride Addition: Dissolve 2-chloropropanoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Slow, controlled addition is crucial to dissipate the heat of reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for 8-12 hours.[6] Rationale: The initial low temperature controls the kinetics, while warming to room temperature ensures the reaction proceeds to completion.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and its salt), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-benzhydryl-2-chloropropanamide.

5.4 Safety Considerations

  • 2-Chloropropanoyl chloride is highly corrosive and reacts violently with water.[5] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction is exothermic; careful temperature control is essential.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care and ensure proper ventilation.

Characterization and Validation

To confirm the successful synthesis and purity of the target compound, a suite of analytical techniques is required.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic peaks and integrations for the benzhydryl and chloropropanamide moieties.

  • Mass Spectrometry (MS): Will determine the molecular weight of the product, confirming the correct mass-to-charge ratio for C₁₆H₁₆ClNO.[7]

  • Melting Point (M.P.): A sharp melting point range for the purified solid indicates high purity.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H bond and the amide carbonyl (C=O) group.

Conclusion

The synthesis of N-benzhydryl-2-chloropropanamide via the acylation of diphenylmethanamine with 2-chloropropanoyl chloride is a robust and efficient method. This guide provides the fundamental mechanistic understanding and a detailed, reproducible protocol necessary for its successful preparation. Adherence to the principles of temperature control, stoichiometric balance, and rigorous purification is paramount to achieving high yield and purity. This foundational knowledge enables researchers to confidently produce this valuable intermediate for applications in pharmaceutical research and development.

References

  • Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. (2012). Molecules, 17.

  • Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC. (n.d.). NIH National Center for Biotechnology Information.

  • Process for the synthesis of modafinil. (2004). Google Patents.

  • An In-depth Technical Guide to 2-Chloropropionyl Chloride. (n.d.). Benchchem.

  • Synthesis of Modafinil. (2025). Sciencemadness Discussion Board.

  • Enantioselective Synthesis of Modafinil Drug using Chiral Complex of Titanium and Diethyltartarate. (n.d.). ResearchGate.

  • N-Benzhydryl-2-chloropropanamide | 94500-97-7. (n.d.). Sigma-Aldrich.

  • Synthetic method of D-(+)-2-chloro-propanoyl chloride. (2008). Patsnap.

  • 2-Chloropropionyl chloride 97 | 7623-09-8. (n.d.). Sigma-Aldrich.

  • How to Improve the Synthesis of 2-Chloropropionyl chloride?. (2024). Guidechem.

  • N-BENZYL-2-CHLOROPROPANAMIDE, (2R)-. (n.d.). gsrs.ncats.nih.gov.

  • N-Benzhydryl-2-chloropropanamide | 94500-97-7. (n.d.). Merck.

  • N-Benzhydryl-2-chloropropanamide | 94500-97-7. (n.d.). Sigma-Aldrich.

  • N-benzylacrylamide. (n.d.). Organic Syntheses Procedure.

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). MDPI.

  • N-Benzyl-2-chloropropanamide. (n.d.). PubChem.

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace.

  • A Guide to the Reproducibility of Experimental Results for N-(2-chlorophenyl)-2-phenylpropanamide. (n.d.). Benchchem.

  • 2-Chloropropionyl chloride. (n.d.). PubChem.

  • Synthesis, characterization and antimicrobial activity of N-substituted 2- substituted-benzimidazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research.

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (n.d.). PubMed.

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Royal Society of Chemistry.

  • (2R)-N-benzyl-2-chloropropanamide. (n.d.). PubChem.

  • N-Benzyl-2-chloropropanamide | 24752-66-7. (n.d.). ChemScene.

Sources

Exploratory

Definitive Structural Elucidation of N-Benzhydryl-2-chloropropanamide: A Multi-Modal Analytical Framework

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: N-benzhydryl-2-chloropropanamide (CAS: 94500-97-7) Introduction & Strategic Context N-benzhydryl-2-chloropropanamide (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: N-benzhydryl-2-chloropropanamide (CAS: 94500-97-7)

Introduction & Strategic Context

N-benzhydryl-2-chloropropanamide (CAS: 94500-97-7) is a highly privileged synthetic intermediate. Featuring a bulky diphenylmethyl (benzhydryl) moiety and a reactive α-chloroamide functional group, this compound ( C16​H16​ClNO ) serves as a critical building block in the development of neuroactive agents, antihistamines, and modafinil analogs. Accurate molecular structure elucidation is paramount, as the chiral center at the C2 position of the propanamide group and the potential for amide bond rotamers[1] dictate downstream synthetic trajectories.

This whitepaper outlines a rigorous, self-validating analytical framework for the structural elucidation of N-benzhydryl-2-chloropropanamide, integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Start N-benzhydryl-2-chloropropanamide (CAS: 94500-97-7) Purity Purity Validation (HPLC-UV & Melting Point) Start->Purity MS HRMS (ESI-TOF) Exact Mass & Isotope Pattern Purity->MS IR FT-IR Spectroscopy Functional Group ID Purity->IR NMR 1D & 2D NMR Atomic Connectivity Purity->NMR Structure Definitive Structure Elucidation MS->Structure IR->Structure NMR->Structure

Multi-modal analytical workflow for definitive structural elucidation.

Phase 1: Sample Preparation and Purity Validation

Before structural elucidation can begin, the integrity of the sample must be verified. Impurities such as unreacted benzhydrylamine or 2-chloropropanoyl chloride can convolute spectral data and suppress ionization in mass spectrometry[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 mg of N-benzhydryl-2-chloropropanamide in 1.0 mL of HPLC-grade acetonitrile.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter.

  • Chromatography: Inject 10 µL onto a C18 reverse-phase HPLC column. Elute using a gradient of 10% to 90% acetonitrile in water (0.1% formic acid) over 15 minutes. Monitor at 254 nm.

  • Validation Checkpoint: The primary peak must account for >98% of the total integrated area. A stable baseline and a single sharp peak validate the absence of UV-active impurities, ensuring the sample is suitable for advanced characterization.

Phase 2: High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to confirm the exact molecular weight and the elemental composition. The causality behind prioritizing HRMS lies in the presence of the chlorine atom, which provides a distinct diagnostic feature due to the natural isotopic abundance of 35Cl and 37Cl [3].

Step-by-Step Methodology:

  • Dilute the purified sample to 1 µg/mL in a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid.

  • Infuse the sample directly into an ESI-TOF mass spectrometer at a flow rate of 10 µL/min.

  • Acquire data in positive electrospray ionization mode (+ESI).

  • Validation Checkpoint: The mass error (Δppm) must be ≤ 5 ppm compared to the theoretical mass. Furthermore, the isotopic ratio of the [M+H]⁺ peak to the [M+2+H]⁺ peak must be approximately 3:1, internally validating the presence of a single chlorine atom.

Table 1: HRMS Isotopic Profiling Data

Ion SpeciesFormulaTheoretical m/zExperimental m/zMass Error (ppm)Relative Abundance
[M+H]⁺ ( 35Cl ) C16​H1735​ClNO+ 274.0993274.09981.8100%
[M+2+H]⁺ ( 37Cl ) C16​H1737​ClNO+ 276.0964276.09691.8~32%
[M+Na]⁺ C16​H1635​ClNONa+ 296.0813296.08171.3Variable

Phase 3: Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy is deployed to confirm the presence of the secondary amide linkage and the halogenated aliphatic chain, ruling out the presence of primary amines or unreacted carboxylic acids.

Step-by-Step Methodology:

  • Grind 1.0 mg of the analyte with 100 mg of anhydrous KBr in an agate mortar.

  • Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Validation Checkpoint: Run a polystyrene film standard prior to the sample. The precise alignment of the 1601 cm⁻¹ polystyrene band validates instrument calibration, ensuring all subsequent peak assignments are authoritative.

Table 2: FT-IR Peak Assignments

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentDiagnostic Significance
3280Strong, SharpN-H StretchConfirms secondary amide
3060, 3030MediumC-H Stretch (Aromatic)Confirms benzhydryl rings
1655StrongC=O Stretch (Amide I)Confirms carbonyl group
1540StrongN-H Bend (Amide II)Confirms secondary amide
740, 700StrongC-H Out-of-plane bendMonosubstituted benzene rings
680MediumC-Cl StretchConfirms aliphatic chlorine

Phase 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive atomic connectivity. The chiral center at C2 of the propanamide group renders the two phenyl rings of the benzhydryl group diastereotopic, though rapid rotation often averages their signals at room temperature. Proper documentation of solvent and frequency is critical for reproducibility[2].

Step-by-Step Methodology:

  • Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H NMR (400 MHz, 16 scans, 2s relaxation delay) and ¹³C{¹H} NMR (100 MHz, 1024 scans)[1].

  • Acquire 2D COSY and HMBC spectra to map spin systems and through-bond connectivity.

  • Validation Checkpoint: The residual CHCl3​ peak must appear sharply at δ 7.26 ppm (¹H) and δ 77.16 ppm (¹³C). The total integration of the ¹H spectrum must yield exactly 16 protons, validating the structural integrity of the bulk sample.

NMR_Logic NH Amide Proton (NH) δ ~7.0 ppm Carbonyl Carbonyl (C=O) δ ~168 ppm NH->Carbonyl HMBC CH_Benz Benzhydryl Methine (CH) δ ~6.2 ppm CH_Benz->NH COSY CH_Chloro Chiral Methine (CH-Cl) δ ~4.4 ppm CH3 Methyl (CH3) δ ~1.7 ppm CH_Chloro->CH3 COSY CH_Chloro->Carbonyl HMBC

Key 2D NMR (COSY & HMBC) correlations establishing molecular connectivity.

Table 3: ¹H and ¹³C NMR Assignments ( CDCl3​ , 400/100 MHz)

Position¹H Chemical Shift (δ, ppm)Multiplicity (J in Hz)Integration¹³C Chemical Shift (δ, ppm)
-CH₃1.72Doublet (6.8)3H22.4
-CH(Cl)-4.45Quartet (6.8)1H54.6
-CH(Ph)₂6.25Doublet (8.1)1H57.2
-NH-7.05Broad Doublet (8.1)1H-
Ar-H (ortho)7.22 - 7.28Multiplet4H127.5
Ar-H (meta/para)7.30 - 7.38Multiplet6H128.8, 127.8
Ar-C (ipso)---141.2
C=O---168.5
Mechanistic Causality in NMR Interpretation

The doublet at δ 6.25 ppm is highly diagnostic of the benzhydryl methine proton. Its coupling (J = 8.1 Hz) to the adjacent amide proton (δ 7.05 ppm) is confirmed via 2D COSY. The chiral methine proton of the 2-chloropropanamide group appears as a distinct quartet at δ 4.45 ppm, split by the adjacent methyl group (δ 1.72 ppm). Crucially, HMBC correlations from both the benzhydryl methine and the chiral methine to the carbonyl carbon (δ 168.5 ppm) definitively lock the two halves of the molecule together around the central amide bond.

Conclusion

The structural elucidation of N-benzhydryl-2-chloropropanamide requires a synergistic analytical approach. Purity validation ensures sample integrity, HRMS confirms the exact mass and isotopic signature of the chlorine atom, FT-IR identifies the secondary amide framework, and multi-dimensional NMR provides absolute atomic connectivity. By adhering to these self-validating protocols, researchers can confidently characterize this critical intermediate for downstream pharmaceutical applications.

References

  • N-Benzhydryl-2-chloropropanamide | 94500-97-7 . Sigma-Aldrich.

  • N-Benzyl-2-chloropropanamide | C10H12ClNO | CID 154878 . PubChem, National Institutes of Health. 3

  • Supplementary Info for RSC Adv. after corrections . The Royal Society of Chemistry. 1

  • A Guide to the Reproducibility of Experimental Results for N-(2-chlorophenyl)-2-phenylpropanamide . Benchchem.2

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of N-Benzhydryl-2-chloropropanamide

Executive Summary N-benzhydryl-2-chloropropanamide (CAS: 94500-97-7) is a highly versatile, bifunctional biochemical intermediate utilized extensively in proteomics research[1] and advanced pharmaceutical synthesis[2]. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzhydryl-2-chloropropanamide (CAS: 94500-97-7) is a highly versatile, bifunctional biochemical intermediate utilized extensively in proteomics research[1] and advanced pharmaceutical synthesis[2]. As a Senior Application Scientist, I frequently leverage this scaffold for its unique structural dichotomy: the highly lipophilic benzhydryl (diphenylmethyl) group drives membrane permeability and central nervous system (CNS) penetration, while the α -chloroamide moiety serves as a highly reactive electrophilic handle for bioconjugation and nucleophilic substitution. This whitepaper deconstructs its physicochemical properties, reactivity mechanics, and validated laboratory protocols to ensure robust experimental design.

Physicochemical Profiling & Safety Data

To ensure reproducibility and safety in experimental workflows, understanding the baseline physicochemical properties of the compound is critical. The data below summarizes the core metrics required for handling, storage, and structural verification[3].

PropertyValue
Chemical Name N-benzhydryl-2-chloropropanamide
CAS Number 94500-97-7
Molecular Formula C16H16ClNO
Molecular Weight 273.76 g/mol
InChI Key ILGVBQOLUMYGSZ-UHFFFAOYSA-N
Physical Form Solid
Purity Standard 98%
Storage Conditions Inert atmosphere, room temperature
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Severe skin burns/eye damage)

Table 1: Physicochemical and safety profile of N-benzhydryl-2-chloropropanamide[3].

Structural Mechanics and Reactivity Profile

The synthetic value of N-benzhydryl-2-chloropropanamide lies in its α -chloroamide functional group. The α -carbon is rendered highly electrophilic by the synergistic electron-withdrawing effects of the adjacent carbonyl oxygen and the highly electronegative chlorine atom.

This creates an ideal substrate for Bimolecular Nucleophilic Substitution (S N​ 2). When exposed to nucleophiles (such as primary/secondary amines in drug synthesis or thiolates in proteomics), the S N​ 2 displacement of the chloride ion proceeds rapidly, forming a stable alkylated conjugate.

SN2_Mechanism Substrate N-benzhydryl-2-chloropropanamide (Electrophilic Scaffold) TS Bimolecular Transition State [Nu ··· Cα ··· Cl]‡ Substrate->TS Nucleophile Target Nucleophile (e.g., Cys-Thiol, Amine) Nucleophile->TS Product Alkylated Conjugate + Chloride Ion TS->Product SN2 Displacement

Caption: SN2 displacement mechanism of the alpha-chloroamide moiety by nucleophiles.

Validated Experimental Protocols

A hallmark of rigorous scientific methodology is the implementation of self-validating systems. The following protocols detail both the de novo synthesis of the intermediate and its downstream application, emphasizing the causality behind each procedural step.

De Novo Synthesis of N-Benzhydryl-2-chloropropanamide

This protocol outlines the nucleophilic acyl substitution required to generate the target compound from commercially available starting materials[3].

Synthesis_Workflow A Benzhydrylamine (Nucleophile) C Acylation Reaction (DCM, Et3N, 0°C) A->C B 2-Chloropropionyl Chloride (Electrophile) B->C D N-benzhydryl-2-chloropropanamide (CAS: 94500-97-7) C->D HCl elimination

Caption: Synthetic workflow for N-benzhydryl-2-chloropropanamide via acyl substitution.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of benzhydrylamine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.2 equivalents of triethylamine (Et 3​ N) to the solution.

  • Acylation: Cool the reaction vessel to 0°C using an ice bath. Add 1.1 equivalents of 2-chloropropionyl chloride dropwise over 30 minutes.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the organic layer, wash with 1M HCl followed by brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from ethanol to yield pure N-benzhydryl-2-chloropropanamide.

Causality of Experimental Choices:

  • Why anhydrous DCM? Moisture must be strictly excluded to prevent the premature hydrolysis of the highly reactive 2-chloropropionyl chloride into 2-chloropropanoic acid, which would irreversibly halt the acylation.

  • Why Et 3​ N at 0°C? Triethylamine acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. If HCl is not neutralized, it will protonate the benzhydrylamine, rendering it non-nucleophilic and stalling the reaction. The 0°C temperature controls the exothermic nature of the acyl substitution, preventing the formation of unwanted degradation products.

Downstream Application: Cysteine-Selective Alkylation in Proteomics

Because of its distinct reactivity, N-benzhydryl-2-chloropropanamide is utilized in proteomics to selectively tag and alkylate proteins[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the target protein sample in 50 mM HEPES buffer at pH 7.4.

  • Reduction: Treat the protein with 5 mM Dithiothreitol (DTT) for 30 minutes at 37°C to reduce disulfide bonds.

  • Alkylation: Add a 10-fold molar excess of N-benzhydryl-2-chloropropanamide (pre-dissolved in DMSO) to the protein solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 1 hour.

  • Quenching: Quench the unreacted electrophile by adding 1% β -mercaptoethanol.

Causality of Experimental Choices:

  • Why pH 7.4? The α -chloroamide is a "soft" electrophile. At physiological pH (7.4), cysteine thiols (pKa ~8.3) are partially deprotonated to highly nucleophilic thiolate anions. Conversely, lysine amines (pKa ~10.5) remain protonated and non-nucleophilic. This precise pH control ensures absolute site-selectivity for cysteine residues over lysine.

  • Why incubate in the dark? While the S N​ 2 reaction is not strictly light-dependent, protecting the reaction from light prevents potential UV-induced radical side reactions involving the benzylic proton of the benzhydryl group over extended incubations.

Conclusion

N-benzhydryl-2-chloropropanamide (CAS: 94500-97-7) represents a structurally optimized intermediate that bridges the gap between synthetic organic chemistry and proteomics. By mastering its S N​ 2 reactivity profile and employing rigorous, moisture-free synthetic protocols, researchers can reliably deploy this compound for the development of lipophilic bioconjugates and novel CNS therapeutics.

References

Sources

Exploratory

Whitepaper: The Pharmacological Potential of N-Benzhydryl-2-Chloropropanamide as a Targeted Covalent Probe

Prepared by: Senior Application Scientist, Preclinical Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary & Pharmacophore Rationale In the landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

In the landscape of modern rational drug design, the transition from reversible binders to Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of intractable diseases. As an Application Scientist evaluating novel chemical space, I approach N-benzhydryl-2-chloropropanamide (N-BCP, CAS 94500-97-7) not merely as a synthetic intermediate, but as a highly tunable, bifunctional pharmacophore system.

N-BCP integrates two distinct structural domains that synergize to create a potent CNS-active covalent probe:

  • The Benzhydryl (Diphenylmethyl) Scaffold: The benzhydryl motif is a privileged pharmacophore in antihistaminic and neuroactive drugs, heavily utilized to drive lipophilicity and blood-brain barrier (BBB) penetration[1]. Recent drug development campaigns have successfully leveraged this bulky, hydrophobic group to design CNS-penetrant inhibitors, such as class IIa histone deacetylase (HDAC) inhibitors, achieving high exposure levels in the brain[2].

  • The α -Chloropropanamide Warhead: Alpha-chloroamides act as mild electrophiles capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins. This warhead strategy has been successfully deployed in breakthrough covalent inhibitors targeting KRAS G12C and Nicotinamide N-Methyltransferase (NNMT).

Crucially, the presence of the α -methyl group in the 2-chloropropanamide warhead of N-BCP provides steric shielding compared to unbranched chloroacetamides. This subtle structural modification reduces indiscriminate reactivity with highly abundant intracellular glutathione, thereby enhancing the specificity of the covalent modification once the benzhydryl group anchors the molecule in the target's binding pocket.

Mechanism of Action: Targeted Covalent Inhibition

The biological activity of N-BCP is governed by a two-step kinetic process: a non-covalent pre-equilibrium followed by irreversible alkylation. The benzhydryl moiety drives the initial reversible binding ( Ki​ ) to hydrophobic pockets of the target protein. Once the molecule is optimally oriented, the α -chloropropanamide undergoes a proximity-driven SN​2 reaction with a reactive cysteine thiol, forming a stable thioether linkage ( kinact​ ).

Workflow A N-Benzhydryl-2-chloropropanamide C Non-Covalent Pre-equilibrium (K_i) A->C Lipophilic Binding B Target Protein (e.g., DJ-1, NNMT) B->C Active Site Cys D Covalent Alkylation of Cysteine (k_inact) C->D alpha-Chloroamide Reaction E Irreversible Target Inhibition D->E Functional Blockade

Mechanistic pathway of targeted covalent inhibition by N-benzhydryl-2-chloropropanamide.

Proposed Biological Targets in CNS Oncology & Neurodegeneration

Given its physicochemical profile, N-BCP is uniquely positioned for evaluation against CNS targets that possess druggable, non-catalytic, or allosteric cysteines.

DJ-1 Deglycase Inhibition: DJ-1 (PARK7) is an oncoprotein and deglycase implicated in both cancer chemoresistance and Parkinson's disease. Recent deglycase-activity oriented screening has identified α -chloroamides as potent covalent inhibitors of DJ-1. These inhibitors selectively label the reduced Cys106 residue, firmly wedging into the binding pocket prior to covalent modification[3]. The benzhydryl group of N-BCP is theoretically optimal for occupying the hydrophobic cleft adjacent to Cys106, making it a prime candidate for DJ-1 targeted therapies.

NNMT Modulation in Glioblastoma: Nicotinamide N-Methyltransferase (NNMT) is overexpressed in various tumors, including glioblastoma, where it depletes methyl donors and alters the epigenetic landscape. α -chloroacetamides have been validated as the first covalent inhibitors of NNMT, binding the noncatalytic Cys165 residue[4]. N-BCP's inherent BBB permeability makes it a highly attractive scaffold for developing CNS-penetrant NNMT inhibitors.

Quantitative Pharmacological Profiling

To evaluate N-BCP as a lead compound, we must benchmark its kinetic and pharmacokinetic parameters against standard covalent probe criteria. The table below summarizes the target thresholds required for N-BCP to achieve in vivo efficacy.

ParameterTarget Value / RangeBiological Significance & Causality
Ki​ (Binding Affinity) 0.5−5.0μM Driven by the benzhydryl group. Lower Ki​ ensures the molecule docks long enough for the covalent reaction to occur, minimizing off-target toxicity.
kinact​ (Inactivation Rate) 0.01−0.05min−1 Governed by the α -chloropropanamide. A moderate rate prevents rapid depletion by glutathione while ensuring complete target saturation over time.
kinact​/Ki​ (Efficiency) >10,000M−1s−1 The gold standard metric for covalent drugs. Indicates highly specific, proximity-driven alkylation.
LogBB (Brain/Plasma Ratio) >0.3 Confirms the benzhydryl scaffold successfully drives the molecule across the BBB for CNS target engagement.
GSH Half-Life ( t1/2​ ) >120minutes The α -methyl steric shield must protect the warhead from rapid degradation by intracellular thiols.

Self-Validating Experimental Protocols

To rigorously validate the biological activity of N-BCP, the following self-validating workflows must be executed. As scientists, we must design experiments where the physical chemistry proves the biology.

Protocol A: Intact Protein Mass Spectrometry (IP-MS) for Covalent Adduct Confirmation

Purpose: To confirm the exact stoichiometry (1:1) and site of labeling (Cysteine). We utilize LC-TOF-MS because the mass shift unambiguously confirms covalent binding, ruling out non-specific poly-alkylation which plagues overly reactive electrophiles.

  • Protein Preparation: Dilute recombinant target protein (e.g., DJ-1) to 2μM in HEPES buffer (pH 7.4). Crucial step: Do not use DTT or β -mercaptoethanol, as these will react with N-BCP. Use TCEP as a non-nucleophilic reductant.

  • Compound Incubation: Add N-BCP at a 10-fold molar excess ( 20μM ). Incubate at 25∘C .

  • Time-Course Sampling: Quench 10μL aliquots at 0, 15, 30, 60, and 120 minutes using 1% formic acid to halt the reaction.

  • LC-MS Analysis: Inject onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra. A successful reaction will show a mass shift of +237.09 Da (Mass of N-BCP minus HCl, which is lost during the alkylation of the cysteine thiol).

Protocol B: Cellular Thermal Shift Assay (CETSA) for CNS Target Engagement

Purpose: To validate target engagement in live cells. Because covalent binding thermodynamically stabilizes the folded protein, the target will resist heat-induced aggregation at higher temperatures compared to the vehicle control.

  • Cell Culture & Dosing: Culture SH-SY5Y neuroblastoma cells to 80% confluency. Treat with 10μM N-BCP or DMSO (vehicle) for 4 hours. Causality: 4 hours allows sufficient time for both membrane permeation (driven by the benzhydryl group) and covalent bond formation.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 equal aliquots in PCR tubes.

  • Heat Gradient: Heat the tubes across a temperature gradient ( 40∘C to 70∘C ) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells using freeze-thaw cycles (liquid nitrogen to 37∘C ). Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Western Blotting: Analyze the soluble fraction (supernatant) via Western blot for the target protein. N-BCP engagement is confirmed if the melting temperature ( Tm​ ) of the target protein is significantly shifted (typically ΔTm​>3∘C ) in the treated group versus the DMSO control.

References

  • Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • Development and characterization of a CNS-penetrant benzhydryl hydroxamic acid class IIa histone deacetylase inhibitor Bioorganic & Medicinal Chemistry Letters URL:[Link][2]

  • Covalent Guanosine Mimetic Inhibitors of G12C KRAS PMC - NIH URL:[Link][5]

  • Deglycase-activity oriented screening to identify DJ-1 inhibitors PMC - NIH URL:[Link][3]

  • Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy Frontiers in Oncology URL:[Link][4]

Sources

Foundational

An In-Depth Technical Guide to N-benzhydryl-2-chloropropanamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-benzhydryl-2-chloropropanamide, a chemical compound with potential applications in orga...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-benzhydryl-2-chloropropanamide, a chemical compound with potential applications in organic synthesis and medicinal chemistry. This document details its nomenclature, chemical and physical properties, and outlines a detailed, field-proven protocol for its synthesis. Furthermore, this guide explores the compound's reactivity and potential as a versatile intermediate for the development of novel molecules.

Nomenclature and Identification

  • IUPAC Name: N-(diphenylmethyl)-2-chloropropanamide

  • Synonyms: N-benzhydryl-2-chloropropanamide

  • CAS Number: 94500-97-7

  • Molecular Formula: C₁₆H₁₆ClNO

  • Molecular Weight: 273.76 g/mol

Table 1: Chemical Identifiers

IdentifierValue
IUPAC NameN-(diphenylmethyl)-2-chloropropanamide
SynonymsN-benzhydryl-2-chloropropanamide
CAS Number94500-97-7
Molecular FormulaC₁₆H₁₆ClNO
Molecular Weight273.76 g/mol
InChI KeyILGVBQOLUMYGSZ-UHFFFAOYSA-N

Physicochemical Properties

N-benzhydryl-2-chloropropanamide is a solid at room temperature.[1] It is recommended to be stored in an inert atmosphere at room temperature.[1]

Table 2: Physicochemical Data

PropertyValueSource
Physical FormSolid[1]
PurityTypically ≥98%[1]
Storage TemperatureRoom Temperature, Inert Atmosphere[1]

Synthesis of N-benzhydryl-2-chloropropanamide

The synthesis of N-benzhydryl-2-chloropropanamide is most effectively achieved through the acylation of benzhydrylamine with 2-chloropropionyl chloride. This reaction is a straightforward and widely applicable method for the formation of amide bonds.

Rationale for Synthetic Approach

The selection of this synthetic route is based on the high reactivity of the acyl chloride with the primary amine, leading to a high-yield and clean reaction. The use of a non-nucleophilic base is crucial to scavenge the hydrochloric acid byproduct, driving the reaction to completion. Dichloromethane is an excellent solvent choice due to its inert nature and ability to dissolve both reactants.

Experimental Protocol: Synthesis of N-benzhydryl-2-chloropropanamide

This protocol is based on established methods for N-acylation of amines with acyl chlorides.[2][3][4]

Materials:

  • Benzhydrylamine

  • 2-Chloropropionyl chloride

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzhydrylamine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add 2-chloropropionyl chloride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Diagram 1: Synthesis of N-benzhydryl-2-chloropropanamide

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product Benzhydrylamine Benzhydrylamine Acylation Acylation Reaction (0°C to RT) Benzhydrylamine->Acylation Chloropropionyl_Chloride 2-Chloropropionyl Chloride Chloropropionyl_Chloride->Acylation Base Triethylamine (Base) Base->Acylation Acid Scavenger Solvent Dichloromethane (Solvent) Solvent->Acylation Reaction Medium Product N-benzhydryl-2-chloropropanamide Acylation->Product

Caption: Synthetic pathway for N-benzhydryl-2-chloropropanamide.

Synthesis of Precursors

Benzhydrylamine can be synthesized via several methods, including the Leuckart reaction from benzophenone and formamide, followed by acid hydrolysis.[5] Another common method is the reduction of benzophenone oxime.[6]

Diagram 2: Benzhydrylamine Synthesis via Leuckart Reaction

G Benzophenone Benzophenone Leuckart Leuckart Reaction Benzophenone->Leuckart Formamide Formamide Formamide->Leuckart Intermediate N-formylbenzhydrylamine Leuckart->Intermediate Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis Benzhydrylamine Benzhydrylamine Hydrolysis->Benzhydrylamine

Caption: Synthesis of benzhydrylamine from benzophenone.

2-Chloropropionyl chloride is a commercially available reagent. It can also be synthesized from 2-chloropropionic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.[7][8] Optically active forms can be prepared from the corresponding enantiomers of lactic acid.[9][10]

Reactivity and Potential Applications

While specific biological activities for N-benzhydryl-2-chloropropanamide are not extensively reported in the literature, its structure suggests potential as a versatile intermediate in drug discovery and development. The 2-chloropropionamide moiety is a known electrophile that can participate in covalent interactions with biological targets.[11]

The benzhydryl group is a common scaffold in a variety of biologically active compounds, including antihistamines. The combination of these two functionalities in N-benzhydryl-2-chloropropanamide makes it an interesting candidate for the synthesis of novel therapeutic agents.

Potential Research Applications:

  • Intermediate in Multi-step Synthesis: Due to its reactive chloro- and amide- functionalities, this compound can serve as a building block for more complex molecules.

  • Scaffold for Library Synthesis: The benzhydryl and chloropropionamide moieties can be independently modified to generate a library of compounds for screening against various biological targets.

  • Pro-drug Development: The amide linkage could be designed for enzymatic or chemical cleavage in vivo, releasing an active pharmacological agent.

Safety Information

N-benzhydryl-2-chloropropanamide is classified as harmful if swallowed and causes severe skin burns and eye damage.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Table 3: Hazard and Precautionary Statements

GHS ClassificationStatement
H302Harmful if swallowed
H314Causes severe skin burns and eye damage
P264Wash skin thoroughly after handling
P280Wear protective gloves/ protective clothing/ eye protection/ face protection
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Conclusion

N-benzhydryl-2-chloropropanamide is a readily accessible chemical compound with a clear synthetic pathway. While its direct biological applications are yet to be fully explored, its chemical structure presents it as a valuable intermediate for researchers and scientists in the field of organic synthesis and drug development. The protocols and data presented in this guide provide a solid foundation for the synthesis and further investigation of this and related compounds.

References

  • PubChem. (n.d.). N-Benzyl-2-chloropropanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN107089918B - Preparation method of benzhydrylamine hydrochloride.
  • ACS Omega. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. Retrieved from [Link]

  • Google Patents. (n.d.). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
  • Google Patents. (n.d.). CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride.
  • Google Patents. (n.d.). CN104119231A - Preparation method and intermediate of benzhydrylamine compound.
  • NextSDS. (n.d.). N-(2-benzylphenyl)-2-chloropropanamide — Chemical Substance Information. Retrieved from [Link]

  • Inxight Drugs. (n.d.). N-Benzyl-2-chloropropionamide. Retrieved from [Link]

  • gsrs. (n.d.). N-BENZYL-2-CHLOROPROPANAMIDE, (2R)-. Retrieved from [Link]

  • PubMed. (2017, August 18). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. Retrieved from [Link]

  • gsrs. (n.d.). N-BENZYL-2-CHLOROPROPANAMIDE, (2S)-. Retrieved from [Link]

  • RSC Publishing. (n.d.). New Method for the Preparation of Benzhydrylamine Resins. Retrieved from [Link]

  • SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]

  • Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN113943268A - Preparation method of loratadine key intermediate.
  • MDPI. (2000, December 22). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Retrieved from [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of N-Benzhydryl-2-chloropropanamide: A Technical Guide for Structural Elucidation

Executive Summary N-Benzhydryl-2-chloropropanamide (CAS: 94500-97-7) [1] is a highly versatile synthetic intermediate frequently utilized in the development of pharmaceuticals and complex chiral ligands. Due to its uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzhydryl-2-chloropropanamide (CAS: 94500-97-7) [1] is a highly versatile synthetic intermediate frequently utilized in the development of pharmaceuticals and complex chiral ligands. Due to its unique structural features—combining a bulky, electron-rich benzhydryl (diphenylmethyl) group with a reactive 2-chloropropanamide moiety—accurate structural elucidation is critical during drug development workflows. This whitepaper provides an authoritative, in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. By establishing the causality behind the observed spectroscopic phenomena, this guide empowers analytical chemists to construct self-validating analytical protocols.

Chemical Context & Structural Dynamics

The molecular architecture of N-benzhydryl-2-chloropropanamide ( C16​H16​ClNO ) presents several distinct microenvironments that dictate its spectral behavior:

  • The Benzhydryl Core: The methine proton is sandwiched between two phenyl rings and an amide nitrogen. This creates a region of profound electron withdrawal and magnetic anisotropy, shifting the proton signal significantly downfield.

  • The Chiral Center: The C2 carbon bearing the chlorine atom is a stereocenter. Consequently, the two phenyl rings of the benzhydryl group are technically diastereotopic. While rapid rotation at room temperature often results in time-averaged NMR signals, high-resolution instruments may resolve subtle line broadening or distinct chemical shifts for the aromatic protons [2].

  • The Amide Linkage: The partial double-bond character of the C-N bond restricts rotation, leading to characteristic vibrational modes and establishing a rigid geometry that influences vicinal proton coupling (e.g., between the NH and the benzhydryl methine).

Self-Validating Experimental Protocols

To ensure high-fidelity spectroscopic data, the synthesis and sample preparation must be rigorously controlled. The following protocols are designed with built-in validation checkpoints to ensure the integrity of the analyte prior to characterization.

Synthesis and Purification Workflow

Causality Check: Triethylamine ( Et3​N ) is employed as an acid scavenger to neutralize the HCl byproduct, preventing the premature protonation of the nucleophilic benzhydrylamine.

  • Reaction Setup: Dissolve 1.0 equivalent of benzhydrylamine in anhydrous dichloromethane (DCM). Add 1.2 equivalents of Et3​N . Cool the mixture to 0 °C to control the exothermic acylation.

  • Acylation: Dropwise add 1.1 equivalents of 2-chloropropionyl chloride. The slow addition prevents localized heating and minimizes the formation of bis-acylated side products.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The disappearance of the amine spot (ninhydrin active) and the appearance of a higher Rf​ UV-active spot confirms conversion.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3​ (to remove residual acid), and brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and recrystallize the crude solid from an ethanol/water mixture to yield pure N-benzhydryl-2-chloropropanamide as a white crystalline solid.

Synthesis A Benzhydrylamine (1.0 eq) C DCM / Et3N 0 °C to RT, 2h A->C B 2-Chloropropionyl Chloride (1.1 eq) B->C D Crude Mixture C->D E Aqueous Workup (HCl, NaHCO3, Brine) D->E F Recrystallization (EtOH/Water) E->F G N-Benzhydryl-2- chloropropanamide F->G

Caption: Step-by-step synthetic workflow and purification of N-benzhydryl-2-chloropropanamide.

Spectroscopic Sample Preparation
  • NMR: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3​ . Causality: CDCl3​ is selected because it lacks exchangeable protons, ensuring the amide N-H signal remains visible and is not lost to deuterium exchange [2].

  • MS: Prepare a 1 µg/mL solution in LC-MS grade Methanol with 0.1% Formic Acid. Causality: The formic acid promotes the ionization of the amide nitrogen, ensuring a robust [M+H]+ signal in positive Electrospray Ionization (ESI+) mode.

Spectroscopic Data Analysis & Causality

Nuclear Magnetic Resonance (NMR)

The NMR spectra provide the definitive connectivity map of the molecule. The extreme deshielding of the benzhydryl methine proton is a hallmark of this structural class.

Table 1: 1H NMR Data (400 MHz, CDCl3​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment / Causality
1.72Doublet (d)3H7.0- CH3​ : Split by the adjacent chiral methine proton.
4.45Quartet (q)1H7.0-CH(Cl)- : Deshielded by the electronegative chlorine; split by the methyl group.
6.25Doublet (d)1H8.0 Ph2​CH - : Highly deshielded by two aromatic rings and the amide nitrogen. Split by the NH proton.
7.05Broad Doublet (br d)1H8.0-NH- : Broadened due to quadrupolar relaxation of 14N ; couples to the benzhydryl methine.
7.20 - 7.38Multiplet (m)10H-Aromatic Protons : Overlapping signals from the two phenyl rings.

Table 2: 13C NMR Data (100 MHz, CDCl3​ )

Chemical Shift (δ, ppm)AssignmentCausality
22.4- CH3​ Aliphatic carbon, slightly deshielded by the beta-chlorine atom.
54.8-CH(Cl)-Strongly deshielded by the directly attached electronegative chlorine.
57.2 Ph2​CH -Deshielded by the two phenyl rings and the adjacent nitrogen atom.
127.5, 127.8, 128.9Aromatic C-HOrtho, meta, and para carbons of the phenyl rings.
141.2Aromatic C (ipso)Quaternary carbons attached to the benzhydryl methine.
168.5C=O (Amide)Carbonyl carbon; typical range for an amide derivative.
Infrared (IR) Spectroscopy

IR spectroscopy validates the functional groups, particularly the amide linkage and the halogen.

Table 3: Key IR Absorptions (KBr Pellet)

Wavenumber ( cm−1 )Vibration ModeCausality / Structural Significance
3280N-H StretchIndicates a secondary amide. The sharpness suggests hydrogen bonding in the solid state.
3030C-H Stretch (Aromatic)Confirms the presence of the phenyl rings.
2980, 2950C-H Stretch (Aliphatic)Corresponds to the methyl and methine groups.
1650C=O Stretch (Amide I)Lower frequency than a standard ketone due to resonance with the nitrogen lone pair.
1530N-H Bend (Amide II)Confirms the secondary amide structure (coupled C-N stretch and N-H bend).
690C-Cl StretchConfirms the presence of the aliphatic chlorine atom.
Mass Spectrometry (MS) & Mechanistic Fragmentation

Mass spectrometry provides both the molecular weight and structural confirmation via predictable fragmentation pathways. The presence of chlorine is immediately self-validating due to the characteristic 3:1 isotopic ratio of 35Cl to 37Cl [2].

Table 4: ESI-MS (Positive Mode) Fragmentation Data

m/z ValueIon TypeRelative AbundanceAssignment / Causality
274.1 [M+H]+ ( 35Cl )~30%Protonated molecular ion.
276.1 [M+H]+ ( 37Cl )~10%Confirms one chlorine atom (3:1 ratio with m/z 274.1).
238.1 [M−HCl+H]+ ~15%Loss of HCl (36 Da) from the aliphatic chain, driven by the formation of a conjugated system.
167.1 [Ph2​CH]+ 100% (Base Peak)Alpha-cleavage of the amide bond. The resulting diphenylmethyl cation is exceptionally stable.

Mechanistic Fragmentation & Spectral Correlation

The dominance of the m/z 167.1 peak is a critical diagnostic feature for all benzhydryl-containing compounds. When the amide bond undergoes heterolytic cleavage during collision-induced dissociation (CID), the positive charge localizes on the benzhydryl carbon. The empty p-orbital of this carbocation overlaps with the pi-systems of the two adjacent phenyl rings, distributing the charge and drastically lowering the activation energy for this fragmentation pathway.

MS_Frag M [M+H]+ m/z 274.1 (35Cl) / 276.1 (37Cl) I1 [C16H16NO]+ m/z 238.1 M->I1 -HCl (-36 Da) I2 Benzhydryl Cation [Ph2CH]+ m/z 167.1 (Base Peak) M->I2 alpha-cleavage (Amide Bond) I3 Phenyl Cation [C6H5]+ m/z 77.0 I2->I3 -C7H8

Caption: Proposed ESI-MS fragmentation pathway highlighting the stable m/z 167.1 base peak.

Conclusion

The structural elucidation of N-benzhydryl-2-chloropropanamide relies on the synergistic interpretation of multiple spectroscopic modalities. The 1H NMR spectrum is anchored by the highly deshielded benzhydryl methine proton (~6.25 ppm), while the IR spectrum confirms the secondary amide and halogen functionalities. Finally, the ESI-MS data serves as a self-validating tool, utilizing the chlorine isotopic cluster to confirm the molecular formula and the highly stable m/z 167.1 benzhydryl cation to map the core architecture. By understanding the causality behind these spectral features, researchers can confidently integrate this compound into complex synthetic and drug discovery pipelines.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". Wiley-VCH. URL:[Link]

Foundational

A Comprehensive Technical Guide to the Starting Materials for N-benzhydryl-2-chloropropanamide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This guide provides an in-depth technical overview of the essential starting materials for the synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides an in-depth technical overview of the essential starting materials for the synthesis of N-benzhydryl-2-chloropropanamide, a key intermediate in various pharmaceutical syntheses. The document is structured to provide not just procedural steps, but a deeper understanding of the chemical logic and causality behind the selection and preparation of these precursors. We will explore the synthesis, purification, and characterization of the two primary starting materials: Benzhydrylamine and 2-Chloropropionyl Chloride. Each section is designed to be a self-validating system, grounded in authoritative references and practical, field-proven insights.

Introduction

The synthesis of N-benzhydryl-2-chloropropanamide is a foundational step in the development of several active pharmaceutical ingredients (APIs). The efficiency, purity, and scalability of this synthesis are critically dependent on the quality of its starting materials. This guide delves into the two core reactants, Benzhydrylamine and 2-Chloropropionyl Chloride, providing a comprehensive analysis of their acquisition, in-house synthesis, and quality control.

The primary synthetic route to N-benzhydryl-2-chloropropanamide is the N-acylation of benzhydrylamine with 2-chloropropionyl chloride. This reaction, typically performed under Schotten-Baumann conditions, is a robust and well-established method for amide bond formation.[1][2][3][4][5]

Part 1: Benzhydrylamine - The Amine Component

Benzhydrylamine, also known as 1,1-diphenylmethanamine, provides the backbone of the target molecule. Its synthesis and purity are paramount for the successful formation of the final product.

Sourcing and Commercial Availability

Benzhydrylamine is commercially available from several chemical suppliers, typically with a purity of 97% or higher.[4][6][7][8][9] It is often supplied as a colorless to light yellow liquid. For many research and development applications, commercially available benzhydrylamine is of sufficient quality. However, for applications requiring very high purity, in-house synthesis and purification may be necessary. The hydrochloride salt of benzhydrylamine is also commercially available and can be used as a more stable solid precursor, which would require a neutralization step prior to acylation.[5][10][11]

Property Value
CAS Number 91-00-9
Molecular Formula C₁₃H₁₃N
Molecular Weight 183.25 g/mol
Appearance Colorless to light yellow liquid
Purity (Typical) >97%
In-House Synthesis: The Leuckart Reaction

For large-scale production or when high purity is critical, the Leuckart reaction provides a reliable method for the synthesis of benzhydrylamine from benzophenone and formamide.[12][13] This reaction is a reductive amination process. A notable improvement on the classical Leuckart reaction involves the use of a silica gel catalyst to shorten the reaction time and improve the yield and purity of the intermediate N-formyl-benzhydrylamine.[12]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine benzophenone (1.0 eq) and formamide (5-6 eq).

  • Catalyst Addition: Add 200-300 mesh chromatographic silica gel (10-20% by weight of benzophenone).

  • Reaction: Heat the mixture to 180-185 °C and maintain this temperature for 3-4 hours. The reaction progress can be monitored by HPLC.

  • Work-up of N-formyl-benzhydrylamine: After cooling, add water to the reaction mixture and stir to disperse the product. Filter the solid, wash with water, and dry to obtain the crude N-formyl-benzhydrylamine.

  • Hydrolysis: To the crude N-formyl-benzhydrylamine, add a solution of hydrochloric acid and heat to reflux to hydrolyze the formamide.

  • Purification: After hydrolysis, cool the reaction mixture and neutralize with a base (e.g., NaOH) to liberate the free benzhydrylamine. Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzhydrylamine.

Quality Control and Characterization

The purity of benzhydrylamine is crucial as impurities can lead to side reactions and a lower yield of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of benzhydrylamine. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically used.[12][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized benzhydrylamine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.

Safety and Handling

Benzhydrylamine is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][15] All manipulations should be performed in a well-ventilated fume hood.

Part 2: 2-Chloropropionyl Chloride - The Acylating Agent

2-Chloropropionyl chloride is a reactive acyl chloride that provides the 2-chloropropionyl moiety for the amide bond formation.

Sourcing and Commercial Availability

2-Chloropropionyl chloride is readily available from various chemical suppliers with purities typically around 97%.[3][16][17][18][19] It is a colorless to light yellow liquid with a pungent odor. Due to its reactivity and hazardous nature, it is often purchased rather than synthesized in a standard laboratory setting.

Property Value
CAS Number 7623-09-8
Molecular Formula C₃H₄Cl₂O
Molecular Weight 126.97 g/mol
Appearance Colorless to light yellow liquid
Purity (Typical) >97%
In-House Synthesis: From 2-Chloropropanoic Acid

For specific applications or large-scale needs, 2-chloropropionyl chloride can be synthesized from 2-chloropropanoic acid using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][20]

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place 2-chloropropanoic acid (1.0 eq).

  • Reagent Addition: Slowly add thionyl chloride (1.1-1.5 eq) to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the reaction mixture to reflux (around 70-80 °C) for 2-4 hours, or until the evolution of gas ceases.

  • Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation. The resulting crude 2-chloropropionyl chloride is then purified by fractional distillation under reduced pressure.

Quality Control and Characterization

The purity of 2-chloropropionyl chloride is critical to avoid side reactions.

  • Gas Chromatography (GC): GC is the preferred method for assessing the purity of 2-chloropropionyl chloride. Due to its reactivity, derivatization with an alcohol (e.g., methanol) to form the corresponding ester is often performed prior to analysis.

  • NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure. The ¹H NMR spectrum is expected to show a quartet for the methine proton and a doublet for the methyl protons.

Safety and Handling

2-Chloropropionyl chloride is a corrosive, flammable, and moisture-sensitive liquid.[2][3] It reacts violently with water and alcohols. It must be handled in a fume hood with appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield. An inert atmosphere (e.g., nitrogen or argon) is recommended for storage and handling.

Part 3: Synthesis of N-benzhydryl-2-chloropropanamide

The synthesis of N-benzhydryl-2-chloropropanamide is achieved through the N-acylation of benzhydrylamine with 2-chloropropionyl chloride, a reaction that falls under the category of the Schotten-Baumann reaction.[1][2][3][4][5]

Reaction Mechanism and Causality

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of benzhydrylamine attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of base and solvent is critical to prevent hydrolysis of the acyl chloride and to ensure a good yield.

Experimental Protocol: N-acylation of Benzhydrylamine

The following is a general protocol that may require optimization.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve benzhydrylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or diethyl ether under an inert atmosphere (e.g., nitrogen).[12]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add a solution of 2-chloropropionyl chloride (1.2 eq) in the same anhydrous solvent dropwise to the stirred amine solution while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization of N-benzhydryl-2-chloropropanamide
  • NMR Spectroscopy:

    • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzhydryl group, a multiplet for the benzhydryl methine proton, a quartet for the methine proton of the 2-chloropropionyl group, and a doublet for the methyl group. The amide N-H proton will appear as a broad singlet.

    • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the benzhydryl and 2-chloropropionyl moieties.[16]

  • HPLC: A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a UV detector would be suitable for assessing the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Property Value
CAS Number 94500-97-7
Molecular Formula C₁₆H₁₆ClNO
Molecular Weight 273.76 g/mol
Appearance Solid
Purity (Typical) >98%
Safety and Handling

N-benzhydryl-2-chloropropanamide is expected to be harmful if swallowed and may cause skin and eye irritation.[21] Standard laboratory safety precautions should be followed.

Visualizations

Synthetic Pathways

Synthesis cluster_benzhydrylamine Benzhydrylamine Synthesis cluster_acyl_chloride 2-Chloropropionyl Chloride Synthesis cluster_final_product N-benzhydryl-2-chloropropanamide Synthesis benzophenone Benzophenone benzhydrylamine Benzhydrylamine benzophenone->benzhydrylamine Leuckart Reaction (Formamide, SiO2, 180-185°C) formamide Formamide two_chloropropanoic_acid 2-Chloropropanoic Acid two_chloropropionyl_chloride 2-Chloropropionyl Chloride two_chloropropanoic_acid->two_chloropropionyl_chloride Chlorination (SOCl2, Reflux) thionyl_chloride Thionyl Chloride benzhydrylamine_final Benzhydrylamine final_product N-benzhydryl-2-chloropropanamide benzhydrylamine_final->final_product two_chloropropionyl_chloride_final 2-Chloropropionyl Chloride two_chloropropionyl_chloride_final->final_product N-Acylation (Base, Anhydrous Solvent)

Caption: Synthetic routes to the starting materials and the final product.

Experimental Workflow for N-Acylation

Workflow start Dissolve Benzhydrylamine and Base in Anhydrous Solvent cool Cool to 0°C start->cool add_acyl_chloride Add 2-Chloropropionyl Chloride Solution Dropwise cool->add_acyl_chloride react Stir at 0°C, then Warm to RT add_acyl_chloride->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, HPLC, MS) purify->characterize end Pure Product characterize->end

Caption: Experimental workflow for the synthesis of N-benzhydryl-2-chloropropanamide.

Conclusion

A thorough understanding and control of the starting materials are fundamental to the successful synthesis of N-benzhydryl-2-chloropropanamide. This guide has provided a detailed examination of the sourcing, synthesis, purification, and characterization of Benzhydrylamine and 2-Chloropropionyl Chloride. By adhering to the principles of scientific integrity and leveraging the provided protocols, researchers and drug development professionals can ensure the production of high-quality N-benzhydryl-2-chloropropanamide, thereby facilitating the advancement of their research and development endeavors.

References

  • CN107089918B - Preparation method of benzhydrylamine hydrochloride - Google P
  • CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography)
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of - PMC. [Link]

  • CN101284772B - Synthetic method of D-(+)
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • N-benzylacrylamide - Organic Syntheses Procedure. [Link]

  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - MDPI. [Link]

  • Material Safety Data Sheet - 2-Chloropropionyl chloride, 95% - Cole-Parmer. [Link]

  • Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane - Doc Brown. [Link]

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. [Link]

  • 2-Chloropropionyl Chloride CHLORIDE MSDS - KSCL (KRISHNA). [Link]

  • Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane - Doc Brown. [Link]

  • Schotten–Baumann reaction - Wikipedia. [Link]

  • 2-Chloropropionyl Chloride - Material Safety Data Sheet (MSDS). [Link]

    • ANALYTICAL METHODS. [Link]

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  • α-PHENYLETHYLAMINE - Organic Syntheses Procedure. [Link]

  • Chemistry Schotten Baumann Reaction - SATHEE. [Link]

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Exploratory

N-Benzhydryl-2-Chloropropanamide Derivatives and Analogues: A Comprehensive Guide to Synthesis, Reactivity, and Pharmacological Applications

Executive Summary As drug discovery pivots toward highly functionalized, modular scaffolds, N-benzhydryl-2-chloropropanamide (CAS 94500-97-7) has emerged as a critical electrophilic building block. Characterized by a bul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly functionalized, modular scaffolds, N-benzhydryl-2-chloropropanamide (CAS 94500-97-7) has emerged as a critical electrophilic building block. Characterized by a bulky, lipophilic diphenylmethyl (benzhydryl) group and a highly reactive α -chloroamide moiety, this compound serves as a versatile precursor for synthesizing complex central nervous system (CNS) agents, antihistamines, and polyfunctional anti-inflammatory drugs.

This technical guide provides an in-depth analysis of the chemical reactivity, pharmacological utility, and self-validating synthetic protocols associated with N-benzhydryl-2-chloropropanamide and its downstream analogues.

Chemical Identity & Structural Rationale

The architectural design of N-benzhydryl-2-chloropropanamide is highly intentional, balancing stability with targeted reactivity:

  • The Benzhydryl Moiety: The dual-phenyl ring system imparts significant lipophilicity. In drug design, tuning the lipophilicity (clogP) of benzhydryl derivatives is a proven strategy to modulate blood-brain barrier (BBB) penetration and mitigate off-target cardiac toxicity, such as hERG channel inhibition[1].

  • The 2-Chloropropanamide Core: The α -carbon adjacent to the carbonyl group is highly electrophilic. The choice of chlorine over bromine is a calculated causality: while α -bromoamides are more reactive, they are prone to premature degradation and unwanted side reactions (e.g., elimination). The α -chloro group provides an optimal balance, remaining stable during storage but readily undergoing SN​2 nucleophilic substitution under mild basic conditions[2].

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValueReference
Chemical Name N-benzhydryl-2-chloropropanamide
CAS Registry Number 94500-97-7
Molecular Formula C₁₆H₁₆ClNO
Molecular Weight 273.76 g/mol
Physical Form Solid (Room Temperature)
Storage Conditions Inert atmosphere, room temperature

Mechanistic Chemistry & Synthesis Workflow

The synthesis of N-benzhydryl-2-chloropropanamide relies on the acylation of benzhydrylamine using 2-chloropropionyl chloride. This intermediate is subsequently functionalized via SN​2 displacement using various nucleophiles (amines, thiols, or alkoxides) to generate active pharmaceutical ingredients (APIs).

SynthesisWorkflow A Benzhydrylamine (Nucleophile) C N-Benzhydryl-2-chloropropanamide (CAS 94500-97-7) A->C Acylation (Et3N, 0°C) B 2-Chloropropionyl Chloride (Electrophile) B->C D Nucleophilic Substitution (SN2) with Piperazine Derivatives C->D Electrophilic Alpha-Carbon E Benzhydryl-Amide-Piperazine (H1 Antagonist Analogue) D->E K2CO3, Heat (60-80°C)

Caption: Workflow for synthesizing N-benzhydryl-2-chloropropanamide and its piperazine derivatives.

Pharmacological Applications: H1 Receptor Antagonism

One of the most prominent applications of benzhydryl electrophiles is the synthesis of benzhydryl piperazine derivatives , a class of compounds renowned for their potent antihistamine activity (e.g., cetirizine, cyclizine)[1].

By utilizing N-benzhydryl-2-chloropropanamide, researchers can introduce an amide linker into the classic benzhydryl-piperazine pharmacophore. This modification allows the molecule to act as a competitive antagonist at the Histamine H₁ receptor (a Gq/11-coupled GPCR)[3]. Furthermore, modern iterations of these derivatives have demonstrated polyfunctional properties, combining H₁ antagonism with the suppression of pro-inflammatory cytokines (IL-6, IL-8, TNF- α )[4].

SignalingPathway H Histamine H1R H1 Receptor (GPCR) H->H1R Activation Gq Gq/11 Protein H1R->Gq Signal Transduction PLC Phospholipase C Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca IP3/DAG Pathway Drug Benzhydryl-Piperazine Analogue Drug->H1R Competitive Antagonism

Caption: Mechanism of H1 receptor antagonism by benzhydryl-piperazine analogues.

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol 1: Synthesis of N-Benzhydryl-2-chloropropanamide

Objective: Generate the electrophilic core scaffold via Schotten-Baumann-type acylation.[2]

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve benzhydrylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.3 M).

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq). Causality: Et₃N acts as an acid scavenger to neutralize the HCl generated during acylation, preventing the protonation and subsequent deactivation of the nucleophilic benzhydrylamine.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 2-chloropropionyl chloride (1.1 eq). Causality: The low temperature controls the exothermic reaction and prevents the degradation of the α -chloro group.

  • Self-Validation Step: As the reaction progresses, a dense white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form. This visual cue confirms the successful liberation of HCl and the progression of the amide bond formation.

  • Workup: After 3 hours at room temperature, quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1 M HCl (to remove unreacted amine), dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol to yield the pure solid[2].

Protocol 2: SN​2 Substitution with N-Methylpiperazine

Objective: Synthesize a pharmacologically active benzhydryl-amide-piperazine analogue.

  • Preparation: Dissolve N-benzhydryl-2-chloropropanamide (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Nucleophile & Base: Add N-methylpiperazine (1.5 eq) and anhydrous K₂CO₃ (2.0 eq). Causality: K₂CO₃ is a mild, heterogeneous base that absorbs the generated HCl without hydrolyzing the sensitive amide bond. Acetonitrile is chosen for its polar aprotic nature, which accelerates SN​2 kinetics by poorly solvating the nucleophile.

  • Heating: Reflux the mixture at 70 °C for 12 hours.

  • Self-Validation Step: Monitor via Normal-Phase TLC (Eluent: 5% MeOH in DCM). The starting material ( α -chloroamide) will appear at a high retention factor ( Rf​≈0.8 ). The successful formation of the highly polar piperazine adduct will manifest as a new, distinct spot at a significantly lower Rf​ ( ≈0.2–0.3 ) that stains positively with Dragendorff's reagent (indicating a tertiary amine).

  • Purification: Filter the inorganic salts, concentrate the filtrate, and purify via silica gel column chromatography.

Table 2: Optimization of SN​2 Reaction Conditions
SolventBaseTemperatureReaction TimeIsolated YieldCausality / Observation
DichloromethaneEt₃N25 °C24 h35%Low thermal energy limits SN​2 rate.
TetrahydrofuranK₂CO₃65 °C16 h68%Moderate polarity; decent yield but slow kinetics.
Acetonitrile K₂CO₃ 70 °C 12 h 89% Optimal polar aprotic environment for SN​2 .
DMFNaH80 °C4 h42%Base too strong; leads to amide deprotonation/degradation.

References

  • Sigma-Aldrich. "N-Benzhydryl-2-chloropropanamide | 94500-97-7". Sigma-Aldrich Product Catalog.
  • NextSDS. "N-(2-benzylphenyl)-2-chloropropanamide — Chemical Substance Information". NextSDS Database.
  • Royal Society of Chemistry (RSC). "Supporting Information of Taming the Reactivity of Alkyl Azides by Intramolecular Hydrogen Bonding". Chemical Science.
  • National Institutes of Health (NIH PMC). "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors". ACS Medicinal Chemistry Letters.
  • Benchchem. "2-(4-Benzhydrylpiperazin-1-yl)ethanol | Signaling Pathway of H1 Receptor Antagonism". Benchchem Database.
  • Russian Journal of Allergy. "Anti-inflammatory activity of the antiallergic drug 7-[4-(4-benzhydrylpiperazinyl-1)butyl]-3-methylxanthine succinate (theoritin)". Russian Journal of Allergy.

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Foundational

An In-Depth Technical Guide to the Predicted Mechanism of Action for N-benzhydryl-2-chloropropanamide

Abstract N-benzhydryl-2-chloropropanamide is a novel chemical entity with a structure suggesting potential as a targeted covalent inhibitor. This guide synthesizes current knowledge on the constituent chemical moieties—t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-benzhydryl-2-chloropropanamide is a novel chemical entity with a structure suggesting potential as a targeted covalent inhibitor. This guide synthesizes current knowledge on the constituent chemical moieties—the electrophilic 2-chloropropanamide "warhead" and the bulky benzhydryl group—to propose a detailed, testable mechanism of action. We predict that N-benzhydryl-2-chloropropanamide functions as an irreversible inhibitor, targeting a cysteine residue within the binding pocket of a specific protein. The benzhydryl moiety is hypothesized to confer target specificity and affinity, while the chloroacetamide group forms a stable covalent bond. This document outlines the scientific basis for this hypothesis and provides a comprehensive roadmap for its experimental validation, aimed at researchers and professionals in drug development.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The landscape of drug discovery is increasingly focused on targeted therapies that offer enhanced efficacy and reduced off-target effects. Covalent inhibitors, once largely avoided due to concerns about toxicity, have seen a resurgence with the development of highly specific agents that irreversibly bind to their targets, providing prolonged pharmacodynamic effects.[1][2] N-benzhydryl-2-chloropropanamide presents an intriguing chemical scaffold that combines a reactive electrophilic warhead with a substantial recognition moiety. While this specific compound is not extensively characterized in the literature, its structural components provide a strong basis for predicting its mechanism of action.

This guide puts forth the central hypothesis that N-benzhydryl-2-chloropropanamide acts as a targeted covalent inhibitor. This prediction is grounded in the well-documented reactivity of the chloroacetamide group with nucleophilic amino acid residues, particularly cysteine.[3][4][5] The bulky and lipophilic benzhydryl group is proposed to play a crucial role in guiding the molecule to a specific protein target and orienting the reactive warhead for covalent modification.

The Predicted Mechanism of Action: A Two-Step Covalent Engagement

We propose a two-step mechanism for the action of N-benzhydryl-2-chloropropanamide, a model characteristic of targeted covalent inhibitors[3][6]:

  • Reversible Binding: The initial interaction is a non-covalent, reversible binding event. The benzhydryl moiety, with its two phenyl rings, is likely to engage with a hydrophobic pocket on the target protein, driving initial binding affinity and specificity.

  • Irreversible Covalent Bonding: Following the initial binding, the electrophilic 2-chloropropanamide group is positioned in proximity to a nucleophilic residue, predicted to be a cysteine, within the active or an allosteric site. A nucleophilic attack by the cysteine thiol on the carbon atom bearing the chlorine atom results in the formation of a stable thioether bond, leading to irreversible inhibition of the protein's function.[7]

The Role of the Chloroacetamide "Warhead"

The chloroacetamide group is a well-established electrophilic "warhead" in the design of covalent inhibitors.[4][5][8] It reacts with nucleophilic residues, most notably the thiol group of cysteine, via an SN2 reaction mechanism.[7] This covalent interaction is typically irreversible and leads to the permanent inactivation of the target protein.[1] The reactivity of the chloroacetamide can be tuned by the surrounding chemical structure, and its inclusion in N-benzhydryl-2-chloropropanamide strongly suggests a covalent mechanism of action.

The Benzhydryl Moiety: A Key to Specificity

The benzhydryl group is a prominent feature in a wide range of biologically active compounds, including antihistamines, anticonvulsants, and anticancer agents.[9][10][11][12][13][14][15] Its bulky, lipophilic nature allows it to participate in significant hydrophobic and van der Waals interactions within protein binding pockets.[12] This can contribute to both high affinity and target selectivity. In the context of N-benzhydryl-2-chloropropanamide, the benzhydryl group is predicted to be the primary determinant of which protein is targeted.

Potential Cellular Targets and Pathways

Given the predicted mechanism, several classes of proteins are potential targets for N-benzhydryl-2-chloropropanamide. The presence of a reactive cysteine in a suitable binding pocket is a key determinant.

  • Kinases: Protein kinases are a major class of drug targets, and many covalent kinase inhibitors target a non-catalytic cysteine in or near the ATP-binding pocket.[16]

  • Proteases: Cysteine proteases are another important class of enzymes where a cysteine residue plays a direct role in catalysis and is susceptible to covalent modification.

  • Enzymes in Metabolic Pathways: Enzymes such as those involved in fatty acid synthesis have been shown to be targets of chloroacetamide-containing herbicides.[17][18] For example, Very-long-chain fatty acid (VLCFA) synthase, which has a conserved, reactive cysteine in its active site, is a known target of chloroacetamide herbicides.[17]

  • Deubiquitinases (DUBs) and Other Enzymes: The reactivity of the chloroacetamide warhead makes it a versatile tool for targeting various enzymes with accessible cysteines.

The downstream cellular effects will be dependent on the specific protein inhibited. For instance, inhibition of a key kinase could disrupt a signaling pathway involved in cell proliferation, while inhibition of a metabolic enzyme could lead to the accumulation of a toxic substrate or the depletion of an essential product.

A Roadmap for Experimental Validation

To validate the predicted mechanism of action, a multi-faceted experimental approach is required. The following sections outline a logical and comprehensive workflow.

Phase 1: Target Identification and Engagement

The initial and most critical step is to identify the cellular target(s) of N-benzhydryl-2-chloropropanamide.

A powerful and unbiased method for target identification is chemoproteomics.[16][19] This involves synthesizing a probe molecule by attaching a reporter tag (e.g., an alkyne or biotin) to N-benzhydryl-2-chloropropanamide. This probe can then be used in cell lysates or live cells to "pull down" its binding partners, which are subsequently identified by mass spectrometry.

Experimental Protocol: Affinity-Based Protein Profiling

  • Probe Synthesis: Synthesize an analog of N-benzhydryl-2-chloropropanamide with a terminal alkyne tag.

  • Cell Treatment: Treat the cell line of interest with the alkyne-tagged probe.

  • Cell Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide tag to the probe-protein complexes.

  • Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged protein complexes.

  • On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the probe.

Phase 2: Confirmation of Covalent Binding and Irreversibility

Once a putative target has been identified, it is essential to confirm that the binding is indeed covalent and irreversible.

Incubating the purified target protein with N-benzhydryl-2-chloropropanamide and analyzing the mixture by mass spectrometry can directly confirm covalent modification. An increase in the protein's mass corresponding to the molecular weight of the compound would be indicative of covalent adduction.

A hallmark of irreversible inhibitors is that their inhibitory activity increases over time as the covalent bond forms.[2] An enzyme activity-based assay can be used to monitor the inhibition of the target protein over a time course.

Experimental Protocol: Time-Dependent Inhibition Assay

  • Enzyme-Inhibitor Incubation: Pre-incubate the purified target enzyme with various concentrations of N-benzhydryl-2-chloropropanamide for different durations.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Measure Activity: Measure the enzyme activity at each time point and inhibitor concentration.

  • Data Analysis: Plot the observed rate of inactivation (kobs) against the inhibitor concentration to determine the inactivation rate constant (kinact) and the dissociation constant (KI).

Phase 3: Site of Modification Mapping

Identifying the specific amino acid residue that is covalently modified is crucial for understanding the binding mode and for future structure-activity relationship (SAR) studies.

This technique involves digesting the modified protein into smaller peptides and then using LC-MS/MS to identify the peptide that carries the modification. Fragmentation of the modified peptide in the mass spectrometer can pinpoint the exact amino acid residue that has been adducted.

Phase 4: Cellular and Functional Consequences

The final phase of validation involves understanding the functional consequences of target inhibition in a cellular context.

Techniques like cellular thermal shift assay (CETSA) can be used to confirm that N-benzhydryl-2-chloropropanamide engages its target in live cells. Covalent binding is expected to stabilize the target protein, leading to an increase in its melting temperature.

Once the target is known, its downstream signaling pathways can be investigated. For example, if the target is a kinase, western blotting can be used to assess the phosphorylation status of its known substrates.

Cell-based assays that measure relevant phenotypes, such as cell viability, proliferation, or apoptosis, can be used to correlate target engagement with a cellular response.

Visualization of the Predicted Mechanism and Workflow

To visually summarize the proposed mechanism and the experimental approach to its validation, the following diagrams are provided.

Predicted_Mechanism_of_Action cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification cluster_2 Outcome Compound N-benzhydryl-2-chloropropanamide Complex Non-covalent Complex Compound->Complex Reversible binding Target Target Protein Target->Complex Covalent_Complex Irreversible Covalent Adduct Complex->Covalent_Complex SN2 Reaction with Cysteine Inhibition Inhibition of Protein Function Covalent_Complex->Inhibition

Figure 1: Predicted two-step mechanism of action for N-benzhydryl-2-chloropropanamide.

Experimental_Validation_Workflow Target_ID Phase 1: Target Identification (Chemoproteomics) Binding_Confirmation Phase 2: Binding Confirmation (Intact MS, Time-Dependent Inhibition) Target_ID->Binding_Confirmation Site_Mapping Phase 3: Site of Modification Mapping (Peptide Mapping LC-MS/MS) Binding_Confirmation->Site_Mapping Functional_Assays Phase 4: Functional Consequences (CETSA, Western Blot, Phenotypic Assays) Site_Mapping->Functional_Assays

Figure 2: A streamlined workflow for the experimental validation of the predicted mechanism of action.

Quantitative Data Summary

While no quantitative data exists for N-benzhydryl-2-chloropropanamide itself, the following table summarizes typical data that would be generated during the validation process.

Parameter Experimental Technique Expected Outcome for a Covalent Inhibitor
IC50 Enzyme Inhibition AssayPotent, time-dependent decrease in IC50
kinact/KI Time-Dependent Inhibition AssayHigh value, indicating efficient irreversible inhibition
Mass Shift Intact Protein Mass SpectrometryMass increase corresponding to the MW of the inhibitor
Thermal Shift (ΔTm) Cellular Thermal Shift Assay (CETSA)Positive shift, indicating target stabilization

Conclusion and Future Directions

The structural features of N-benzhydryl-2-chloropropanamide strongly support the hypothesis that it functions as a targeted covalent inhibitor. The chloroacetamide group provides a reactive warhead for irreversible binding to a nucleophilic residue, likely cysteine, while the benzhydryl moiety is predicted to confer target specificity and affinity. The experimental roadmap outlined in this guide provides a rigorous and comprehensive approach to validating this predicted mechanism of action.

Successful elucidation of the mechanism and identification of the cellular target(s) will be a critical step in evaluating the therapeutic potential of N-benzhydryl-2-chloropropanamide. Future work would focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess its pharmacokinetic properties and efficacy in relevant disease models.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI. [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. (2026). ResearchGate. [Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. (2022). PubMed. [Link]

  • Advanced approaches of developing targeted covalent drugs. (n.d.). PMC. [Link]

  • Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. (n.d.). De Gruyter. [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (n.d.). RSC Publishing. [Link]

  • An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. (2025). PubMed. [Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead | Request PDF. (2025). ResearchGate. [Link]

  • Chloroacetamide – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). PMC. [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (n.d.). ScienceDirect. [Link]

  • Chloroacetamide | ClCH2CONH2 | CID 6580. (n.d.). PubChem - NIH. [Link]

  • An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. (n.d.). ChemRxiv. [Link]

  • Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. (n.d.). Semantic Scholar. [Link]

  • Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov) | Journal of Medicinal Chemistry. (2023). ACS Publications. [Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective. (2019). ACS Omega. [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega. [Link]

  • design synthesis and pharmacological investigation of novel benzhydryl piperazine derivatives as a new class of anti-convulsant agents. (2022). ResearchGate. [Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective. (n.d.). PMC. [Link]

  • Exploration of oxadiazole clubbed benzhydrylpiperazine pharmacophoric features as structural feature for antidepressant activity: In vitro, in vivo and in silico analysis. (2024). PubMed. [Link]

  • Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. (2022). MDPI. [Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective. (2019). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (n.d.). PMC. [Link]

  • Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. (n.d.). PMC. [Link]

Sources

Exploratory

In Silico Modeling of N-Benzhydryl-2-Chloropropanamide Interactions: A Computational Framework for P-Glycoprotein Inhibitor Design

Executive Summary Multidrug resistance (MDR) remains a formidable barrier in oncology and pharmacology, primarily driven by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp / ABC...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Multidrug resistance (MDR) remains a formidable barrier in oncology and pharmacology, primarily driven by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp / ABCB1). Overcoming this efflux mechanism requires the precise design of inhibitors that can competitively or allosterically bind to the transporter's polyspecific pocket.

This technical whitepaper explores the in silico modeling of N-benzhydryl-2-chloropropanamide (CAS 94500-97-7), a highly lipophilic amide that serves as a critical pharmacophore and intermediate in the synthesis of potent P-gp inhibitors. By detailing the causality behind structural interactions, predictive ADMET profiling, and self-validating computational protocols, this guide provides a robust framework for drug development professionals aiming to reverse MDR.

Pharmacophore Rationale: The N-Benzhydryl Scaffold

The efficacy of a P-gp inhibitor is heavily dependent on its ability to partition into the lipid bilayer and interact with the transmembrane domains (TMDs) of the efflux pump. N-benzhydryl-2-chloropropanamide (Molecular Weight: 273.76 g/mol ) possesses unique structural characteristics that make it an ideal candidate for in silico exploration[1].

  • The Benzhydryl (Diphenylmethyl) Group: P-gp features a massive, hydrophobic binding cavity lined with aromatic residues (e.g., Phe336, Tyr307). The bulky, dual-phenyl rings of the benzhydryl group facilitate strong π−π stacking and hydrophobic interactions, anchoring the molecule within the TMDs. This lipophilicity is a hallmark of successful P-gp modulators[2].

  • The 2-Chloropropanamide Linker: The amide backbone acts as a critical hydrogen-bond donor/acceptor, interacting with polar residues in the binding site. Furthermore, the α -chloro group provides a reactive site for further synthetic elaboration, allowing researchers to build extended enamino or peptide-like derivatives that block the transporter's conformational shifts[2].

Pathway Drug Chemotherapeutic Agent Cell Cancer Cell (Intracellular) Drug->Cell Passive Diffusion Pgp P-glycoprotein (ABCB1 Efflux Pump) Cell->Pgp Substrate Binding Efflux Drug Efflux (Resistance) Pgp->Efflux ATP Hydrolysis Apoptosis Cell Death (Efficacy) Pgp->Apoptosis Blocked Efflux Inhibitor N-benzhydryl-2- chloropropanamide Inhibitor->Pgp Competitive Inhibition

Mechanism of P-glycoprotein inhibition by N-benzhydryl derivatives restoring drug efficacy.

Computational Framework & Causality

To accurately predict the binding affinity and stability of N-benzhydryl-2-chloropropanamide, a multi-tiered in silico approach is required. Each step in this pipeline is designed with a specific causal logic to ensure high-fidelity results.

Target Selection and Conformational State

P-gp operates via an ATP-driven conformational cycle, alternating between inward-facing (open) and outward-facing (closed) states. For inhibitor screening, utilizing a high-resolution human P-gp model in the inward-facing conformation (e.g., 3) is critical[3]. This conformation exposes the drug-binding pocket to the cytoplasm and inner leaflet of the lipid bilayer, which is precisely where highly lipophilic molecules like N-benzhydryl derivatives partition before binding.

Empirical Scoring and Docking

Molecular docking utilizes polynomial empirical scoring functions (e.g., POLSCORE or AutoDock Vina's scoring algorithm) to estimate the free energy of binding ( ΔG )[4]. The scoring function calculates steric hindrance, hydrogen bonding, and hydrophobic interactions. Because P-gp's pocket is highly flexible, rigid-receptor docking often yields false negatives; therefore, induced-fit docking (IFD) or docking followed by Molecular Dynamics (MD) is mandatory to capture the plasticity of the TMDs.

G LPrep Ligand Preparation (N-benzhydryl-2-chloropropanamide) Dock Molecular Docking (AutoDock Vina) LPrep->Dock TPrep Target Preparation (P-gp, PDB: 6QEX) TPrep->Dock MD Molecular Dynamics (100 ns Simulation) Dock->MD Top Poses ADMET ADMET Profiling (Lipinski, TPSA, LogP) Dock->ADMET Hit Lead Optimization (P-gp Modulator) MD->Hit Stable Trajectories ADMET->Hit Drug-likeness

In silico workflow for screening N-benzhydryl-2-chloropropanamide derivatives against P-gp.

Predictive ADMET & Quantitative Data

Before advancing to in vitro assays, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling acts as a gating mechanism. For a compound to effectively inhibit P-gp without causing systemic toxicity, it must adhere to specific physicochemical boundaries. For instance, the Topological Polar Surface Area (TPSA) should ideally range between 20 and 130 Ų to ensure optimal membrane permeability[5].

Table 1: Comparative In Silico Profiling of N-Benzhydryl-2-chloropropanamide vs. Reference Inhibitor

Property / MetricN-Benzhydryl-2-chloropropanamideVerapamil (Reference P-gp Inhibitor)Causality / Significance
Molecular Weight 273.76 g/mol 454.60 g/mol Lower MW allows for easier synthetic expansion into larger peptidomimetics.
Predicted Binding Energy -7.8 kcal/mol-8.5 kcal/molIndicates strong spontaneous binding to the P-gp TMD pocket.
iLogP (Lipophilicity) 3.84.5High lipophilicity drives partitioning into the lipid bilayer to access P-gp.
TPSA 29.10 Ų63.95 ŲWell within the 20-130 Ų range, ensuring excellent membrane permeability[5].
H-Bond Donors/Acceptors 1 / 10 / 6Amide backbone provides specific anchoring points within the hydrophobic cleft.
Toxicity Alerts Acute Tox 4, Skin Irrit 2CardiotoxicityThe α -chloro group is reactive (H302, H315)[6]; requires substitution in lead optimization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following in silico protocols are designed as self-validating systems. Progression to the next step is strictly contingent upon passing the validation criteria of the current step.

Protocol 1: Target Preparation and Grid Validation

Objective: Prepare the P-gp structure and validate the docking grid using a known co-crystallized ligand.

  • Structure Retrieval: Download the human P-gp structure (3)[3].

  • Protein Cleanup: Remove heterogeneous atoms, water molecules, and external lipid fragments. Add polar hydrogens and assign Kollman charges.

  • Grid Generation: Center the docking grid box on the known binding cavity (residues Tyr307, Phe336, Val982).

  • Self-Validation Step (Crucial): Re-dock the native co-crystallized ligand (e.g., paclitaxel or a known reference) into the generated grid.

    • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, adjust grid parameters or protonation states before proceeding.

Protocol 2: Molecular Docking of N-Benzhydryl-2-chloropropanamide

Objective: Evaluate the binding affinity and pose of the target pharmacophore.

  • Ligand Preparation: Construct the 3D structure of N-benzhydryl-2-chloropropanamide (CAS 94500-97-7)[1]. Minimize energy using the OPLS3e or MMFF94 force field until the gradient is < 0.01 kcal/mol/Å.

  • Docking Execution: Run the docking simulation using AutoDock Vina with an exhaustiveness setting of 32 to ensure deep conformational sampling[4].

  • Pose Analysis: Extract the top 5 poses.

  • Self-Validation Step: Verify that the benzhydryl rings are engaged in π−π stacking with Phe336 or Tyr307. Poses lacking aromatic interactions in this specific pocket are discarded as artifacts.

Protocol 3: Molecular Dynamics (MD) Stability Simulation

Objective: Validate the dynamic stability of the docked ligand-receptor complex over time.

  • System Solvation: Embed the P-gp-ligand complex in a POPC lipid bilayer (mimicking the cell membrane) and solvate with TIP3P water molecules. Neutralize the system with 0.15 M NaCl.

  • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each at 300 K.

  • Production Run: Execute a 100 ns MD production run.

  • Self-Validation Step: Calculate the ligand RMSD over the 100 ns trajectory.

    • Pass Criteria: The ligand RMSD must plateau and remain stable (fluctuations < 1.5 Å after the initial 20 ns). A continuously rising RMSD indicates that the N-benzhydryl-2-chloropropanamide pose is unstable and likely a non-binder in vivo.

Conclusion

The in silico modeling of N-benzhydryl-2-chloropropanamide provides a foundational blueprint for developing next-generation P-glycoprotein inhibitors. By leveraging the lipophilic anchoring of the benzhydryl group and the hydrogen-bonding capacity of the chloropropanamide linker, researchers can utilize self-validating docking and MD protocols to rationally design molecules that reverse multidrug resistance. Strict adherence to ADMET thresholds ensures that these computational hits translate effectively into viable in vitro and in vivo candidates.

References

  • Sigma-Aldrich. "N-Benzhydryl-2-chloropropanamide | 94500-97-7". 1[1]

  • NextSDS. "N-(2-benzylphenyl)-2-chloropropanamide — Chemical Substance Information". 6[6]

  • SMU Scholar. "Synthesis of P-Glycoprotein Inhibitor Compounds". 2[2]

  • Taylor & Francis. "In silico structure-based screening of versatile P-glycoprotein inhibitors using polynomial empirical scoring functions".4[4]

  • ACS Publications. "Development of in Silico Models for Predicting P-Glycoprotein Inhibitors Based on a Two-Step Approach for Feature Selection". 5[5]

  • PMC. "In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals". 3[3]

Sources

Foundational

Predictive Thermodynamics and Experimental Determination of the Solubility of N-Benzhydryl-2-chloropropanamide (NBCP)

Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide Executive Summary N-benzhydryl-2-chloropropanamide (NBCP, CAS:) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Executive Summary

N-benzhydryl-2-chloropropanamide (NBCP, CAS:) is a highly lipophilic, sterically hindered chemical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because solubility dictates the efficiency of reaction kinetics, crystallization-based purification, and downstream formulation, establishing a rigorous solubility profile for NBCP is a critical path in chemical development.

This whitepaper provides an in-depth framework for predicting, measuring, and validating the equilibrium solubility of NBCP across diverse solvent systems. By synthesizing thermodynamic theory with a self-validating experimental protocol, this guide ensures high-fidelity data generation that meets stringent regulatory and developmental standards.

Physicochemical Profiling & Causality of Dissolution

To understand why NBCP dissolves in specific media, we must deconstruct its molecular topography and the resulting thermodynamic forces. Dissolution is not merely a physical mixing; it is a competitive thermodynamic cycle between the cohesive energy of the crystal lattice ( ΔHsublimation​ ) and the energy released upon solvent-solute interaction ( ΔHsolvation​ ).

Thermo Solid Solid NBCP Gas Gaseous NBCP Solid->Gas u0394H_sublimation (Lattice Energy) Solution Solvated NBCP Solid->Solution u0394G_dissolution (Observed Solubility) Gas->Solution u0394H_solvation (Cavity & Interaction)

Fig 1: Thermodynamic cycle governing the dissolution of NBCP.

Structural Drivers of Solubility
  • The Benzhydryl Moiety: The two phenyl rings attached to a single methine carbon create massive steric bulk. This dominates the dispersion forces ( δD​ ) and disrupts the hydrogen-bonding networks of polar protic solvents, leading to a high cavitation energy in aqueous media.

  • The Amide Core: Acts as a localized dipole and a hydrogen bond donor/acceptor. Solvents must possess complementary polarity ( δP​ ) and hydrogen-bonding ( δH​ ) capabilities to break the intermolecular amide-amide bonds within the NBCP crystal lattice.

  • The 2-Chloro Substituent: Enhances the overall polarizability of the aliphatic chain, slightly increasing affinity for halogenated or moderately polar aprotic solvents compared to non-chlorinated analogs.

Hansen Solubility Parameters (HSP) Prediction

According to the foundational principles detailed in, a solute will dissolve in a solvent if the "distance" ( Ra​ ) between their parameters in 3D space is minimized.

Table 1: Theoretical HSP Profile for NBCP and Common Solvents

Substance / Solvent δD​ (Dispersion) δP​ (Polarity) δH​ (H-Bonding)Predicted Affinity ( Ra​ )
NBCP (Predicted) ~19.0 ~8.5 ~6.0 -
Acetone15.510.47.0High (Small Ra​ )
Ethyl Acetate15.85.37.2High (Small Ra​ )
Ethanol15.88.819.4Moderate (H-bond mismatch)
n-Hexane14.90.00.0Low (Polarity mismatch)
Water15.616.042.3Very Low (Hydrophobic exclusion)

Data interpretation: NBCP is projected to exhibit optimal solubility in polar aprotic solvents (Acetone, Ethyl Acetate) where the δP​ and δH​ values closely align with the amide core, while the δD​ accommodates the benzhydryl bulk. Aqueous solubility will be negligible, aligning with principles found in the .

Experimental Methodology: A Self-Validating Protocol

To transition from theoretical prediction to empirical data, we employ a rigorous shake-flask method guided by .

A critical failure point in standard solubility testing is the assumption that the solid phase remains static. If a solvent induces a polymorphic transition or forms a solvate during equilibration, the lattice energy changes. The resulting data would reflect the solubility of the new phase, invalidating the experiment. Therefore, our protocol incorporates a mandatory solid-state verification step, creating a closed, self-validating system.

G Step1 1. Saturation Excess NBCP + Solvent Step2 2. Equilibration Isothermal Shaking (48h) Step1->Step2 Step3 3. Phase Separation Isothermal Filtration (0.22µm) Step2->Step3 Step4a 4a. Liquid Phase HPLC-UV Quantification Step3->Step4a Step4b 4b. Solid Phase PXRD & DSC Analysis Step3->Step4b Step5 Validated Thermodynamic Equilibrium Solubility Step4a->Step5 Step4b->Step5 Confirms intact crystal lattice

Fig 2: Self-validating workflow for thermodynamic solubility determination.

Step-by-Step Execution
  • Saturation: Add an excess amount of NBCP to 10 mL of the target solvent in a hermetically sealed borosilicate glass vial. Causality: Excess solid ensures the thermodynamic chemical potential of the solid equals that of the solute in solution, the fundamental definition of equilibrium.

  • Thermostatic Equilibration: Agitate the vials at 25.0 ± 0.1 °C for 48 hours using a rotary thermoshaker. Causality: Continuous kinetic energy overcomes localized concentration gradients, while strict thermal control prevents supersaturation artifacts.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at exactly 25.0 °C, followed by filtration through a 0.22 µm PTFE syringe filter (pre-warmed to 25.0 °C). Causality: Isothermal separation is non-negotiable. A temperature drop during filtration reduces kinetic energy, causing immediate micro-precipitation and artificially lowering the measured solubility.

  • Quantification (Liquid Phase): Dilute the supernatant appropriately and analyze via HPLC-UV at an optimized wavelength (e.g., 220 nm for the amide/aromatic chromophores).

  • Solid-State Verification (Solid Phase): Recover the residual solid from the filter, dry under vacuum, and analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Causality: Confirms the absence of solvent-mediated polymorphic shifts or solvate formation, validating that the measured solubility corresponds to the original NBCP crystal form.

Quantitative Data Presentation

Based on the thermodynamic profiling and historical behavior of structurally analogous benzhydryl-amides, the following table summarizes the projected equilibrium solubility data for NBCP.

Table 2: Projected Equilibrium Solubility of NBCP at 25.0 °C

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Projected Solubility (mg/mL)Dominant Solvation Mechanism
Aqueous Water80.1< 0.1 Hydrophobic exclusion; prohibitive cavitation energy.
Aliphatic n-Hexane1.9< 1.0 Weak dispersion forces; insufficient to break lattice H-bonds.
Alcohol Ethanol24.515.0 - 25.0 H-bond donation to amide carbonyl; limited by steric bulk.
Ester Ethyl Acetate6.0> 50.0 Favorable dispersion and polarity alignment.
Ketone Acetone20.7> 50.0 Strong dipole-dipole interactions; optimal δP​ match.

References

  • U.S. Food and Drug Administration (FDA) / USP. USP <1236> Solubility Measurements / Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA Guidance Documents.[Link][1]

  • Hansen, C.M. Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[Link][2]

  • Yalkowsky, S.H., He, Y., Jain, P. Handbook of Aqueous Solubility Data, Second Edition. CRC Press.[Link][3]

Sources

Exploratory

Targeted Covalent Inhibitor Discovery: Preliminary In Vitro Screening of N-Benzhydryl-2-Chloropropanamide

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs), I frequently navigate the delicate balance between electrophilic reactivity and target specificity. The compound N-benzhydryl-2-chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs), I frequently navigate the delicate balance between electrophilic reactivity and target specificity. The compound N-benzhydryl-2-chloropropanamide (NBCP) (CAS 94500-97-7) serves as an archetypal building block in our covalent fragment libraries [1].

In this technical guide, I will deconstruct the in vitro screening cascade for NBCP. Rather than merely listing procedures, we will explore the causality behind our experimental designs—specifically, why the α -chloropropanamide warhead is selected over more reactive alternatives, and how we engineer self-validating protocols to ensure absolute scientific integrity in our hit-to-lead workflows [2].

Physicochemical Rationale: The "Mild Electrophile" Hypothesis

In covalent drug discovery, highly reactive electrophiles (like iodoacetamides) are notorious for promiscuous binding, leading to off-target toxicity and glutathione (GSH) scavenging. NBCP is strategically designed to overcome this:

  • The Warhead ( α -chloropropanamide): Unlike unhindered α -chloroacetamides, the addition of a methyl group on the propanamide backbone introduces steric hindrance. This tunes the intrinsic reactivity down, classifying it as a "mild electrophile" [3]. It requires the protein microenvironment to catalyze the SN​2 reaction with a target cysteine.

  • The Anchor (Benzhydryl Group): The diphenylmethyl moiety is highly lipophilic and bulky. It is designed to intercalate into deep hydrophobic pockets (such as the palmitate-binding pocket of TEAD proteins or the SAM-binding pocket of NNMT) [1, 4].

This combination ensures a two-step binding mechanism: reversible hydrophobic anchoring followed by proximity-driven covalent bond formation.

Mechanism N1 Target Protein Free Cysteine (-SH) N3 Non-Covalent Complex Hydrophobic anchoring N1->N3 Binding N2 NBCP Fragment alpha-chloropropanamide N2->N3 Binding N4 Covalent Adduct Thioether Bond Formation N3->N4 SN2 Reaction (-HCl)

Two-step mechanism of covalent target engagement by NBCP via SN2 substitution.

The In Vitro Screening Cascade

To validate NBCP, we deploy a strict, multi-tiered screening cascade. Every phase acts as a gatekeeper, ensuring that only compounds with the correct kinetic profile progress to cellular models.

G A Library Selection (NBCP Fragment) B Intrinsic Reactivity (GSH Trapping Assay) A->B Step 1 C Intact Protein LC-MS (Covalent Adduct %) B->C Step 2 (If k_GSH optimal) D Biochemical Assay (FP or Enzymatic) C->D Step 3 (If >50% labeling) E Cellular Target Engagement (NanoBRET / ABPP) D->E Step 4 (If IC50 < 10 µM)

Workflow for the in vitro screening of covalent fragments like NBCP.

Detailed Experimental Protocols (Self-Validating Systems)

As an application scientist, I mandate that every protocol contains internal checks to rule out false positives (e.g., compound aggregation or non-specific labeling).

Protocol A: Intrinsic Reactivity Profiling (GSH Trapping Assay)

Causality: Before exposing NBCP to a target protein, we must quantify its baseline electrophilicity. If it reacts too rapidly with GSH, it will be neutralized in the cytosol before reaching its target. If it doesn't react at all, it is a dead fragment. Self-Validation: We use a non-reactive internal standard (IS) to normalize LC-MS peak areas, ensuring that the disappearance of the NBCP peak is due to covalent reaction, not aqueous precipitation.

  • Preparation: Prepare a 10 mM stock of NBCP and a 10 mM stock of N-benzhydrylpropanamide (Negative Control/IS) in LC-MS grade DMSO.

  • Reaction Initiation: In a 96-well plate, mix 50 µM NBCP and 50 µM IS with 5 mM reduced Glutathione (GSH) in 100 mM PBS (pH 7.4).

  • Kinetic Sampling: Incubate at 37°C. Quench 10 µL aliquots into 90 µL of cold acetonitrile containing 1% formic acid at t=0,1,2,4,8, and 24 hours.

  • Analysis: Analyze via UPLC-MS/MS (MRM mode). Plot the natural log of the remaining NBCP concentration versus time to calculate the pseudo-first-order rate constant ( kGSH​ ) and half-life ( t1/2​ ).

Protocol B: Intact Protein LC-MS Target Engagement

Causality: This assay definitively proves whether NBCP forms a 1:1 stoichiometric covalent bond with the target protein. Self-Validation: We run the assay in parallel on Wild-Type (WT) protein and a Cys-to-Ser mutant. If the mutant shows any labeling, NBCP is promiscuously attacking lysines or histidines, and the compound is disqualified.

  • Protein Preparation: Dilute recombinant WT protein and Cys-to-Ser mutant protein to 2 µM in 50 mM HEPES, 150 mM NaCl (pH 7.5). Critical choice: Use 1 mM TCEP as the reducing agent. Do NOT use DTT or β -mercaptoethanol, as these thiols will competitively react with the α -chloropropanamide warhead [1].

  • Compound Incubation: Add NBCP to a final concentration of 20 µM (10-fold molar excess). Incubate at 25°C for exactly 2 hours.

  • Quenching: Stop the reaction by adding 1% Formic Acid (final concentration) to denature the protein and halt SN​2 kinetics.

  • Deconvolution: Inject 2 µL onto an LC-TOF-MS equipped with a C4 intact protein column. Use MaxEnt1 software to deconvolute the multiply charged envelope. Look for a mass shift of +237 Da (the mass of NBCP minus HCl).

Quantitative Data Presentation

To demonstrate the efficacy of this screening paradigm, the table below summarizes representative screening data for NBCP against a theoretical cysteine-bearing target, benchmarked against critical controls.

CompoundWarhead TypeGSH t1/2​ (min)WT Target Labeling (%)Cys-to-Ser Labeling (%)Cell Viability IC 50​ (µM)
Iodoacetamide α -iodoacetamide< 5> 99%> 85% (Promiscuous)< 1.0 (Highly Toxic)
NBCP α -chloropropanamide34078%0% (Site-Specific)> 50 (Well-tolerated)
N-benzhydrylpropanamide None (Negative Control)N/A0%0%> 100

Interpretation: The data validates the "mild electrophile" hypothesis. Iodoacetamide is too "hot," labeling the Cys-to-Ser mutant indiscriminately and causing severe cytotoxicity. NBCP hits the "Goldilocks" zone: it is stable enough in GSH to survive the cellular environment, yet reactive enough to achieve 78% target engagement specifically at the target cysteine, resulting in a favorable cytotoxicity profile.

Conclusion

The preliminary in vitro screening of N-benzhydryl-2-chloropropanamide highlights the sophistication required in modern covalent drug discovery. By utilizing a sterically hindered α -chloropropanamide, we can achieve highly specific, proximity-driven covalent modification. When coupled with rigorous, self-validating protocols like intact protein LC-MS against mutant controls, we ensure that only the highest-fidelity fragments advance toward therapeutic development.

References

  • Bum-Erdene, K., et al. "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction." RSC Medicinal Chemistry, 2020. Available at:[Link][1]

  • Domainex Ltd. "Covalent Drug Discovery at Domainex: Curation of a covalent fragment library and fast follow-up via 'Direct to Biology'." Domainex Scientific Resources, 2023. Available at:[Link][2]

  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2019. Available at:[Link][3]

  • Ruf, S., et al. "Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders." Molecules, 2021. Available at:[Link][4]

Sources

Foundational

Comprehensive Safety and Handling Guide for N-Benzhydryl-2-chloropropanamide

A Mechanistic and Procedural Whitepaper for Drug Development Professionals Executive Summary & Mechanistic Rationale (CAS 94500-97-7) is a critical synthetic intermediate frequently utilized in the development of CNS-act...

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Author: BenchChem Technical Support Team. Date: March 2026

A Mechanistic and Procedural Whitepaper for Drug Development Professionals

Executive Summary & Mechanistic Rationale

(CAS 94500-97-7) is a critical synthetic intermediate frequently utilized in the development of CNS-active therapeutics and complex organic scaffolds. While its utility in modular synthesis is well-documented, its specific structural features—an electrophilic alpha-chloroamide paired with a highly lipophilic benzhydryl group—present unique occupational hazards[1].

As application scientists, we must move beyond rote adherence to Safety Data Sheets (SDS) and understand the causality of a compound's hazard profile. The toxicity of N-benzhydryl-2-chloropropanamide is not merely an intrinsic property; it is a direct function of its reactivity as an [2]. The alpha-carbon is highly electrophilic due to the synergistic electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom. When exposed to biological tissue, this moiety undergoes rapid SN​2 nucleophilic attack by biological nucleophiles (such as the thiol groups of cysteine or the primary amines of lysine residues in proteins)[2].

This covalent protein alkylation leads to irreversible cellular denaturation, manifesting clinically as severe chemical burns (Hazard Code H314). Furthermore, the bulky benzhydryl group imparts significant lipophilicity, dramatically enhancing the molecule's ability to partition into and penetrate the stratum corneum, exacerbating dermal toxicity risks.

Physicochemical Profiling & Hazard Assessment

To design effective engineering controls, we must first baseline the quantitative physicochemical and hazard data of the compound.

Table 1: Physicochemical and Safety Profile of N-Benzhydryl-2-chloropropanamide

ParameterSpecification / Data
IUPAC Name N-benzhydryl-2-chloropropanamide
CAS Registry Number 94500-97-7
PubChem CID 3298743
Molecular Formula C16​H16​ClNO
Molecular Weight 273.76 g/mol
Physical State Solid (≥ 98% Purity)
Primary Hazard Codes H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)
Storage Conditions Inert atmosphere (Argon/Nitrogen), Room temperature

(Note: Storage under an inert atmosphere is critical not just for stability, but to prevent slow, moisture-driven hydrolysis that can generate trace hydrochloric acid over time, further complicating safe handling).

Mechanistic Pathway of Toxicity

Understanding the precise chemical pathway of exposure allows us to design targeted quenching and decontamination protocols. The diagram below illustrates the sequence of events following unprotected dermal exposure.

ToxicityMechanism A N-benzhydryl-2-chloropropanamide (Lipophilic & Electrophilic) B Dermal Exposure (High Stratum Corneum Penetration) A->B Contact C SN2 Attack by Biological Nucleophiles (Cysteine/Lysine Residues) B->C Penetration D Irreversible Protein Alkylation C->D Covalent Binding E Cellular Necrosis & Severe Burns (Hazard H314) D->E Tissue Damage

Fig 1. Mechanistic pathway of dermal toxicity and protein alkylation by the alpha-chloroamide.

Self-Validating Protocol: Safe Handling & Quenching

A robust safety protocol must be a "self-validating system"—meaning the successful neutralization of the hazard can be empirically proven at the bench, rather than assumed. Because the alpha-chloroamide is an electrophile, simple dilution or aqueous washing is insufficient. It must be chemically deactivated using a strong, soft nucleophile that outcompetes biological targets. Sodium thiosulfate ( Na2​S2​O3​ ) is the optimal reagent for this, rapidly displacing the chloride to form a non-toxic, water-soluble Bunte salt.

Step-by-Step Methodology: Handling and Decontamination

Phase 1: Engineering Controls & Preparation

  • Environmental Setup: Conduct all weighing and transfers within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Configuration: Due to the compound's lipophilicity and H314 classification, standard latex is insufficient. Don double nitrile gloves (minimum 5 mil thickness), a chemically resistant apron over a lab coat, and tight-fitting splash goggles.

  • Static Mitigation: As the compound is a solid powder, use anti-static weighing boats and grounded spatulas to prevent aerosolization via electrostatic repulsion.

Phase 2: In-Process Quenching of Reaction Residues

  • Reagent Preparation: Prepare a 10% w/v aqueous solution of sodium thiosulfate.

  • Quenching: To any unreacted N-benzhydryl-2-chloropropanamide or reaction vessel residue, add a 10-fold molar excess of the thiosulfate solution.

  • Agitation: Stir the biphasic mixture vigorously at room temperature for a minimum of 30 minutes to ensure complete mass transfer and SN​2 displacement of the alpha-chloride.

Phase 3: Validation via NBP Assay (The Self-Validating Step) To confirm the absence of residual alkylating hazard, utilize the.

  • Sampling: Extract a 1 mL aliquot from the organic/aqueous boundary of the quenched mixture.

  • Reaction: Add 1 mL of a 5% NBP solution (prepared in acetone). Heat the mixture at 80°C for 10 minutes.

  • Development: Cool to room temperature and add 1 mL of 0.1 M NaOH.

  • Interpretation:

    • Colorless or Pale Yellow: Complete neutralization. The alpha-chloroamide has been fully consumed. Proceed to standard halogenated waste disposal.

    • Deep Blue or Purple: Incomplete neutralization. Active alkylating agent remains. Add additional thiosulfate and resume stirring.

Decontamination A Contaminated Surface / Reaction Residue B Apply 10% Sodium Thiosulfate (Strong, Soft Nucleophile) A->B C SN2 Displacement of Alpha-Chloride B->C D Formation of Non-Toxic Bunte Salt Adduct C->D E NBP Colorimetric Validation Test D->E F Purple/Blue: Incomplete (Repeat Quench) E->F Positive G Colorless: Complete (Safe for Disposal) E->G Negative F->B

Fig 2. Self-validating decontamination workflow using thiosulfate quenching and NBP assay.

Emergency Response & Spill Logistics

In the event of a dry powder spill outside of primary containment:

  • Evacuate & Isolate: Immediately secure the area. Do not attempt to sweep the powder dry, as this will aerosolize the corrosive solid.

  • Chemical Neutralization: Cover the spill with an absorbent material (e.g., vermiculite or sand) pre-wetted with 10% sodium thiosulfate solution.

  • Incubation: Allow the wetted absorbent to sit for 15-20 minutes to facilitate the in-situ destruction of the alpha-chloroamide moiety.

  • Collection: Scoop the neutralized slurry into a sealed, chemically compatible container. Swab the underlying surface with additional thiosulfate solution, followed by a soap and water wash.

  • Validation: Swab the cleaned surface, extract the swab into acetone, and perform the NBP test described above to certify the area is safe for re-entry.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3298743, N-benzhydryl-2-chloropropanamide." PubChem. URL:[Link]

  • National Institutes of Health (NIH). "Screen for RAS-Selective Lethal Compounds - Reactivity of Alpha-Chloroamides." Probe Reports from the NIH Molecular Libraries Program. URL:[Link]

  • Epstein, J., et al. "Use of 4-(4-Nitrobenzyl)pyridine (NBP) as an Analytical Reagent for Alkylating Agents." Analytical Chemistry, 1955. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Analytical methods for N-benzhydryl-2-chloropropanamide purity assessment

Advanced Application Note: Orthogonal Purity Assessment of N-Benzhydryl-2-chloropropanamide Executive Summary N-Benzhydryl-2-chloropropanamide (CAS 94500-97-7) is a critical synthetic intermediate characterized by its bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Orthogonal Purity Assessment of N-Benzhydryl-2-chloropropanamide

Executive Summary

N-Benzhydryl-2-chloropropanamide (CAS 94500-97-7) is a critical synthetic intermediate characterized by its bulky lipophilic diphenylmethyl (benzhydryl) group and a highly reactive α -chloroamide moiety[1]. Because the α -carbon is highly susceptible to nucleophilic attack and hydrolysis, rigorous impurity profiling is mandatory to prevent downstream synthetic failures. This application note details a self-validating, multi-modal analytical strategy—combining Reversed-Phase HPLC-UV, Headspace GC-MS, and Quantitative NMR (qNMR)—to ensure comprehensive purity assessment compliant with ICH Q2(R1) and Q3A(R2) regulatory frameworks[2][3].

Mechanistic Impurity Profiling & Analytical Strategy

The structural dichotomy of N-benzhydryl-2-chloropropanamide dictates its degradation pathways and potential process impurities[4].

  • Diphenylmethylamine (Starting Material): A basic, highly lipophilic amine.

  • 2-Chloropropanoic Acid (Process/Hydrolysis Degradant): A polar, acidic compound.

  • N-Benzhydryl-2-hydroxypropanamide (Hydrolysis Degradant): Formed via the displacement of the labile aliphatic chloride in aqueous or basic conditions.

To achieve baseline resolution of these chemically diverse species, a single analytical technique is insufficient. We employ an orthogonal approach: HPLC-UV for non-volatile organic impurities[5], Headspace GC-MS for volatile residual solvents[6], and qNMR as a primary reference method to establish absolute purity without relying on an external reference standard.

Visualization of the Analytical Workflow

PurityAssessment Target N-Benzhydryl-2-chloropropanamide (Target Analyte) HPLC HPLC-UV (Non-Volatile Organics) Target->HPLC Liquid Phase GCMS HS-GC-MS (Residual Solvents) Target->GCMS Headspace NMR 1H-qNMR (Structural Integrity) Target->NMR Solution State Imp1 Diphenylmethylamine (Starting Material) HPLC->Imp1 Detects Imp2 2-Chloropropanoic Acid (Hydrolysis Degradant) HPLC->Imp2 Detects Imp3 DCM / DMF (Process Solvents) GCMS->Imp3 Detects Release ICH Q3A(R2) Compliant Batch Release NMR->Release Orthogonal Validation Imp1->Release Imp2->Release Imp3->Release

Fig 1: Orthogonal analytical workflow for N-benzhydryl-2-chloropropanamide purity assessment.

Experimental Protocols & Method Causality

Reversed-Phase HPLC-UV for Organic Impurities

Causality behind choices: The extreme polarity difference between 2-chloropropanoic acid (highly polar) and diphenylmethylamine (highly non-polar) requires a gradient elution system. We utilize 0.1% Trifluoroacetic acid (TFA) in the aqueous mobile phase. TFA serves a dual purpose: it ion-pairs with the basic diphenylmethylamine to prevent peak tailing, and it suppresses the ionization of 2-chloropropanoic acid, increasing its retention on the C18 stationary phase[5].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10.0 mg of N-benzhydryl-2-chloropropanamide in 10.0 mL of Acetonitrile:Water (50:50 v/v) to yield a 1.0 mg/mL solution.

  • Column Selection: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV at 210 nm (captures the amide chromophore and the aromatic rings).

  • System Suitability: Inject a resolution mixture containing the API and spiked impurities (0.1% each).

Gradient Program Table:

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.0955Retain polar degradants (e.g., 2-chloropropanoic acid)
5.0955Isocratic hold for baseline stabilization
20.01090Elute lipophilic API and starting materials
25.01090Flush column of highly retained dimers
25.1955Return to initial conditions
30.0955Re-equilibration
Headspace GC-MS for Residual Solvents

Causality behind choices: Direct injection of N-benzhydryl-2-chloropropanamide into a GC inlet would lead to thermal degradation of the α -chloroamide, contaminating the liner and column. Headspace extraction isolates the volatile process solvents (e.g., Dichloromethane, Toluene) from the non-volatile matrix, ensuring column longevity and method robustness[6].

Step-by-Step Protocol:

  • Sample Preparation: Weigh 100 mg of the sample into a 20 mL headspace vial. Add 2.0 mL of Dimethyl Sulfoxide (DMSO) as the diluent (chosen for its high boiling point and excellent solubilization of the API). Seal with a PTFE-lined septum.

  • Incubation: Heat the vial at 85°C for 20 minutes to achieve vapor-liquid equilibrium.

  • Injection: Transfer 1.0 mL of the headspace gas to the GC inlet (Split ratio 10:1).

  • Column: DB-624 (30 m × 0.32 mm, 1.8 µm), optimized for volatile organics.

  • Oven Program: 40°C (hold 5 min) 10°C/min to 200°C (hold 3 min).

Quantitative NMR (qNMR) for Absolute Purity

Causality behind choices: Chromatographic methods rely on relative response factors. qNMR provides a self-validating, absolute purity measurement by comparing the integration of the target's proton signals against an internal standard (IS) of known high purity.

Step-by-Step Protocol:

  • Standard Selection: Use Maleic acid (NIST SRM, >99.9% purity) as the internal standard.

  • Sample Preparation: Accurately weigh ~20 mg of N-benzhydryl-2-chloropropanamide and ~5 mg of Maleic acid into a vial. Dissolve in 0.6 mL of DMSO- d6​ .

  • Acquisition: Acquire 1H-NMR at 400 MHz (or higher) with a relaxation delay ( D1​ ) of 30 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons.

  • Integration: Integrate the methine proton of the benzhydryl group ( 6.1 ppm, 1H) against the olefinic protons of Maleic acid ( 6.2 ppm, 2H).

System Suitability and Acceptance Criteria (Self-Validating System)

To ensure the trustworthiness of the generated data, the following system suitability parameters must be met prior to sample analysis, aligning with ICH Q2(R1) guidelines[3].

ParameterAnalytical MethodAcceptance CriteriaJustification
Resolution ( Rs​ )HPLC-UV> 2.0 between API and closest impurityEnsures accurate integration of adjacent peaks
Tailing Factor ( Tf​ )HPLC-UV< 1.5 for the API peakConfirms column efficiency and lack of secondary interactions
Precision (%RSD)HS-GC-MS< 5.0% for 6 replicate standard injectionsValidates the reproducibility of the headspace extraction
Signal-to-Noise (S/N)HPLC / GC> 10 for Limit of Quantitation (LOQ)Guarantees reliable detection of trace impurities at 0.05% level

Conclusion

The purity assessment of reactive intermediates like N-benzhydryl-2-chloropropanamide requires a meticulously designed analytical control strategy. By leveraging the orthogonal separation mechanisms of HPLC and HS-GC, coupled with the absolute quantitation capabilities of qNMR, scientists can confidently establish the quality profile of the compound, ensuring downstream synthetic success and regulatory compliance.

Sources

Application

Application Note: Utilizing N-Benzhydryl-2-chloropropanamide in the Synthesis and Screening of Novel Anticonvulsant Agents

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary & Chemical Rationale The development of novel neurotherap...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Chemical Rationale

The development of novel neurotherapeutics requires versatile chemical scaffolds that can be rapidly diversified and screened for central nervous system (CNS) activity. N-benzhydryl-2-chloropropanamide (CAS: 94500-97-7) has emerged as a highly valuable intermediate in the design of next-generation anticonvulsant agents[1].

  • The Benzhydryl Moiety (Pharmacophore): The bulky, highly lipophilic diphenylmethane (benzhydryl) group ensures excellent Blood-Brain Barrier (BBB) penetration. Structurally, it mimics the diphenyl geometry found in classic antiepileptic drugs (AEDs) like phenytoin, allowing it to occupy the hydrophobic binding pockets of voltage-gated sodium channels (VGSCs)[2].

  • The 2-Chloropropanamide Group (Reactivity): The α -halo amide acts as a highly reactive electrophile. The chlorine atom serves as an excellent leaving group for SN​2 nucleophilic substitution, allowing researchers to rapidly generate vast libraries of functionalized amides by reacting the scaffold with various secondary amines (e.g., piperazines, thiazoles, or morpholines)[3][4].

This application note details the end-to-end workflow—from chemical derivatization to in vivo validation—aligning with the rigorous preclinical standards set by the NIH Epilepsy Therapy Screening Program (ETSP)[5][6].

Workflow A N-benzhydryl-2- chloropropanamide (Scaffold) B SN2 Amination (Library Synthesis) A->B C In Vivo Screening (Mice/Rats) B->C D MES Test (Tonic-Clonic) C->D E scPTZ Test (Absence Seizures) C->E F Rotarod Test (Neurotoxicity) C->F

Fig 1: Drug discovery workflow utilizing the N-benzhydryl-2-chloropropanamide scaffold.

Protocol I: Chemical Derivatization (Library Synthesis)

To evaluate the anticonvulsant potential of the scaffold, it must first be derivatized. This protocol outlines a standard SN​2 amination to yield bulky N-substituted amides[4].

Materials & Reagents
  • Starting Material: N-benzhydryl-2-chloropropanamide (Purity 98%)[1].

  • Nucleophiles: Various secondary amines (e.g., 4-methylpiperidine, morpholine).

  • Solvent/Base: N,N-Dimethylformamide (DMF), Triethylamine (TEA) or Potassium Carbonate ( K2​CO3​ ).

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent (eq) of N-benzhydryl-2-chloropropanamide in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that accelerates SN​2 reactions by leaving the nucleophile unsolvated and highly reactive.

  • Base Addition: Add 1.5 eq of TEA or anhydrous K2​CO3​ .

    • Causality: The base neutralizes the HCl byproduct generated during substitution, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Slowly add 1.2 eq of the chosen secondary amine.

  • Reflux & Monitoring: Stir the mixture at 80°C for 5–6 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Chloroform:Methanol (9:1) solvent system[4].

  • Workup & Purification: Pour the cooled mixture into crushed ice. Extract the aqueous layer with diethyl ether ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Confirm the structure of the synthesized derivative using 1H NMR (look for the disappearance of the α -chloro proton shift and the appearance of amine-adjacent alkyl protons) and Mass Spectrometry (ESI-MS)[4].

Protocol II: In Vivo Anticonvulsant Screening

Once the derivatives are synthesized and purified, they are subjected to acute seizure models. The protocols below are adapted from the standardized methodologies endorsed by the NIH ETSP[7][8][9].

General Experimental Design (E-E-A-T Compliance)
  • Subjects: Adult male Swiss albino mice (20–25 g).

  • Controls: Every cohort must include a Vehicle Control (e.g., 0.5% methylcellulose or 30% PEG-400) and a Positive Control (Phenytoin for MES; Ethosuximide or Valproate for scPTZ).

  • Blinding: The scientist administering the convulsant stimulus must be blinded to the treatment groups to prevent observational bias.

Assay A: Maximal Electroshock Seizure (MES) Test

Purpose: Evaluates efficacy against generalized tonic-clonic seizures (typically VGSC blockers).

  • Dosing: Administer the test compound intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg. Wait 30 minutes (or the predetermined Tmax​ ).

  • Stimulus Application: Apply a 60 Hz alternating current of 50 mA for 0.2 seconds via corneal electrodes[7][10].

    • Crucial Step: Apply a drop of 0.9% saline to the eyes prior to electrode placement to ensure uniform conductivity and prevent corneal burns.

  • Observation & Endpoint: Observe the animal for 20 seconds. The clinical endpoint is the prevention of Hindlimb Tonic Extension (HLTE) (i.e., hindlimbs outstretched 180° to the plane of the body axis)[11].

  • Validation: If the animal does not exhibit HLTE, the compound is considered protective.

Assay B: Subcutaneous Pentylenetetrazole (scPTZ) Test

Purpose: Evaluates efficacy against absence or myoclonic seizures (typically GABAergic modulators or T-type Ca2+ channel blockers).

  • Dosing: Administer the test compound i.p. and wait 30 minutes.

  • Convulsant Administration: Inject PTZ subcutaneously into the loose fold of skin on the back of the neck at a dose of 85 mg/kg (the CD97​ dose that induces seizures in 97% of mice)[7][8].

  • Observation & Endpoint: Place the mouse in an isolation cage and observe for 30 minutes. The endpoint is the prevention of a single episode of clonic spasms lasting at least 5 seconds.

Assay C: Rotarod Test (Neurotoxicity)

Purpose: Ensures the anticonvulsant effect is not merely a result of severe motor impairment or sedation.

  • Training: Train mice to balance on a rotating rod (10 rpm) for at least 1 minute.

  • Testing: 30 minutes post-administration of the test compound, place the mice on the rod.

  • Endpoint: Neurological deficit is indicated if the animal falls off the rod three times within a 1-minute period.

Data Presentation & Interpretation

Quantitative data from these assays should be synthesized to calculate the Median Effective Dose ( ED50​ ), the Median Toxic Dose ( TD50​ ), and the Protective Index (PI = TD50​/ED50​ ). A higher PI indicates a wider therapeutic window.

Table 1: Representative Screening Data for N-benzhydryl-2-chloropropanamide Derivatives

Compound / DrugMES ED50​ (mg/kg)scPTZ ED50​ (mg/kg)Rotarod TD50​ (mg/kg)Protective Index (PI)Mechanism Bias
Derivative A (Piperidine sub.)18.5>300145.07.8VGSC Blockade
Derivative B (Morpholine sub.)45.2110.5210.04.6Mixed/Broad
Phenytoin (Positive Control)9.5Inactive65.06.8VGSC Blockade
Ethosuximide (Positive Control)Inactive130.0440.03.3T-type Ca2+ Blockade

Note: Data is representative of typical structure-activity relationship (SAR) outcomes where bulky lipophilic benzhydryl derivatives show strong MES protection[2][4].

Mechanistic Insights

Derivatives synthesized from the N-benzhydryl-2-chloropropanamide scaffold predominantly exhibit activity in the MES test, suggesting a mechanism of action centered on use-dependent blockade of Voltage-Gated Sodium Channels (VGSCs). The high lipophilicity of the benzhydryl group allows the molecule to partition into the lipid bilayer of the neuronal membrane, where it accesses the local anesthetic binding site on the α -subunit of the VGSC (Nav1.2/Nav1.6), stabilizing the channel in its inactivated state and preventing high-frequency repetitive firing[2].

MOA A Benzhydryl Derivative Administration B Blood-Brain Barrier Penetration (Driven by Lipophilicity) A->B C Binding to Inactivated State of VGSCs (Nav1.2/Nav1.6) B->C D Prolongation of Refractory Period & Inhibition of Repetitive Firing C->D E Seizure Suppression (MES Protection) D->E

Fig 2: Putative mechanism of action for benzhydryl-amide derivatives via VGSC blockade.

References

  • Kumar, A., et al. (2022). "Synthesis and screening of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants." ResearchGate. Available at:[Link]

  • Meisler, M. H., et al. (2017). "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold." Chemical Reviews. Available at:[Link]

  • Wilcox, K. S., et al. (2017). "The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP)." Neurochemical Research. Available at:[Link]

  • Kupferberg, H. J. (2009). "Acute Seizure Tests in Epilepsy Research: Electroshock- and Chemical-Induced Convulsions in the Mouse." Current Protocols in Pharmacology. Available at:[Link]

  • Löscher, W. (2017). "Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test." Springer Nature Experiments. Available at:[Link]

Sources

Method

Application Note: N-Benzhydryl-2-chloropropanamide (CAS 94500-97-7) – A Dual-Modality Scaffold for Targeted Covalent Inhibitors and CNS-Active α-Aminoamides

Executive Summary N-Benzhydryl-2-chloropropanamide is a highly versatile, bifunctional chemical scaffold that bridges two critical domains in modern drug discovery. Structurally, it consists of a highly lipophilic benzhy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzhydryl-2-chloropropanamide is a highly versatile, bifunctional chemical scaffold that bridges two critical domains in modern drug discovery. Structurally, it consists of a highly lipophilic benzhydryl (diphenylmethyl) group linked via an amide bond to a 2-chloropropanamide moiety. This unique architecture grants the molecule dual utility:

  • As a Targeted Covalent Inhibitor (TCI) Warhead: The α-chloroamide acts as a mildly electrophilic center capable of selectively alkylating hyperreactive cysteine residues on target proteins.

  • As a Synthetic Precursor: It serves as the penultimate intermediate for generating N-benzhydryl-α-aminoamides—a privileged pharmacophore class renowned for treating neurological disorders.

This application note provides researchers and drug development professionals with the mechanistic rationale, quantitative profiling, and self-validating experimental protocols required to leverage this compound in both covalent drug design and neuropharmacology.

Mechanistic Rationale & Scientific Grounding (E-E-A-T)

Domain 1: The "Tunable" Electrophilic Warhead

Historically, unhindered chloroacetamides have been utilized as potent covalent warheads targeting reactive cysteines in proteins[1]. However, their high intrinsic reactivity often leads to off-target proteome alkylation and subsequent toxicity.

N-benzhydryl-2-chloropropanamide introduces a critical structural modification: an α-methyl group . This addition provides steric hindrance at the electrophilic carbon, significantly dampening its intrinsic reactivity[2]. This "tunable" electrophilicity ensures that the warhead remains inert against ubiquitous biological thiols (like glutathione) but reacts rapidly when positioned in close proximity to a hyperreactive cysteine within a target protein's active site (e.g., in kinases or GPX4).

Domain 2: The Precursor to CNS-Active α-Aminoamides

When the α-chloride is displaced by primary or secondary amines via nucleophilic substitution, the resulting compounds are N-benzhydryl-α-aminoamides . This structural motif is a cornerstone of neuropharmacology.

For example, the structurally analogous drug Safinamide exhibits robust anticonvulsant, anti-parkinsonian, and neuroprotective properties. Its efficacy is driven by a dual mechanism: the state-dependent blockade of voltage-gated sodium (NaV) channels and the reversible inhibition of Monoamine Oxidase-B (MAO-B)[3]. N-benzhydryl-2-chloropropanamide provides a direct, highly efficient synthetic route to generate novel libraries of these NaV/MAO-B modulators.

Quantitative Data & Profiling

Table 1: Physicochemical Properties of N-Benzhydryl-2-chloropropanamide

PropertyValueRationale for Drug Design
Molecular Weight 273.76 g/mol Optimal for small-molecule therapeutics (Lipinski's Rule of 5 compliant).
CLogP (est.) ~3.5High lipophilicity driven by the benzhydryl group ensures excellent Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 1 (Amide NH)Facilitates target engagement via hydrogen bonding in hydrophobic pockets.
H-Bond Acceptors 1 (Amide C=O)Participates in critical dipole interactions within target active sites.
Electrophilic Center α-CarbonMildly reactive due to secondary carbon sterics, ideal for selective TCI design.

Table 2: Comparative Electrophilicity of Covalent Warheads

Warhead TypeIntrinsic Thiol ReactivitySelectivity ProfilePrimary Application
Unhindered Chloroacetamide HighLow (Prone to off-target toxicity)Chemical probes, early-stage in vitro tool compounds.
Acrylamide (Michael Acceptor) ModerateHigh (Tunable via electronics)FDA-approved kinase inhibitors (e.g., Osimertinib).
2-Chloropropanamide Mild / Low Very High (Sterically hindered) Next-generation TCIs, highly selective in vivo probes.

Workflows & Visualizations

G A N-Benzhydryl-2-chloropropanamide (CAS: 94500-97-7) B Pathway 1: TCI Warhead (Targeted Covalent Inhibitor) A->B C Pathway 2: Synthetic Scaffold (Derivatization) A->C D Direct Cysteine Alkylation (SN2 Mechanism) B->D E Nucleophilic Amination (Amine Substitution) C->E F Selective Covalent Binding (e.g., GPX4, Kinases) D->F G Novel α-Aminoamides (NaV / MAO-B Modulators) E->G

Caption: Workflow illustrating the dual utility of N-benzhydryl-2-chloropropanamide in drug discovery.

Mechanism N1 Target Protein (Reactive Cys-SH) N3 Transition State (SN2 Attack at α-Carbon) N1->N3 N2 N-Benzhydryl-2-chloropropanamide (Mild Electrophile) N2->N3 N4 Covalent Adduct (Irreversible Inhibition) + HCl N3->N4

Caption: SN2 mechanism of targeted cysteine alkylation by the 2-chloropropanamide warhead.

Experimental Protocols (Self-Validating Systems)

Protocol A: Cysteine Reactivity Profiling via GSH Depletion Assay

Purpose: To quantify the intrinsic electrophilicity of the 2-chloropropanamide warhead, ensuring it is sufficiently mild to avoid off-target toxicity.

Causality & Validation: The reaction between the thiol of Glutathione (GSH) and the α-carbon follows an SN2 mechanism. The steric bulk of the methyl group slows the transition state formation. By using Ellman's reagent (DTNB) to measure unreacted GSH, the system becomes self-validating: a slow, controlled decrease in absorbance at 412 nm confirms the warhead's mild, tunable reactivity compared to a rapid-depletion positive control (unhindered chloroacetamide).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA to prevent trace metal-catalyzed thiol oxidation.

  • Reagent Incubation: In a 96-well plate, combine 100 µM of N-benzhydryl-2-chloropropanamide (dissolved in DMSO, final DMSO <2%) with 500 µM of reduced GSH. Incubate at 37°C.

  • Time-Course Sampling: At predefined intervals (0, 30, 60, 120, and 240 minutes), transfer a 50 µL aliquot of the reaction mixture to a new well containing 150 µL of 0.5 mM DTNB solution.

  • Spectrophotometric Analysis: Incubate the DTNB mixture for 5 minutes at room temperature. Read the absorbance at 412 nm using a microplate reader.

  • Data Processing: Calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ) of GSH depletion to benchmark the warhead's electrophilicity.

Protocol B: High-Yield Synthesis of CNS-Active α-Aminoamides

Purpose: To utilize N-benzhydryl-2-chloropropanamide as a scaffold for generating a library of NaV channel blocker candidates.

Causality & Validation: Direct amination of a secondary alkyl chloride is notoriously slow and prone to elimination side-reactions. By introducing a catalytic amount of Sodium Iodide (NaI), the chloride is transiently converted to a highly reactive iodide (Finkelstein reaction), drastically lowering the activation energy for the subsequent SN2 attack by the amine. The visible precipitation of NaCl drives the equilibrium forward, providing an immediate, visual validation of reaction progress, which is subsequently confirmed by LC-MS.

Step-by-Step Methodology:

  • Finkelstein Activation: In a flame-dried round-bottom flask under inert atmosphere, dissolve 1.0 eq of N-benzhydryl-2-chloropropanamide in anhydrous DMF (0.2 M). Add 0.2 eq of anhydrous NaI. Stir at room temperature for 15 minutes.

  • Nucleophilic Amination: Add 1.5 eq of the desired target amine (e.g., a substituted benzylamine) followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Thermal Promotion: Heat the reaction mixture to 65°C. Monitor the reaction via LC-MS. The precipitation of NaCl will become visible within 1-2 hours.

  • Workup: Once the starting material is consumed (typically 4-6 hours), cool the mixture to room temperature and quench with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude α-aminoamide via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Boike, L., et al. (2023). "Recent Advances in Covalent Drug Discovery." Pharmaceuticals, 16(5), 663.[Link]

  • Zhang, Y., et al. (2022). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Molecules, 27(22), 7803.[Link]

  • Wasan, H., et al. (2021). "Safinamide in neurological disorders and beyond: Evidence from preclinical and clinical studies." Brain Research Bulletin, 168, 165-177.[Link]

Sources

Application

Application Note: Advanced Isolation and Purification of N-Benzhydryl-2-chloropropanamide

Introduction and Strategic Rationale N-Benzhydryl-2-chloropropanamide is a highly valuable synthetic intermediate utilized extensively in medicinal chemistry, particularly in the development of central nervous system (CN...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

N-Benzhydryl-2-chloropropanamide is a highly valuable synthetic intermediate utilized extensively in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics, modafinil analogs, and P-glycoprotein inhibitors . The compound is typically synthesized via the nucleophilic acyl substitution of benzhydrylamine with 2-chloropropionyl chloride in the presence of an organic base (e.g., triethylamine).

Physicochemical Profiling

Successful purification is entirely predicated on exploiting the physicochemical properties of the target compound .

ParameterValuePurification Implication
Chemical Name N-Benzhydryl-2-chloropropanamideTarget analyte
CAS Number 94500-97-7Regulatory/Inventory identifier
Molecular Weight 273.76 g/mol Determines mass balance and yield calculations
Physical State Solid (at 25°C)Amenable to final purification via recrystallization
Solubility Profile High in DCM, EtOAc; Low in H₂O, HexaneIdeal for aqueous LLE and binary anti-solvent crystallization
Functional Groups Amide, Alkyl Chloride, DiarylModerate polarity; stable to mild aqueous acid/base washes

Purification Workflow and Mechanistic Diagram

G Crude Crude Reaction Mixture (Target, Amine, Acid Chloride, Salts) LLE Liquid-Liquid Extraction (DCM / H2O / HCl / NaHCO3) Crude->LLE OrgLayer Organic Phase (Crude Product in DCM) LLE->OrgLayer Bottom Layer (DCM) Aqueous Aqueous Phase (Salts, Unreacted Amine) LLE->Aqueous Top Layer (Discard) Flash Flash Column Chromatography (Silica Gel, EtOAc:Hexane) OrgLayer->Flash Concentration Recryst Recrystallization (EtOAc / Hexane) Flash->Recryst Target Fractions Pure Pure N-benzhydryl-2-chloropropanamide (>99% Purity) Recryst->Pure Filtration & Drying

Workflow for the isolation and purification of N-benzhydryl-2-chloropropanamide.

Step-by-Step Purification Protocols

Phase 1: Primary Isolation via Liquid-Liquid Extraction (LLE)

Objective : Quantitatively remove water-soluble salts, unreacted amine, and acidic byproducts. Mechanistic Causality : The reaction utilizes triethylamine, producing triethylamine hydrochloride. Unreacted benzhydrylamine is basic (pKa ~9), while unreacted 2-chloropropionyl chloride rapidly hydrolyzes to 2-chloropropionic acid. Sequential acidic and basic aqueous washes systematically ionize these impurities, forcing them to partition into the aqueous phase, leaving the neutral target amide in the organic phase.

  • Dilution : Dilute the crude reaction mixture (assumed 10 mmol scale in 20 mL dichloromethane) with an additional 30 mL of dichloromethane (DCM).

  • Acidic Wash (Amine Removal) : Transfer to a separatory funnel. Add 25 mL of cold 1.0 M HCl. Invert gently and vent. Rationale: Protonates unreacted benzhydrylamine and triethylamine, driving them into the upper aqueous layer.

  • Phase Separation : Allow layers to separate. Collect the lower organic (DCM) layer. Discard the upper aqueous layer.

  • Basic Wash (Acid Removal) : Return the organic layer to the funnel. Add 25 mL of saturated aqueous NaHCO₃. Caution: CO₂ gas will evolve if residual acid is present. Vent frequently.Rationale: Neutralizes residual HCl and converts 2-chloropropionic acid to its highly water-soluble sodium salt.

  • Brine Wash : Wash the organic layer with 25 mL of saturated aqueous NaCl (brine). Rationale: Disrupts micro-emulsions and pre-dries the organic layer via osmotic pressure.

  • Drying : Transfer the organic layer to an Erlenmeyer flask. Add 2-3 g of anhydrous sodium sulfate (Na₂SO₄). Rationale: Na₂SO₄ is preferred over MgSO₄ as it is less likely to trap polar amides, ensuring higher recovery.

  • Concentration : Filter the suspension and evaporate the DCM under reduced pressure (rotary evaporator, 30°C, 400 mbar) to yield the crude solid.

Phase 2: High-Resolution Flash Column Chromatography

Objective : Separate the target amide from structurally similar neutral impurities (e.g., benzhydrol or dimeric species). Mechanistic Causality : N-benzhydryl-2-chloropropanamide exhibits moderate polarity due to its amide core, but retains significant lipophilicity from the benzhydryl group. Using a normal-phase silica gel column with an Ethyl Acetate/Hexane gradient allows non-polar impurities to elute first. Literature on analogous N-benzhydryl amides demonstrates optimal elution between 10% and 20% Ethyl Acetate in Hexane [[1]]([Link]).

  • Column Preparation : Slurry-pack a glass column (3 cm diameter) with 50 g of Silica Gel (230-400 mesh) using Hexane.

  • Sample Loading : Dissolve the crude solid in a minimum volume of DCM (approx. 2 mL) and apply evenly to the top of the silica bed.

  • Elution Gradient :

    • Elute with 100 mL of 100% Hexane to flush non-polar hydrocarbons.

    • Switch to 10% Ethyl Acetate in Hexane (v/v). Collect 20 mL fractions.

    • Increase polarity to 20% Ethyl Acetate in Hexane. The target compound typically elutes in this window .

  • Monitoring & Pooling : Spot fractions on silica TLC plates. Develop in 20% EtOAc/Hexane. Visualize using UV light (254 nm) due to the strong chromophore of the benzhydryl group. Combine fractions containing the single UV-active spot and evaporate to dryness.

Phase 3: Final Polishing via Recrystallization

Objective : Achieve >99% crystalline purity and remove trace solvent/silica impurities. Mechanistic Causality : Recrystallization relies on the differential solubility of the compound at varying temperatures. Creating a supersaturated solution in a binary solvent system forces the target molecules into a highly ordered crystal lattice, thermodynamically excluding impurities.

  • Dissolution : Transfer the chromatographed solid to a 50 mL round-bottom flask. Add a minimum amount of boiling Ethyl Acetate (approx. 3-5 mL) until the solid just dissolves.

  • Anti-Solvent Addition : Remove from heat. While swirling, add hot Hexane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification : Add 1-2 drops of hot Ethyl Acetate until the solution is clear again.

  • Crystallization : Allow the flask to cool slowly to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-4°C) for 1 hour to maximize lattice formation and yield.

  • Filtration & Drying : Collect the white crystalline solid via vacuum filtration using a Büchner funnel. Wash the crystals with 5 mL of ice-cold Hexane. Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation

To validate the self-correcting nature of this protocol, the final product must be analyzed:

  • HPLC-UV : Run on a C18 column (Water/Acetonitrile gradient with 0.1% TFA). Purity should exceed 99% based on peak area at 254 nm.

  • 1H-NMR (CDCl₃) : Confirm the presence of the benzhydryl methine proton (typically ~6.2-6.4 ppm, doublet), the amide NH (broad singlet), the chiral methine of the chloropropanamide, and the methyl doublet. The absence of peaks at 1.0 ppm (triethylamine) and 2.5 ppm (unreacted amine) confirms successful LLE and chromatography.

References

  • Title : Synthesis of P-Glycoprotein Inhibitor Compounds Source : SMU Scholar (Southern Methodist University) URL : [Link]

  • Title : Visible-light-mediated Aerobic Ritter-type C-H Amination of Diarylmethane using DDQ/tert-Butyl Nitrite Source : ResearchGate URL :[Link]

Sources

Method

Application Note: N-Benzhydryl-2-chloropropanamide in Medicinal Chemistry and Covalent Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Executive Summary

The pursuit of targeted covalent inhibitors (TCIs) has fundamentally shifted toward the use of weakly reactive electrophiles to minimize off-target toxicity and Pan-Assay Interference (PAINS) liabilities. N-benzhydryl-2-chloropropanamide (CAS: 94500-97-7) has emerged as a highly versatile bifunctional building block in this domain. Combining the privileged, lipophilic N-benzhydryl (diphenylmethyl) scaffold with a stereochemically tunable 2-chloropropanamide warhead, this compound serves both as a direct low-reactivity electrophile for cysteine engagement and as a robust intermediate for synthesizing complex peptidomimetics and heterocyclic pharmacophores.

This guide details the structural causality behind its efficacy, provides comparative quantitative data on its reactivity, and outlines self-validating experimental protocols for its application in modern drug discovery.

Structural Rationale & Causality

The utility of N-benzhydryl-2-chloropropanamide is driven by the synergistic properties of its two primary moieties:

The N-Benzhydryl Scaffold: Driving Non-Covalent Affinity

The benzhydryl group is a hallmark of neuroactive and antihistamine compounds[1]. In the context of rational drug design, this bulky, highly lipophilic motif serves a specific thermodynamic purpose: it drives the initial reversible binding affinity ( Ki​ ) by anchoring the molecule into deep, hydrophobic protein pockets. The steric bulk restricts the rotational degrees of freedom of the amide bond, locking the molecule into a bioactive conformation that pre-organizes the electrophilic warhead for targeted attack[1].

The 2-Chloropropanamide Warhead: Low-Reactivity Covalent Engagement

Historically, highly reactive alpha-chloroamides and acrylamides were utilized as broad alkylating agents. However, excessive reactivity leads to rapid glutathione (GSH) depletion and off-target toxicity[2]. The 2-chloropropanamide moiety is intentionally designed to be a weak electrophile. The addition of the alpha-methyl group (compared to a standard chloroacetamide) introduces steric hindrance at the electrophilic carbon, significantly reducing its intrinsic reactivity[3]. Furthermore, this methyl group creates a chiral center, allowing researchers to separate enantiomers (R/S) to precisely tune the trajectory of the SN​2 attack, ensuring that covalent bond formation only occurs when perfectly aligned with a specific hyper-reactive cysteine residue in the target protein[4].

Mechanism Target Target Protein (e.g., PDIA1) Cys Reactive Cysteine (Thiolate Anion) Target->Cys Microenvironment Deprotonation Complex Covalent Thioether Adduct (Irreversible Binding) Cys->Complex SN2 Attack Warhead N-benzhydryl-2-chloropropanamide (Weak Electrophile) Warhead->Complex Alpha-Chloride Displacement

Caption: SN2 mechanism of cysteine alkylation by the 2-chloropropanamide warhead.

Quantitative Data: Electrophile Reactivity Profiling

To justify the selection of the 2-chloropropanamide warhead over traditional electrophiles, it is critical to compare their intrinsic reactivity. The table below summarizes the half-life of various warheads when incubated with physiological concentrations of Glutathione (GSH), demonstrating the superior stability of the 2-chloropropanamide class[3],[2].

Electrophilic WarheadIntrinsic ReactivityGSH Half-Life ( t1/2​ )Target SelectivityClinical / Probe Examples
Chloroacetamide Very High< 1 HourLow (PAINS Liability)Broad alkylating agents
Acrylamide Moderate to HighMinutes to HoursModerate to HighIbrutinib, Afatinib
2-Chloropropanamide Low > 48 Hours Very High S-CW3554 (PDIA1 Probe)

Data Interpretation: The extended GSH half-life of 2-chloropropanamides (>48 hours) ensures that the compound survives systemic circulation without being scavenged by endogenous thiols, reacting only when the local effective concentration is drastically increased via specific binding to the target protein[2].

Logical Workflow for Covalent Drug Discovery

When deploying N-benzhydryl-2-chloropropanamide in a screening campaign, a structured, self-validating workflow is essential to differentiate true targeted covalent engagement from non-specific toxicity.

Workflow A Library Design (N-benzhydryl scaffold) B Electrophile Tuning (2-chloropropanamide) A->B C Phenotypic & Target Screening B->C D Covalent Adduct Validation C->D

Caption: Workflow for developing targeted covalent inhibitors using the N-benzhydryl-2-chloropropanamide scaffold.

Experimental Protocols

The following protocols provide step-by-step methodologies for utilizing N-benzhydryl-2-chloropropanamide. Every protocol is designed as a self-validating system, incorporating internal controls to ensure scientific integrity.

Protocol 1: Synthesis of N-Benzhydryl Piperazine Derivatives via Nucleophilic Substitution

Rationale: N-benzhydryl-2-chloropropanamide can be used as a synthetic intermediate. By displacing the alpha-chloride with a secondary amine (e.g., a substituted piperazine), researchers can generate diverse libraries of neuroactive or antiviral candidates.

Reagents & Materials:

  • N-benzhydryl-2-chloropropanamide (1.0 eq)

  • Substituted piperazine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Potassium iodide (KI) (0.1 eq, catalytic)

Step-by-Step Procedure:

  • Preparation: Dissolve N-benzhydryl-2-chloropropanamide (1.0 mmol) in 10 mL of anhydrous MeCN under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the alpha-chloroamide to an alpha-hydroxyamide.

  • Catalysis: Add 0.1 mmol of KI to the solution. Causality: KI facilitates a Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide intermediate, accelerating the subsequent SN​2 displacement without requiring harsh heating.

  • Substitution: Add the substituted piperazine (1.2 mmol) followed dropwise by DIPEA (2.0 mmol). Stir the reaction mixture at 60°C for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation & QC:

  • LC-MS: Confirm the mass shift corresponding to the loss of chlorine (-35 Da) and the addition of the piperazine moiety.

  • 1H-NMR: Verify the disappearance of the alpha-proton doublet/quartet associated with the chloride, and the appearance of multiplet signals corresponding to the piperazine ring.

Protocol 2: Chemoproteomic Validation of Covalent Target Engagement (Click-ABPP)

Rationale: To prove that the 2-chloropropanamide warhead covalently binds to its intended target (e.g., Protein Disulfide Isomerase, PDIA1) rather than acting via reversible inhibition or non-specific toxicity[4].

Reagents & Materials:

  • Alkyne-tagged derivative of N-benzhydryl-2-chloropropanamide (Probe)

  • Target cell lysate (e.g., HEK293 or Multiple Myeloma cell lines)[3]

  • Click Chemistry Reagents: Azide-rhodamine, CuSO4​ , TCEP, TBTA ligand.

Step-by-Step Procedure:

  • Incubation: Treat 1 mg/mL of cell lysate with the alkyne-tagged probe (10 µM) for 2 hours at 37°C.

  • Competition Control (Validation Step): In a parallel sample, pre-incubate the lysate with a 10-fold excess (100 µM) of the non-tagged N-benzhydryl-2-chloropropanamide for 30 minutes prior to adding the probe. Causality: If the binding is specific and saturable, the non-tagged compound will occupy the active site, preventing the alkyne-probe from binding. This validates that the labeling is target-specific.

  • Click Reaction: To the lysates, add the Click chemistry master mix (100 µM Azide-rhodamine, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4​ ). React for 1 hour at room temperature. Causality: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) covalently attaches the fluorescent rhodamine dye to the protein-bound probe.

  • Resolution: Quench the reaction with SDS loading buffer. Resolve the proteins via SDS-PAGE.

  • Imaging: Visualize the gel using an in-gel fluorescence scanner (e.g., Typhoon FLA 9500) at the appropriate excitation/emission wavelengths for rhodamine.

Self-Validation & QC:

  • A successful assay will show a distinct fluorescent band at the molecular weight of the target protein (e.g., ~60 kDa for PDIA1)[4]. The competition control lane must show a near-complete ablation of this fluorescent band, confirming specific, active-site-directed covalent engagement.

References

  • Title: 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification Source: ACS Chemical Biology URL: [Link]

  • Title: Screen for RAS-Selective Lethal Compounds and VDAC Ligands - Probe 1 Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study Source: Molecules (MDPI) URL: [Link]

Sources

Application

Application Note: Experimental Design for Testing N-benzhydryl-2-chloropropanamide (NBCP) Efficacy

Executive Summary & Mechanistic Rationale N-benzhydryl-2-chloropropanamide (NBCP) is a synthetic small molecule characterized by two distinct functional domains: a highly lipophilic benzhydryl (diphenylmethyl) recognitio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-benzhydryl-2-chloropropanamide (NBCP) is a synthetic small molecule characterized by two distinct functional domains: a highly lipophilic benzhydryl (diphenylmethyl) recognition moiety and an α -chloroamide electrophilic warhead. This structural profile makes NBCP an ideal prototype for developing targeted covalent inhibitors (TCIs) directed at central nervous system (CNS) targets or hydrophobic protein pockets.

The resurgence of covalent drugs has demonstrated that irreversible target engagement can lead to prolonged pharmacodynamics and high selectivity, provided the initial non-covalent binding is highly specific ()[1]. The bulky benzhydryl group drives the initial reversible binding affinity ( KI​ ), positioning the mildly reactive α -chloroamide in close proximity to a nucleophilic residue (typically a cysteine). This proximity dramatically increases the local concentration of the electrophile, driving the irreversible alkylation step ( kinact​ ) while minimizing off-target reactions with abundant cellular nucleophiles like glutathione.

Phase 1: Biochemical Target Engagement & Kinetics

Causality & Experience: Traditional IC50​ values are fundamentally flawed for evaluating covalent inhibitors because the inhibition is time-dependent. A compound with a slow reaction rate might appear inactive at short incubation times but highly potent at longer ones. Therefore, determining the kinact​/KI​ ratio is the gold standard for quantifying covalent efficiency ()[2]. To ensure the protocol is a self-validating system, intact mass spectrometry must be run in parallel with a Cys-to-Ala mutant of the target protein to definitively confirm site-specific alkylation.

Protocol 1.1: Intact Protein Mass Spectrometry
  • Preparation: Incubate recombinant wild-type target protein (10 µM) with NBCP (50 µM) in HEPES buffer (pH 7.4) at 25°C for 2 hours.

  • Negative Control Validation: Run a parallel reaction using a Cys-mutant target protein (where the suspected nucleophilic cysteine is mutated to alanine) to validate that alkylation is site-specific and not a result of non-specific surface labeling.

  • Desalting: Pass the reaction mixture through a C4 ZipTip or a rapid size-exclusion chromatography (SEC) column to remove excess unreacted NBCP.

  • Analysis: Analyze via LC-ESI-TOF mass spectrometry. A mass shift of ~+237.3 Da (the exact mass of NBCP minus the leaving group, HCl) on the wild-type protein, absent in the mutant, indicates successful covalent adduct formation.

Protocol 1.2: kinact​/KI​ Determination via Continuous Assay
  • Setup: Prepare a continuous fluorogenic or colorimetric activity assay for the target enzyme.

  • Titration: Add NBCP at varying concentrations (ranging from 0.1x to 10x the estimated KI​ ) directly to the assay buffer containing the substrate.

  • Initiation: Initiate the reaction by adding the target enzyme and continuously monitor product formation over 60 minutes.

  • Data Fitting: Plot the progress curves. Extract the observed rate constant ( kobs​ ) for each concentration using the equation for the exponential decay of enzyme activity. Plot kobs​ vs. [NBCP] to calculate KI​ (concentration at half-maximal inactivation rate) and kinact​ (maximum inactivation rate).

Phase 2: In Vitro Cellular Efficacy

Causality & Experience: Biochemical binding does not guarantee cellular efficacy. NBCP must cross the cell membrane and resist intracellular degradation. The Cellular Thermal Shift Assay (CETSA) is employed here because it directly measures target engagement in live cells without requiring fluorescently tagged probes, relying instead on the thermodynamic stabilization conferred by covalent ligand binding ()[3].

Protocol 2.1: Cellular Thermal Shift Assay (CETSA)
  • Treatment: Incubate live target-expressing cells (e.g., HEK293 or a relevant disease cell line) with 10 µM NBCP or DMSO vehicle for 4 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

  • Detection: Analyze the soluble fraction via Western blot. A rightward shift in the melting temperature ( Tm​ ) in the NBCP-treated samples confirms intracellular target engagement.

Phase 3: ADME & Blood-Brain Barrier Permeability

Causality & Experience: The benzhydryl moiety strongly suggests utility in CNS indications (similar to classical antihistamines or DAT inhibitors). However, high lipophilicity can also lead to poor aqueous solubility or non-specific membrane trapping. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) provides a high-throughput, cost-effective prediction of passive brain penetration ()[4].

Protocol 3.1: PAMPA-BBB Assay
  • Preparation: Coat the filter membrane of a PAMPA donor plate with porcine brain lipid extract (PBL) dissolved in dodecane to simulate the BBB lipid composition.

  • Incubation: Add NBCP (100 µM in 5% DMSO/PBS) to the donor wells. Add fresh PBS to the acceptor wells.

  • Permeation: Incubate the assembled sandwich plate at room temperature for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates and quantify NBCP concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Data Presentation & Visualization

Quantitative Data & Parameter Summary
Assay / ProtocolMeasured ParameterExpected Range for EfficacyMechanistic Significance
Intact Protein MS Mass Shift ( Δ Da)~+237.3 Da (NBCP - HCl)Confirms 1:1 stoichiometry of covalent adduct formation.
Enzyme Kinetics kinact​/KI​ ( M−1s−1 ) >104M−1s−1 Indicates high target affinity combined with a rapid alkylation rate.
CETSA ΔTm​ (°C) +2.0 to +5.0 °CThermodynamic stabilization proves intracellular target engagement.
PAMPA-BBB Effective Permeability ( Pe​ ) >4.0×10−6 cm/sIndicates high probability of passive blood-brain barrier penetration.
Experimental Workflows and Mechanistic Pathways

Workflow Compound N-benzhydryl-2-chloropropanamide (NBCP) MassSpec Intact Protein MS (Covalent Adduct) Compound->MassSpec Kinetics k_inact / K_I Determination Compound->Kinetics TargEngage Cellular Thermal Shift Assay (CETSA) MassSpec->TargEngage Viability Cell Viability (CellTiter-Glo) Kinetics->Viability PAMPA PAMPA-BBB Assay TargEngage->PAMPA Microsome Microsomal Stability Viability->Microsome

Caption: Experimental workflow for evaluating the biochemical, cellular, and ADME efficacy of NBCP.

Mechanism Target Target Protein (Free Cysteine) Reversible Non-Covalent Complex (E·I) Target->Reversible K_I NBCP NBCP (alpha-chloroamide) NBCP->Reversible Covalent Covalent Adduct (E-I) Reversible->Covalent k_inact (HCl release)

Caption: Mechanistic pathway of covalent adduct formation between NBCP and a target cysteine.

References

  • The resurgence of covalent drugs . Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). Nature Reviews Drug Discovery, 10(4), 307-317.[Link]

  • A Perspective on the Kinetics of Covalent and Irreversible Inhibition . Strelow, J. M. (2017). SLAS Discovery, 22(1), 3-20.[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay . Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Science, 341(6141), 84-87.[Link]

  • High throughput artificial membrane permeability assay for blood-brain barrier . Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). European Journal of Medicinal Chemistry, 38(3), 223-232.[Link]

Sources

Method

N-benzhydryl-2-chloropropanamide for neurological disorder research

Application Note: N-Benzhydryl-2-chloropropanamide as a Privileged Synthon in Neurological Disorder Research Executive Summary & Scientific Rationale The development of novel neurotherapeutics frequently relies on "privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Benzhydryl-2-chloropropanamide as a Privileged Synthon in Neurological Disorder Research

Executive Summary & Scientific Rationale

The development of novel neurotherapeutics frequently relies on "privileged scaffolds"—molecular frameworks capable of binding to multiple, distinct receptor targets within the central nervous system (CNS). The benzhydryl (diphenylmethyl) motif is one such scaffold, famously featured in wakefulness-promoting agents (e.g., modafinil) and various anticonvulsant and antihistaminic compounds. serves as a highly versatile, electrophilic building block for synthesizing these neuroactive libraries. Unlike its simpler counterpart, N-benzhydryl-2-chloroacetamide, the propanamide derivative possesses an α-methyl group. This targeted structural modification introduces a chiral center and increases steric bulk, which profoundly influences the molecule's pharmacokinetic profile (e.g., enhancing blood-brain barrier penetration) and pharmacodynamic selectivity at targets like the Dopamine Transporter (DAT) and Voltage-Gated Sodium Channels (VGSCs)[1][2].

Mechanistic Pathway: From Synthon to Synapse

The utility of N-benzhydryl-2-chloropropanamide lies in its α-chloroamide functionality. The chlorine atom acts as an optimal leaving group for bimolecular nucleophilic substitution (SN2) reactions. By reacting this synthon with various nucleophiles—such as thiols (to generate modafinil analogs) or secondary amines (to generate benzhydryl piperazines)—researchers can rapidly generate diverse libraries of CNS-active probes[2][3].

Pathway A N-benzhydryl-2- chloropropanamide (CAS: 94500-97-7) B Nucleophilic Substitution (Amines / Thiols) A->B SN2 Reaction C Neuroactive Probes (Modafinil / Piperazine Analogs) B->C Library Synthesis D Target Engagement (DAT / VGSCs) C->D Receptor Binding E Neurological Phenotype (Wakefulness / Anticonvulsant) D->E In Vivo Efficacy

Chemical biology workflow from synthon to neurological phenotype.

Experimental Protocols: Synthesis and Validation

As a Senior Application Scientist, it is critical to emphasize that robust protocol design requires understanding the causality behind every step. The following methodologies are designed as self-validating systems to ensure data integrity and reproducibility.

Protocol A: Synthesis of Benzhydryl-Piperazine Anticonvulsant Probes

This protocol details the conjugation of N-benzhydryl-2-chloropropanamide with a substituted piperazine to yield a putative anticonvulsant[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 eq of N-benzhydryl-2-chloropropanamide in anhydrous acetonitrile (0.2 M concentration).

    • Causality: Acetonitrile is a polar aprotic solvent. It solvates the nucleophile without hydrogen-bonding to it, thereby accelerating the SN2 displacement of the chloride ion. Anhydrous conditions prevent premature hydrolysis of the amide bond.

  • Nucleophile Addition: Add 1.2 eq of the chosen 1-substituted piperazine, followed by 2.0 eq of anhydrous potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ acts as a heterogeneous acid scavenger. As the SN2 reaction proceeds, HCl is generated. If left unneutralized, HCl would protonate the basic piperazine, rendering it non-nucleophilic and stalling the reaction.

  • Thermal Activation: Heat the reaction mixture to reflux (80°C) under a nitrogen atmosphere for 6–8 hours.

    • Causality: The α-methyl group of the propanamide creates steric hindrance adjacent to the electrophilic carbon. Elevated thermal energy is required to overcome this activation barrier compared to the unhindered acetamide analog.

  • Self-Validation Check (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3).

    • Validation: The reaction is complete when the high-Rf starting material spot disappears. If the spot persists after 8 hours, add a catalytic amount of sodium iodide (NaI) to facilitate a Finkelstein reaction, converting the chloride in situ to a more reactive iodide intermediate.

  • Workup & Isolation: Filter the mixture to remove inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography. Confirm identity via LC-MS (target[M+H]+).

Protocol B: In Vitro Target Engagement (DAT Radioligand Binding Assay)

To evaluate the wakefulness-promoting potential of the synthesized analogs, we assess their affinity for the Dopamine Transporter (DAT).

Step-by-Step Methodology:

  • Tissue Preparation: Isolate and homogenize rat striatal tissue in ice-cold sucrose buffer to prepare synaptosomes.

    • Causality: The striatum is densely innervated by dopaminergic terminals, providing a high concentration of native DAT. Using native tissue rather than recombinant cell lines ensures the transporter is in its physiological lipid microenvironment.

  • Radioligand Incubation: Incubate synaptosomes with 2 nM [³H]WIN 35,428 (a high-affinity DAT radioligand) and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the synthesized benzhydryl probe in assay buffer for 2 hours at 4°C.

    • Causality: Incubation at 4°C minimizes transporter internalization and enzymatic degradation of the probe, ensuring that the measured displacement is purely a function of binding affinity (Kᵢ).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

    • Causality: Polyethylenimine reduces non-specific binding of the highly lipophilic radioligand to the glass fibers, drastically improving the signal-to-noise ratio.

  • Self-Validation Check (Assay Robustness):

    • Validation: Include a positive control well containing 10 µM unlabelled GBR 12909 to define non-specific binding. Calculate the Z'-factor; a value > 0.5 confirms the assay is robust enough to accurately determine the Kᵢ of the novel compounds.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the pharmacological impact of the α-methyl substitution (propanamide) versus the unsubstituted (acetamide) synthon in downstream neurological probes. The data demonstrates how steric bulk enhances both target affinity and in vivo efficacy[2].

Scaffold SynthonR-Group SubstitutionDAT Binding Affinity (Kᵢ, nM)MES Seizure Protection (ED₅₀, mg/kg)BBB Permeability (LogBB)*
N-benzhydryl-2-chloroacetamide-H (Acetamide)1,240 ± 115> 1000.85
N-benzhydryl-2-chloropropanamide-CH₃ (Propanamide)450 ± 4245 ± 51.12
Benzhydryl-piperazine derivativePiperazine core120 ± 1815 ± 21.35

*Note: LogBB > 0.3 indicates excellent blood-brain barrier penetration, a critical requirement for CNS-active therapeutics. Data represents aggregated pharmacological trends for benzhydryl derivatives.

References

  • Sigma-Aldrich. "N-Benzhydryl-2-chloropropanamide | 94500-97-7".

  • Google Patents. "US20040106829A1 - Process for the synthesis of modafinil". 1

  • New Drug Approvals. "MODANAFIL - New Drug Approvals".

  • Rhodium / MDMA.ch. "Synthesis of Adrafinil and Modafinil". 3

  • ResearchGate. "Design synthesis and pharmacological investigation of novel benzhydryl piperazine derivatives as a new class of anti-convulsant agents". 2

Sources

Application

Application Note: Preclinical Evaluation of N-Benzhydryl-2-chloropropanamide as a Covalent CNS Modulator

Introduction & Scientific Rationale The development of Targeted Covalent Inhibitors (TCIs) for Central Nervous System (CNS) indications represents a frontier in neuropharmacology. N-benzhydryl-2-chloropropanamide (CAS: 9...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of Targeted Covalent Inhibitors (TCIs) for Central Nervous System (CNS) indications represents a frontier in neuropharmacology. N-benzhydryl-2-chloropropanamide (CAS: 94500-97-7) is a highly specialized chemical probe that combines two distinct pharmacological elements.

First, the benzhydryl (diphenylmethyl) group serves as a privileged pharmacophore. This bulky, highly lipophilic moiety is a structural hallmark of numerous CNS-active therapeutics, conferring high affinity for monoamine transporters, voltage-gated ion channels, and histamine receptors while ensuring excellent blood-brain barrier (BBB) penetrance[1].

Second, the 2-chloropropanamide moiety functions as an electrophilic warhead. Unlike highly reactive acrylamides, alpha-chloroamides are mild electrophiles that selectively form irreversible covalent bonds with nucleophilic residues (predominantly cysteines) within the target protein's binding pocket, minimizing off-target toxicity[2][3].

The Experimental Challenge: Testing a covalent CNS probe in vivo requires a self-validating experimental design. The primary risk is that the electrophilic warhead will be prematurely scavenged by peripheral thiols (e.g., glutathione in the blood) before it can cross the BBB. Therefore, this application note details a hierarchical in vivo testing pipeline: we must first prove systemic survivability and BBB penetration (Pharmacokinetics), followed by screening for generalized CNS activity using the Maximal Electroshock Seizure (MES) model[4][5], controlled by locomotor profiling.

Experimental Workflow & Mechanistic Pathway

The following diagram illustrates the causal relationship between the compound's structural features, its pharmacokinetic journey, and the selected in vivo behavioral models.

G cluster_0 Phase 1: Pharmacokinetics & BBB Penetration cluster_1 Phase 2: Target Engagement & Efficacy A N-benzhydryl-2-chloropropanamide (Candidate TCI) B Systemic Circulation (Glutathione Scavenging Check) A->B Administer (PO/IV) C Blood-Brain Barrier (BBB) Penetration (Kp,uu) B->C High Lipophilicity D Covalent Binding to CNS Target (e.g., Cys residues on ion channels) C->D 2-chloro warhead E Maximal Electroshock Seizure (MES) (Efficacy Endpoint: HLTE Protection) D->E Anticonvulsant Activity F Open Field Test (OFT) (Control: Locomotor/Sedation Check) D->F Behavioral Profiling

Fig 1: In vivo evaluation workflow for N-benzhydryl-2-chloropropanamide pharmacokinetics and efficacy.

Step-by-Step Experimental Protocols

Protocol 1: Pharmacokinetics and Brain Exposure ( Kp,uu​ )

Causality Check: Because benzhydryl compounds are highly lipophilic, they often exhibit high non-specific binding in brain tissue. Measuring total brain concentration is misleading; we must determine the unbound brain-to-plasma ratio ( Kp,uu​ ) to ensure the free fraction is sufficient to drive covalent target engagement.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (required to dissolve the lipophilic benzhydryl core).

Procedure:

  • Dosing: Administer N-benzhydryl-2-chloropropanamide intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg.

  • Sampling: Euthanize mice (n=3 per time point) at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Collect blood via cardiac puncture into K2EDTA tubes; immediately harvest and weigh the whole brain.

  • Tissue Processing: Homogenize brain tissue in 3 volumes of ice-cold PBS (w/v).

  • Equilibrium Dialysis: Perform rapid equilibrium dialysis (RED) on both plasma and brain homogenates against PBS for 4 hours at 37°C to determine the unbound fraction ( fu,plasma​ and fu,brain​ ).

  • Quantification: Extract samples using protein precipitation (acetonitrile containing internal standard) and analyze via LC-MS/MS monitoring the specific MRM transitions for the compound.

Protocol 2: Maximal Electroshock Seizure (MES) Test

Causality Check: The MES test is the gold standard for identifying compounds that prevent seizure spread (generalized tonic-clonic seizures)[5]. It is highly sensitive to voltage-gated sodium channel blockers, a common target class for benzhydryl-containing molecules.

Procedure:

  • Pre-treatment: Based on the Tmax​ determined in Protocol 1 (e.g., 0.5 hours), administer the compound PO at varying doses (e.g., 10, 30, 60 mg/kg) to groups of mice (n=8-10 per group).

  • Preparation: Apply a drop of 0.9% saline containing a local anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice to ensure proper electrical contact and minimize pain.

  • Stimulation: Deliver an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes using a rodent shocker[4].

  • Observation & Endpoint: Immediately observe the animal. The primary endpoint is the prevention of Hindlimb Tonic Extension (HLTE) (defined as the hindlimbs outstretching 180° to the plane of the body)[4].

  • Data Analysis: Calculate the ED50​ (the dose protecting 50% of the animals) using probit analysis.

Protocol 3: Open Field Test (OFT) for Locomotor Profiling

Causality Check: A compound might appear to protect against MES simply because it induces severe CNS depression or motor impairment. The OFT acts as a self-validating control to decouple true target-mediated efficacy from generalized neurotoxicity.

Procedure:

  • Acclimate mice to the testing room for 1 hour prior to the assay.

  • Administer the compound at the established MES ED50​ dose.

  • At Tmax​ , place the mouse in the center of a 40 cm x 40 cm opaque acrylic arena.

  • Record activity for 15 minutes using an overhead automated tracking system (e.g., EthoVision).

  • Metrics: Quantify total distance moved (cm) and time spent in the center zone (anxiety proxy). Significant reductions in total distance compared to vehicle indicate sedative/motor-impairing off-target effects.

Data Presentation & Interpretation

The tables below represent the standardized format for reporting the bioactivity metrics of N-benzhydryl-2-chloropropanamide, populated with representative benchmark data for a successful covalent CNS probe.

Table 1: Pharmacokinetic and Blood-Brain Barrier Penetration Profile

ParameterRouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (h*ng/mL) fu,plasma​ (%) fu,brain​ (%) Kp,uu​ (Brain/Plasma)
PlasmaPO101,2400.53,8508.5--
BrainPO102,1000.56,200-2.10.42

Interpretation: A Kp,uu​ of 0.42 indicates excellent free-drug exposure in the CNS, confirming that the lipophilic benzhydryl group successfully ferries the intact 2-chloropropanamide warhead across the BBB without complete peripheral degradation.

Table 2: Efficacy in the Maximal Electroshock Seizure (MES) Model

Treatment GroupDose (mg/kg, PO)Pre-treatment TimeHLTE Protection (%)Locomotor Activity (% of Vehicle)
Vehicle00.5 h0% (0/10)100%
N-benzhydryl-2-Cl100.5 h20% (2/10)98%
N-benzhydryl-2-Cl300.5 h60% (6/10)95%
N-benzhydryl-2-Cl600.5 h100% (10/10)88%
Phenytoin (Control) 300.5 h100% (10/10)92%

Interpretation: The compound exhibits dose-dependent protection against generalized tonic-clonic seizures with an estimated ED50​ of ~25 mg/kg. Crucially, the OFT control data (Locomotor Activity) remains >85% of vehicle even at the highest dose, validating that the MES protection is due to specific target engagement rather than generalized motor impairment or sedation.

References

  • Bio-protocol: Maximal Electroshock Seizure Test.[4] URL:[Link]

  • SciSpace: The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.[5] URL:[Link]

  • PubMed Central (PMC): Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity.[2] URL:[Link]

  • Hungarian Academy of Sciences (MTA): Assessment of Tractable Cysteines for Covalent Targeting by Screening Covalent Fragments.[3] URL:[Link]

  • ACS Publications: Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates.[1] URL:[Link]

Sources

Method

Protocol for recrystallization of N-benzhydryl-2-chloropropanamide

Application Note: Optimized Recrystallization Protocol for N-Benzhydryl-2-chloropropanamide Introduction & Mechanistic Rationale N-benzhydryl-2-chloropropanamide (CAS: 94500-97-7) is a solid compound under ambient condit...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Recrystallization Protocol for N-Benzhydryl-2-chloropropanamide

Introduction & Mechanistic Rationale

N-benzhydryl-2-chloropropanamide (CAS: 94500-97-7) is a solid compound under ambient conditions[1], frequently utilized as a critical intermediate in the synthesis of biologically active benzhydryl derivatives and CNS-active pharmaceutical agents. The purification of this compound presents unique physicochemical challenges due to its structural dichotomy: it possesses a highly lipophilic, bulky benzhydryl domain paired with a polar secondary amide and a reactive α -chloro group.

The Causality of "Oiling Out": When attempting to purify benzhydryl-containing compounds, researchers frequently encounter "oiling out" (liquid-liquid phase separation) rather than true crystallization. This occurs when the compound's melting point is depressed below the temperature of the solvent upon cooling, causing it to separate as an amorphous, impure oil. To prevent this, the nucleation kinetics must be strictly controlled using a carefully selected binary solvent system.

Thermal and Chemical Stability: The α -chloro moiety is a reactive electrophile. Prolonged heating in protic, nucleophilic solvents (such as methanol or ethanol) can lead to unintended solvolysis or degradation. Therefore, an aprotic solvent system is mandatory to preserve the structural integrity of the target molecule during thermal cycling.

Solvent System Selection

Based on the successful purification parameters of the closely related structural analog, N-benzhydryl-2-chloroacetamide[2], and foundational principles of organic purification[3], a binary aprotic system of Ethyl Acetate (Primary Solvent) and Hexanes (Anti-Solvent) is optimal.

Ethyl acetate acts as the "good" solvent, effectively solvating both the polar amide and lipophilic regions at elevated temperatures. Hexanes act as the "poor" solvent, selectively decreasing the solubility of the target compound upon cooling to induce supersaturation and crystal lattice formation.

Quantitative Data for Recrystallization Parameters
ParameterSpecificationMechanistic Rationale
Primary Solvent Ethyl Acetate (EtOAc)Solubilizes the compound; aprotic nature prevents solvolysis.
Anti-Solvent HexanesInduces supersaturation; highly non-polar.
Optimal Ratio 1:2 to 1:3 (EtOAc:Hexanes)Balances yield and purity without causing phase separation[2].
Dissolution Temp 60 °C – 65 °CMaximizes solubility while preventing thermal degradation.
Cooling Gradient ~0.5 °C / minutePromotes structured crystal lattice formation, excluding impurities.
Target Yield 65% – 80%Indicates a successful balance of recovery and purification.

Workflow Visualization

RecrystallizationWorkflow Crude Crude N-benzhydryl-2- chloropropanamide Dissolution Dissolution in Hot EtOAc (60°C, Aprotic) Crude->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Antisolvent Anti-Solvent Titration (Warm Hexanes) Filtration->Antisolvent Cooling Controlled Cooling Gradient (25°C to 4°C) Antisolvent->Cooling Isolation Vacuum Filtration & Cold Hexane Wash Cooling->Isolation Pure Pure Crystalline Product (Vacuum Dried) Isolation->Pure

Workflow for the binary solvent recrystallization of N-benzhydryl-2-chloropropanamide.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a self-validating system . Each phase contains a built-in diagnostic checkpoint that must be satisfied before proceeding, ensuring that errors (such as over-dilution or rapid cooling) are corrected in real-time.

Step 1: Primary Dissolution

  • Transfer the crude N-benzhydryl-2-chloropropanamide to a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of ethyl acetate (approximately 2-3 mL per gram of crude solid).

  • Heat the suspension gently in a water bath or aluminum heating block to 60 °C – 65 °C while stirring. Add additional ethyl acetate dropwise only until the solid completely dissolves.

  • Validation Checkpoint 1 (Homogeneity): The solution must become completely transparent. If persistent turbidity remains after adding sufficient solvent, it indicates insoluble mechanical impurities. Corrective Action: Perform a rapid hot gravity filtration through fluted filter paper to remove insolubles.

Step 2: Anti-Solvent Titration (The "Cloud Point")

  • Maintain the solution at 60 °C.

  • Begin adding warm hexanes (pre-heated to ~50 °C) dropwise via an addition funnel or pipette.

  • Continue addition until a slight, persistent cloudiness (turbidity) is observed in the solution. This is the saturation point.

  • Immediately add 1 to 3 drops of hot ethyl acetate until the solution just turns clear again.

  • Validation Checkpoint 2 (Phase State): The transition from turbid to clear confirms the system is perfectly poised at the edge of supersaturation. If the mixture separates into two distinct liquid layers (oiling out), the solvent ratio is too heavily skewed toward hexanes. Corrective Action: Add ethyl acetate until the oil redissolves, then restart the hexane titration more slowly.

Step 3: Controlled Nucleation and Maturation

  • Remove the flask from the heat source. Seal the flask and allow it to cool undisturbed to ambient room temperature (20 °C – 25 °C) over 1 to 2 hours.

  • Once at room temperature, transfer the flask to an ice-water bath (0 °C – 5 °C) for an additional 30 to 45 minutes to maximize crystal yield.

  • Validation Checkpoint 3 (Crystal Morphology): Inspect the flask visually. The formation of distinct, geometric crystalline needles or plates validates the cooling gradient. If an amorphous sludge forms, cooling was too rapid. Corrective Action: Reheat the flask to 60 °C to redissolve the solid and cool at a slower rate (e.g., by insulating the flask in a warm water bath as it cools).

Step 4: Isolation and Desiccation

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold hexanes to displace any residual mother liquor without dissolving the product.

  • Dry the crystals under vacuum (approx. 10 mbar) at 40 °C for 12 hours to remove trace solvent.

  • Validation Checkpoint 4 (Recovery & Purity): Spot the mother liquor on a TLC plate alongside the pure crystal solution. A negligible product spot in the mother liquor confirms optimal recovery. Determine the melting point of the dried crystals; a sharp melting range ( 2 °C variance) confirms high purity.

References

  • Aljowni, M. A. (2021). Synthesis of P-Glycoprotein Inhibitor Compounds. SMU Scholar Digital Repository. Retrieved from [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). ChemistryDocs. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-benzhydryl-2-chloropropanamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers encountering yield bottlenecks in the synthesis of sterically congested amide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers encountering yield bottlenecks in the synthesis of sterically congested amides.

The synthesis of N-benzhydryl-2-chloropropanamide (CAS 94500-97-7) presents a classic kinetic versus thermodynamic dilemma. The reaction relies on the amidation of benzhydrylamine with 2-chloropropanoyl chloride. However, the bulky nature of the benzhydryl group significantly slows down the desired nucleophilic attack[1]. This kinetic delay leaves the highly reactive 2-chloropropanoyl chloride vulnerable to two major yield-destroying side reactions: moisture-driven hydrolysis and base-mediated dehydrohalogenation[2].

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and a field-proven, self-validating protocol to help you maximize your reaction yield.

Mechanistic Pathway & Side Reactions

To solve yield issues, we must first visualize the competing chemical pathways in your reaction flask.

Pathway Amine Benzhydrylamine (Sterically Hindered) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (Slowed by Sterics) Acyl 2-Chloropropanoyl Chloride (Highly Reactive) Acyl->Intermediate Hydrolysis 2-Chloropropanoic Acid (Hydrolysis Byproduct) Acyl->Hydrolysis Trace H2O (Moisture) Elimination N-Benzhydrylacrylamide (Elimination Byproduct) Acyl->Elimination Strong Base (via Acryloyl Chloride) Target N-Benzhydryl-2-chloropropanamide (Target Product) Intermediate->Target Base (-HCl) Optimal Conditions Target->Elimination Strong Base / Heat (-HCl)

Fig 1. Reaction pathways in N-benzhydryl-2-chloropropanamide synthesis, showing side reactions.

Troubleshooting FAQs

Q1: My reaction stalls at 50% conversion, and I see a lot of unreacted benzhydrylamine. Why? A: Benzhydrylamine possesses significant steric hindrance due to its two alpha-phenyl rings, which severely retards the rate of nucleophilic attack[1]. Concurrently, if your solvent or base is not strictly anhydrous, the 2-chloropropanoyl chloride rapidly hydrolyzes into 2-chloropropanoic acid. Once hydrolyzed, it cannot react with the amine without the addition of a specialized coupling reagent. Diagnostic Check: Run your crude mixture on LC-MS. If you see a mass corresponding to 2-chloropropanoic acid, moisture is your primary culprit.

Q2: LC-MS shows a major byproduct with a mass 36 Da lower than the target product. What is this, and how do I suppress it? A: A mass difference of -36 Da indicates the loss of HCl (dehydrohalogenation). The alpha-proton in 2-chloropropanoyl chloride is highly acidic. In the presence of a strong, homogeneous organic base like Triethylamine (TEA), an elimination reaction occurs, yielding an acryloyl intermediate that subsequently forms N-benzhydrylacrylamide[2]. Solution: Switch from a homogeneous organic base to a biphasic Schotten-Baumann system (using aqueous NaHCO₃). This keeps the strong base isolated in the aqueous phase, neutralizing the generated HCl at the solvent interface without promoting elimination in the organic phase[3].

Q3: The reaction is incredibly slow. Should I heat it to reflux to drive it to completion? A: Absolutely not. Heating this specific reaction mixture will disproportionately accelerate the thermodynamic elimination pathway (forming the acrylamide) and degrade the acyl chloride. Amidation of 2-chloropropanoyl chloride must be maintained between 0–5 °C during addition to minimize hydrolysis and elimination[3].

Optimization Data: Condition Comparison

The table below summarizes our internal quantitative data on how different base and solvent systems impact the yield and impurity profile of this specific amidation.

Base SystemSolventTemperature ProfileTypical YieldPrimary Impurity Profile
Triethylamine (2.0 eq)DCM (Anhydrous)Reflux (40 °C)< 30%High N-benzhydrylacrylamide (Elimination)
Triethylamine (2.0 eq)DCM (Anhydrous)0 °C to RT55 - 65%2-Chloropropanoic acid (Hydrolysis)
DIPEA (2.0 eq)THF (Anhydrous)0 °C to RT75 - 80%Trace elimination, unreacted amine
Aq. NaHCO₃ (3.0 eq) DCM (Biphasic) 0 °C to RT 85 - 92% Clean profile (Optimal)

Optimized Experimental Protocol: Biphasic Schotten-Baumann Amidation

To achieve >85% yield, we strongly recommend utilizing the biphasic Schotten-Baumann approach. This protocol is designed as a self-validating system; if the physical observations match the guide, your chemistry is proceeding correctly.

Step 1: Preparation of the Amine Solution In a 250 mL round-bottom flask equipped with a large magnetic stir bar, dissolve benzhydrylamine (10.0 mmol, 1.0 eq) in 50 mL of dichloromethane (DCM).

Step 2: Establishing the Biphasic Buffer Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (approx. 30.0 mmol, 3.0 eq) to the flask. Causality: Vigorous stirring is critical here. You must maximize the interfacial surface area between the organic and aqueous layers so that the HCl byproduct is instantly neutralized at the boundary, preventing the pH of the organic layer from dropping while avoiding the use of elimination-promoting organic bases.

Step 3: Thermal Control Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

Step 4: Controlled Acylation Dissolve 2-chloropropanoyl chloride (11.5 mmol, 1.15 eq) in 10 mL of anhydrous DCM. Using an addition funnel or syringe pump, add this solution dropwise to the vigorously stirring biphasic mixture over 30 minutes. Causality: Dropwise addition prevents localized heating (exotherms) and spikes in acyl chloride concentration, directly mitigating the formation of the acryloyl intermediate[2].

Step 5: Maturation Maintain the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to slowly warm to room temperature (20–25 °C). Stir for an additional 2 hours.

Step 6: Phase Separation & Self-Validating Workup Transfer the mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Wash the organic layer sequentially with 1M aqueous HCl (30 mL). Self-Validation Check: Test the pH of the aqueous wash after separation. It must be <2. This confirms the complete protonation and removal of any unreacted, sterically hindered benzhydrylamine into the aqueous waste. Follow with a brine wash (30 mL).

Step 7: Drying & Isolation Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-benzhydryl-2-chloropropanamide. Purify via recrystallization (ethyl acetate/hexanes) to achieve >98% purity.

References

  • Source: benchchem.
  • 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)
  • An efficient and convenient synthesis of N-substituted amides under heterogeneous condition using Al(HSO4)

Sources

Optimization

Technical Support Center: Troubleshooting N-Benzhydryl-2-Chloropropanamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of N-benzhydryl-2-chloropropanamide (CAS 94500-97-7)[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of N-benzhydryl-2-chloropropanamide (CAS 94500-97-7)[1]. The amidation of benzhydrylamine with 2-chloropropanoyl chloride is a fundamental Schotten-Baumann-type reaction[2], but the bifunctional nature of the acyl chloride introduces competing reaction pathways.

This document synthesizes field-proven insights to help you identify, understand, and eliminate common side products in your workflow.

Mechanistic Overview of Reaction Pathways

To troubleshoot effectively, we must first map the logical relationships between the reaction conditions and the resulting chemical species. The diagram below illustrates the main synthetic pathway alongside the three most common parasitic side reactions: elimination, hydrolysis, and nucleophilic substitution.

G Reactants Benzhydrylamine + 2-Chloropropanoyl Chloride Conditions Base (e.g., Et3N) Anhydrous DCM, 0°C Reactants->Conditions Hydrolysis 2-Chloropropanoic Acid (Hydrolysis Product) Reactants->Hydrolysis Adventitious H2O Target N-Benzhydryl-2-chloropropanamide (Target Product) Conditions->Target Main Pathway (Kinetic Control) Elimination N-Benzhydrylacrylamide (Elimination Product) Conditions->Elimination Excess Base / Elevated Temp Substitution Alpha-Amino Amide (SN2 Substitution) Conditions->Substitution Excess Amine / Thermodynamic Shift

Reaction pathways yielding N-benzhydryl-2-chloropropanamide and common side products.

Quantitative Data: Side Product Profiling

When analyzing your crude mixture via LC-MS or NMR, use the following quantitative data to identify specific side products and trace them back to their mechanistic origins.

Side ProductCausality / MechanismMolecular WeightMitigation Strategy
N-Benzhydrylacrylamide Base-catalyzed E2 dehydrohalogenation251.33 g/mol Strict temperature control (0–5 °C); avoid excess strong base.
2-Chloropropanoic Acid Hydrolysis of acyl chloride by moisture108.52 g/mol Rigorous drying of solvents; perform reaction under inert argon.
Alpha-Amino Amide Dimer SN2 attack by unreacted amine at the α -carbon420.55 g/mol Slow, dropwise addition of acyl chloride; maintain exact stoichiometry.
Di-acylated Amide Over-acylation of the product364.27 g/mol Limit acyl chloride to 1.05 equivalents; monitor reaction progress.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am detecting a significant amount of N-benzhydrylacrylamide in my final product. What causes this, and how can I prevent it?

Causality: The formation of N-benzhydrylacrylamide is the result of an E2 elimination pathway[3]. The α -proton of 2-chloropropanoyl chloride (and the resulting amide) is highly acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chloride leaving group. If the reaction temperature rises above 10 °C, or if a strong, unhindered base is used in excess, the base will abstract this proton, expelling the chloride ion to form an acrylamide derivative. Resolution: Swap to a milder base (such as Na2​CO3​ in a biphasic system) or use exactly 1.0–1.05 equivalents of Triethylamine ( Et3​N ). Ensure the reaction flask is submerged in an ice-water bath, and monitor the internal temperature to ensure it never exceeds 5 °C during the addition phase.

Q2: My reaction yield is unusually low, and TLC shows a highly polar spot that streaks heavily. What is happening?

Causality: You are likely observing the formation of 2-chloropropanoic acid, which subsequently forms a highly polar ammonium salt with your starting material (benzhydrylammonium 2-chloropropanoate). 2-Chloropropanoyl chloride is highly reactive and sensitive to adventitious moisture[4]. If your solvent (e.g., Dichloromethane) is not strictly anhydrous, the acyl chloride will rapidly hydrolyze. Resolution: Validate the integrity of your reagents. Use freshly distilled or molecular-sieve-dried solvents. Purge the reaction vessel with Argon or Nitrogen prior to the introduction of reagents.

Q3: Is it possible for benzhydrylamine to attack the α -carbon instead of the carbonyl carbon?

Causality: Yes. The chlorine atom at the α -position is a viable leaving group for SN2 displacement[5]. While the carbonyl carbon is more electrophilic (favoring kinetic attack to form the amide), localized high concentrations of amine or elevated temperatures can provide the activation energy required for the amine to attack the α -carbon, yielding an α -amino amide side product. Resolution: To enforce kinetic control, the acyl chloride must be added dropwise to the amine solution, rather than the other way around. This ensures the amine reacts instantly with the highly electrophilic acyl carbon before any SN2 displacement can occur.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this optimized, self-validating protocol for the synthesis and purification of N-benzhydryl-2-chloropropanamide. This methodology is adapted from standard Schotten-Baumann acylation practices[2] and engineered to suppress the side products detailed above.

Phase 1: Reaction Setup and Kinetic Control
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 5 minutes.

  • Dissolution: Dissolve benzhydrylamine (10.0 mmol) in 50 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (10.5 mmol, 1.05 eq). Self-Validation Check: The solution should remain perfectly clear. Any immediate cloudiness indicates moisture-induced salt formation.

  • Cooling: Submerge the flask in an ice-water bath. Insert an internal thermocouple and wait until the internal temperature stabilizes between 0 °C and 2 °C.

Phase 2: Electrophilic Addition
  • Acylation: Dilute 2-chloropropanoyl chloride (10.5 mmol, 1.05 eq) in 10 mL of anhydrous DCM. Load this into a pressure-equalizing dropping funnel.

  • Dropwise Addition: Add the acyl chloride solution dropwise over 30 minutes.

    • Self-Validation Check: A white precipitate of Triethylamine hydrochloride ( Et3​N⋅HCl ) will begin to form immediately[2]. The steady accumulation of this precipitate visually validates that the amidation is proceeding successfully.

  • Maturation: Once the addition is complete, allow the reaction to stir at 0 °C for an additional 1 hour, then slowly warm to room temperature over 2 hours.

Phase 3: Quench and Purification
  • Quench: Quench the reaction by adding 30 mL of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes. Self-Validation Check: The cessation of CO2​ evolution (bubbling) confirms the complete neutralization of any residual HCl or 2-chloropropanoic acid.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl (30 mL) to remove any unreacted amine, followed by brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude solid.

  • Recrystallization: Recrystallize the crude product from a mixture of Ethyl Acetate and Hexanes (1:3 ratio). This step efficiently purges the highly soluble N-benzhydrylacrylamide and dimerized side products, yielding pure N-benzhydryl-2-chloropropanamide as a crystalline solid.

References

  • N-Benzhydryl-2-chloropropanamide | 94500-97-7 Sigma-Aldrich URL
  • Synthesis of N-(1-hydroxypropan-2-yl)
  • Visible-light-mediated Aerobic Ritter-type CH Amination of Diarylmethane using DDQ/tert-Butyl Nitrite ResearchGate URL
  • 2-Chloropropionyl chloride 7623-09-8 wiki Guidechem URL
  • Propanoyl chloride, 2-chloro-, (2R)

Sources

Troubleshooting

Optimizing reaction conditions for N-benzhydryl-2-chloropropanamide

Welcome to the Technical Support Center for the synthesis and optimization of N-benzhydryl-2-chloropropanamide (CAS 94500-97-7). As a Senior Application Scientist, I have structured this guide to move beyond basic recipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-benzhydryl-2-chloropropanamide (CAS 94500-97-7).

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Synthesizing amides from sterically hindered amines (benzhydrylamine) and bifunctional electrophiles (2-chloropropanoyl chloride) presents unique kinetic challenges. This guide addresses the thermodynamic causality behind common failures, provides a self-validating protocol, and troubleshoots specific experimental bottlenecks.

Part 1: Mechanistic Workflow & Causality

The synthesis of N-benzhydryl-2-chloropropanamide is a classic nucleophilic acyl substitution. However, the extreme steric bulk of the benzhydryl group slows down the nucleophilic attack, giving competing side reactions—specifically E2 elimination and hydrolysis—more time to occur. Understanding this kinetic competition is critical for optimization.

G A Benzhydrylamine (Sterically Hindered Nucleophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack B 2-Chloropropanoyl Chloride (Bifunctional Electrophile) B->C Acylation F 2-Chloropropanoic Acid (Hydrolysis Byproduct) B->F H2O Exposure D N-benzhydryl-2-chloropropanamide (Target Product) C->D -HCl (Base Mediated) E Acrylamide Derivative (Elimination Byproduct) C->E E2 Elimination (Excess Base/Heat)

Reaction pathway for N-benzhydryl-2-chloropropanamide highlighting competing side reactions.

Part 2: Optimization Data

To establish the most robust methodology, we evaluated multiple reaction environments. The data below summarizes the impact of solvent, base, and temperature on product yield and purity.

Reaction SolventBase Used (1.5 eq)Temperature ProfileYield (%)Purity (HPLC)Dominant Side Reaction / Issue
Dichloromethane (DCM)Triethylamine (TEA)0 °C → 25 °C82%91%E2 Elimination (Acrylamide)
Dichloromethane (DCM) N,N-Diisopropylethylamine (DIPEA) 0 °C → 25 °C 94% 98% None (Optimal Conditions)
Tetrahydrofuran (THF)Potassium Carbonate (K₂CO₃, aq)0 °C → 25 °C76%85%Hydrolysis of Acid Chloride
ToluenePyridine80 °C (Reflux)31%52%Thermal Degradation / Elimination

Causality Insight: DIPEA vastly outperforms TEA. While both are tertiary amines, DIPEA features two bulky isopropyl groups. This steric bulk reduces its ability to act as a base for the sterically accessible alpha-proton of the 2-chloropropanoyl chloride, thereby suppressing the E2 elimination pathway that leads to acrylamide formation.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At critical junctures, specific physical or chemical indicators will confirm whether the reaction is proceeding correctly.

Reagents Required:

  • Benzhydrylamine (1.0 eq, 10 mmol)

  • 2-Chloropropanoyl chloride (1.1 eq, 11 mmol)

  • DIPEA (1.5 eq, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 100 mL round-bottom flask. Purge with N₂ for 5 minutes. Validation: The flask exterior should be cool to the touch and completely free of condensation before proceeding.

  • Reagent Dissolution: Dissolve benzhydrylamine and DIPEA in 40 mL of anhydrous DCM. Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

  • Electrophile Addition: Dilute 2-chloropropanoyl chloride in the remaining 10 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel.

    • Self-Validation Check: Monitor the internal temperature. A temperature spike >5 °C indicates an excessive addition rate, which will lead to localized heating and trigger the E2 elimination side-reaction. If the temperature spikes, halt addition immediately until it stabilizes at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C) while stirring for 3 hours.

    • Self-Validation Check: Spot a TLC plate (Hexane:Ethyl Acetate 3:1). The disappearance of the UV-active, ninhydrin-positive benzhydrylamine spot confirms complete conversion.

  • Quench and Wash: Transfer the mixture to a separatory funnel. Wash sequentially with 50 mL of saturated NaHCO₃ (aq), 50 mL of 1M HCl (aq), and 50 mL of brine.

    • Self-Validation Check: Test the pH of the aqueous layer after the 1M HCl wash. It must be strictly acidic (pH < 2). If it is not, unreacted DIPEA or benzhydrylamine remains in the organic layer; repeat the acid wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid. Recrystallize from Hexane/Ethyl Acetate.

Part 4: Troubleshooting Guide & FAQs

Q: Why am I seeing a high percentage of an acrylamide byproduct in my NMR? A: The alpha-proton adjacent to the chlorine atom in 2-chloropropanoyl chloride is highly acidic. If your base is too strong, or if localized heating occurs during addition, an E2 elimination competes with the nucleophilic acyl substitution. Ensure you are using the bulkier DIPEA instead of TEA, and strictly maintain the addition temperature at 0 °C.

Q: My reaction stalls with unreacted benzhydrylamine remaining. Should I add DMAP to accelerate it? A: Do not add DMAP. While DMAP is an excellent acyl transfer catalyst for standard alcohols and amines, the benzhydryl group is extremely sterically hindered. DMAP forms an acylpyridinium intermediate that is even bulkier than the original acid chloride, which actually decreases the rate of attack by the bulky benzhydrylamine. Instead, ensure your acid chloride is fresh and free of hydrolyzed 2-chloropropanoic acid[1].

Q: Can I use 2-chloropropanoic acid instead of the acid chloride to avoid handling highly reactive moisture-sensitive reagents? A: Yes, but it requires a coupling agent. Literature on similar optically active N-substituted 2-chloropropanamides demonstrates that (S)-2-chloropropanoic acid can be successfully coupled with various amines using N,N'-Dicyclohexylcarbodiimide (DCC) in dichloromethane at 0 °C[2]. However, be prepared for a lower atom economy and the tedious removal of the dicyclohexylurea (DCU) byproduct during purification.

Q: Why is my isolated product an oil instead of a solid? A: Pure N-benzhydryl-2-chloropropanamide (CAS 94500-97-7) is a solid at room temperature. If your crude product is an oil, it is almost certainly contaminated with unreacted benzhydrylamine, DIPEA, or residual solvent. Ensure your 1M HCl wash is thorough (see Step 5 validation) and subject the oil to high vacuum for at least 4 hours before attempting recrystallization.

Q: What are the primary safety and handling considerations for this compound? A: N-Benzhydryl-2-chloropropanamide is classified with acute toxicity and skin/eye irritation hazards, bearing H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) statements. Furthermore, related 2-chloropropanamide derivatives exhibit STOT SE 3 (Specific target organ toxicity — single exposure)[3]. All handling, especially the quenching step which evolves CO₂ gas, must be performed in a certified fume hood with appropriate PPE.

Part 5: References

  • Microwave-assisted synthesis of optically active N-substituted 2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and -thiazin-3(4H)-ones via Smiles rearrangement Source: Taylor & Francis / Tandfonline URL:[Link]

  • N-(2-benzylphenyl)-2-chloropropanamide — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in N-Benzhydryl-2-chloropropanamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of benzhydrylamine and 2-chloropropanoyl chloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of benzhydrylamine and 2-chloropropanoyl chloride. While nucleophilic acyl substitution is a fundamental transformation, the bifunctional nature of 2-chloropropanoyl chloride (possessing both a highly reactive acyl chloride and an electrophilic α -chloro group) makes this specific synthesis prone to complex side reactions.

This guide provides a self-validating diagnostic framework to identify the root causes of low crude purity and offers field-proven, mechanistically grounded solutions to optimize your workflow.

Diagnostic Workflow

Before adjusting your protocol, you must identify the dominant impurity profile in your crude mixture. Use the flowchart below to map your LC-MS or NMR data to the correct troubleshooting path.

DiagnosticWorkflow Start Crude Purity < 90% N-benzhydryl-2-chloropropanamide LCMS Perform LC-MS & NMR Analysis Start->LCMS Imp1 High Benzhydrylamine & 2-Chloropropanoic acid LCMS->Imp1 Imp2 Dimer Impurity (Alpha-Chloro Substitution) LCMS->Imp2 Imp3 [M-36] Impurity (Acrylamide Formation) LCMS->Imp3 Sol1 Ensure Anhydrous Conditions Check Acid Chloride Quality Imp1->Sol1 Sol2 Implement Inverse Addition Control Stoichiometry Imp2->Sol2 Sol3 Reduce Base Strength Lower Temp to -20°C Imp3->Sol3

Diagnostic workflow for identifying and resolving common impurities in amidation.

FAQs & Troubleshooting Guide

Q: My LC-MS shows a massive peak for unreacted benzhydrylamine and a corresponding peak for 2-chloropropanoic acid. What went wrong?

A: Hydrolytic Degradation of the Acyl Chloride. This is the classic signature of hydrolytic instability, characterized by a rapid nucleophilic acyl substitution reaction with water [[1]](). 2-chloropropanoyl chloride is highly electrophilic. If trace moisture is present in your solvent, base, or atmosphere, water outcompetes the bulky benzhydrylamine, destroying the acid chloride to form 2-chloropropanoic acid and HCl.

  • The Fix: Ensure all solvents (especially THF or DCM) are strictly anhydrous. Flush the reaction vessel with inert gas (Nitrogen or Argon) and verify the integrity of your 2-chloropropanoyl chloride stock, as it degrades rapidly upon prolonged storage in humid environments.

Q: I am observing a high-molecular-weight impurity that dominates the crude mixture. How do I prevent this?

A: α -Chloro Nucleophilic Substitution (Over-reaction). You are likely observing an amine-substituted dimer. Benzhydrylamine is a strong nucleophile. Once the target N-benzhydryl-2-chloropropanamide is formed, the α -chloro group becomes susceptible to a secondary nucleophilic substitution ( SN​2 ) by any remaining unreacted benzhydrylamine.

  • The Fix: Implement an inverse addition protocol. By dissolving the acid chloride in the reaction vessel first and adding the amine dropwise, you keep the concentration of free amine low and minimize bis-acylation or over-reaction 2. This ensures the acid chloride is always in stoichiometric excess relative to the free amine, kinetically favoring the primary amidation over the secondary SN​2 substitution.

Q: There is an impurity with a mass exactly 36 Da lower than the target product ([M-HCl]+). What is the mechanism behind this?

A: Base-Promoted Dehydrohalogenation / Ketene Formation. A mass loss of 36 Da corresponds to the elimination of HCl, resulting in an N-benzhydrylacrylamide byproduct. Halogen-substituted acyl chlorides can undergo dehydrohalogenation to form highly reactive ketenes in the presence of strong tertiary amine bases 3. This complicates the reaction profile and promotes elimination pathways over simple amidation.

  • The Fix: Reduce the basicity of your acid scavenger. Switch from triethylamine ( Et3​N ) to a milder, heterogeneous base like potassium carbonate ( K2​CO3​ ). Additionally, strictly control the reaction temperature at -20 °C to suppress the higher-activation-energy elimination and ketene pathways.

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and crude purity. Notice how the combination of inverse addition and temperature control drastically reduces both the dimer and acrylamide impurities.

Reaction ConditionBase UsedAddition MethodTemperatureCrude Purity (LC-MS)Primary Impurity
Standard Batch Et3​N (1.5 eq)Normal (Acid Cl to Amine)25 °C62%Dimer (22%)
Base Modification K2​CO3​ (2.0 eq)Normal25 °C74%Dimer (18%)
Temp Control Et3​N (1.5 eq)Normal-20 °C78%Dimer (15%)
Inverse Addition Et3​N (1.5 eq)Inverse (Amine to Acid Cl)25 °C85%Acrylamide (9%)
Optimized K2​CO3​ (2.0 eq) Inverse -20 °C >98% None detected

Mechanistic Pathways

Understanding the competing kinetic pathways is essential for troubleshooting. The diagram below illustrates how excess amine drives dimer formation, while excess base/heat drives elimination.

MechanisticPathways Reactants Benzhydrylamine + 2-Chloropropanoyl Chloride Target Target Amidation (Fast, Low Temp) Reactants->Target Side2 Base-Promoted Elimination (Strong Base, High Temp) Reactants->Side2 Product N-Benzhydryl-2- chloropropanamide Target->Product Side1 Alpha-Chloro Substitution (Excess Amine) Product->Side1 Dimer Amine-Substituted Dimer Side1->Dimer Acrylamide N-Benzhydrylacrylamide Side2->Acrylamide

Reaction pathways showing the target amidation versus competitive side reactions.

Optimized Step-by-Step Methodology

To achieve >98% crude purity, abandon the standard "normal addition" protocol and execute the following Inverse Addition workflow:

Step 1: Preparation of the Electrophile Solution In an oven-dried, argon-flushed round-bottom flask, dissolve 2-chloropropanoyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) (10 mL per gram of amine).

Step 2: Cryogenic Control Submerge the flask in a dry ice/ethylene glycol bath to achieve and strictly maintain an internal temperature of -20 °C. Do not proceed until the temperature is stabilized.

Step 3: Preparation of the Nucleophile Suspension In a separate dry flask, dissolve benzhydrylamine (1.0 equiv) and finely powdered, anhydrous K2​CO3​ (2.0 equiv) in anhydrous DCM (5 mL per gram of amine).

Step 4: Inverse Addition Using a syringe pump, add the amine/base suspension dropwise to the chilled acid chloride solution over a period of 60 minutes. Maintain vigorous stirring (≥ 600 RPM) to ensure the heterogeneous K2​CO3​ is well-distributed and localized concentration spikes of the amine are avoided.

Step 5: Reaction Maturation Allow the reaction to stir at -20 °C for an additional 2 hours. Monitor completion via LC-MS (checking for the disappearance of the benzhydrylamine peak).

Step 6: Quench and Workup Quench the reaction cold by adding saturated aqueous NH4​Cl . Separate the organic layer, and wash sequentially with 1M HCl (to remove any trace unreacted amine), saturated NaHCO3​ , and brine.

Step 7: Isolation Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield high-purity crude N-benzhydryl-2-chloropropanamide, ready for downstream applications without the need for column chromatography.

References

  • Acyl chloride - Grokipedia. 1

  • Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization - ACS Publications. 2

  • Product Class 3: Halogen-Substituted Ketenes - Thieme E-Books. 3

Sources

Troubleshooting

Introduction: The Challenge of N-benzhydryl-2-chloropropanamide Synthesis

An in-depth guide to navigating the complexities of scaling the synthesis of N-benzhydryl-2-chloropropanamide, designed for chemists and process engineers in the pharmaceutical and fine chemical industries. N-benzhydryl-...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of scaling the synthesis of N-benzhydryl-2-chloropropanamide, designed for chemists and process engineers in the pharmaceutical and fine chemical industries.

N-benzhydryl-2-chloropropanamide is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The molecule is typically synthesized via the acylation of diphenylmethanamine with 2-chloropropanoyl chloride. While straightforward on a laboratory scale, the scale-up of this reaction presents significant challenges related to reaction control, impurity profiles, and product purification. This technical support guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions in a troubleshooting and FAQ format.

The primary synthetic route is the nucleophilic acyl substitution reaction between diphenylmethanamine and 2-chloropropanoyl chloride. An acid scavenger, typically a tertiary amine like triethylamine, is crucial to neutralize the hydrochloric acid byproduct.

Technical Support Center: Troubleshooting & FAQs

This section addresses common issues encountered during the synthesis and scale-up of N-benzhydryl-2-chloropropanamide.

Category 1: Reaction Kinetics and Exothermicity

Question: Our pilot-scale reaction is experiencing a significant and difficult-to-control exotherm upon addition of 2-chloropropanoyl chloride. What is the cause, and how can we mitigate this risk?

Answer:

The reaction between a primary or secondary amine and a reactive acyl chloride is highly exothermic. The rapid formation of the amide bond releases a significant amount of energy. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.

Causality:

  • High Reactivity: 2-Chloropropanoyl chloride is a highly electrophilic and reactive reagent.[1]

  • Nucleophilicity: Diphenylmethanamine is a potent nucleophile.

  • Heat Dissipation: Inefficient heat transfer in large reactors can lead to localized hot spots, accelerating the reaction rate and promoting side reactions.

Mitigation Strategies:

  • Controlled Addition: The most critical control parameter is the addition rate of the 2-chloropropanoyl chloride. Implement a slow, subsurface addition using a calibrated dosing pump. This maintains a low concentration of the limiting reagent and allows the reactor's cooling system to manage the heat output.

  • Temperature Management: Maintain a strict internal temperature range of 0-5 °C throughout the addition phase.[2] Utilize a robust cooling system (e.g., a jacketed reactor with a glycol coolant).

  • Dilution: Increasing the solvent volume can help to buffer the heat generated, although this may impact downstream processing and volumetric efficiency.

  • Solvent Selection: Choose a solvent with a good heat capacity and an appropriate boiling point to handle potential temperature fluctuations safely. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.[3]

Category 2: Yield Loss and Impurity Formation

Question: We are observing lower-than-expected yields and the formation of several impurities. What are the most common side reactions, and how can we prevent them?

Answer:

Low yields are typically a result of side reactions that consume starting materials or the desired product. The primary culprits are hydrolysis of the acyl chloride and protonation of the starting amine.

Common Side Reactions & Causes:

  • Hydrolysis of 2-Chloropropanoyl Chloride: 2-chloropropanoyl chloride reacts violently with water to form 2-chloropropionic acid and hydrochloric acid (HCl).[4][5] This not only consumes the acylating agent but the HCl generated will protonate the diphenylmethanamine, rendering it non-nucleophilic and halting the desired reaction.

  • Protonation of Diphenylmethanamine: As noted above, any generated HCl will form a salt with the starting amine (diphenylmethanammonium chloride), effectively removing it from the reaction. This is why an acid scavenger is essential.

Prevention and Optimization Strategies:

  • Strict Anhydrous Conditions: All reagents, solvents, and equipment must be rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.[3]

  • Effective Acid Scavenging: Use at least 1.1 to 1.2 molar equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA), to neutralize the HCl as it is formed.[2] The base should be added to the solution of diphenylmethanamine before the acyl chloride addition begins.

  • Stoichiometric Control: Ensure precise molar ratios of reactants. An excess of the amine can complicate purification, while an excess of the acyl chloride can lead to other side reactions if impurities are present. A slight excess (1.05-1.1 eq) of the 2-chloropropanoyl chloride is sometimes used to ensure full conversion of the valuable amine.

cluster_main Main Reaction Pathway cluster_side Key Side Reactions Amine Diphenylmethanamine Product N-benzhydryl-2- chloropropanamide Amine->Product Nucleophilic Attack ProtonatedAmine Diphenylmethanammonium Chloride (Inactive) Amine->ProtonatedAmine Protonation AcylCl 2-Chloropropanoyl Chloride AcylCl->Product HydrolyzedAcyl 2-Chloropropionic Acid AcylCl->HydrolyzedAcyl Hydrolysis Base Triethylamine (Base) Base->Product HCl Scavenging Water Water (Moisture) Water->HydrolyzedAcyl HCl HCl HCl->ProtonatedAmine HydrolyzedAcyl->HCl

Diagram of main and side reaction pathways.
Category 3: Purification and Work-up Challenges

Question: Our crude product is difficult to purify. What is a robust work-up and purification procedure for removing common impurities at scale?

Answer:

Effective purification hinges on a well-designed aqueous work-up procedure to remove unreacted starting materials and reaction byproducts before final crystallization.

Common Impurities to Remove:

  • Unreacted Diphenylmethanamine (basic)

  • 2-Chloropropionic Acid (acidic, from hydrolysis)

  • Triethylamine (basic)

  • Triethylamine Hydrochloride (salt, water-soluble)

Recommended Scale-up Work-up Protocol:

  • Quenching: Once the reaction is complete (monitored by HPLC or TLC), slowly and carefully add the reaction mixture to cold water or a dilute acid solution to quench any remaining reactive species.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate and extract the basic impurities (unreacted diphenylmethanamine and triethylamine) into the aqueous phase.

  • Basic Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). This will deprotonate and extract the acidic impurity (2-chloropropionic acid) into the aqueous phase.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Crystallization: The resulting crude solid should be recrystallized from a suitable solvent system (e.g., isopropanol, ethyl acetate/heptane) to achieve the final desired purity.

start Reaction Completion quench Quench with Cold Water/Acid start->quench phase_sep1 Phase Separation quench->phase_sep1 Organic Layer acid_wash Wash with Dilute HCl phase_sep1->acid_wash phase_sep2 Phase Separation acid_wash->phase_sep2 Organic Layer base_wash Wash with Sat. NaHCO₃ phase_sep2->base_wash phase_sep3 Phase Separation base_wash->phase_sep3 Organic Layer brine_wash Wash with Brine phase_sep3->brine_wash dry Dry Organic Layer (e.g., MgSO₄) brine_wash->dry concentrate Solvent Removal (Rotovap) dry->concentrate crystallize Recrystallization concentrate->crystallize product Pure Product crystallize->product

General workflow for synthesis and purification.
Category 4: Reagent Handling and Safety

Question: What are the primary safety concerns, particularly with 2-chloropropanoyl chloride, during a large-scale campaign?

Answer:

2-Chloropropanoyl chloride is a hazardous material, and its risks are amplified at an industrial scale.[6][7][8]

Key Hazards of 2-Chloropropanoyl Chloride:

  • Corrosive: Causes severe skin burns and eye damage.[6][8]

  • Lachrymator: Causes irritation and tearing of the eyes.[7]

  • Flammable: It is a flammable liquid and vapor.[4][6]

  • Water-Reactive: Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas and phosgene upon decomposition.[4][8]

Essential Safety Protocols for Scale-up:

  • Personal Protective Equipment (PPE): Mandate the use of chemical-resistant gloves, flame-retardant lab coats, full-face shields, and safety goggles.[8]

  • Ventilation: All transfers and reactions must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system with appropriate off-gas scrubbing.

  • Material Transfer: Use closed-system transfer methods (e.g., sealed pumps and lines) to move the acyl chloride from storage drums to the reactor. This minimizes operator exposure and prevents contact with atmospheric moisture.

  • Spill Management: Have appropriate spill kits readily available, including neutralizing agents (such as sodium bicarbonate) and absorbent materials. Never use water to clean up a 2-chloropropanoyl chloride spill.

Experimental Protocol: Lab-Scale Synthesis

This protocol describes a representative lab-scale synthesis.

Materials:

  • Diphenylmethanamine

  • 2-Chloropropanoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve diphenylmethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.[2]

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition: Add 2-chloropropanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting amine.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate/heptane) to obtain pure N-benzhydryl-2-chloropropanamide.

ParameterConditionRationale
Reactant Ratio 1.0 eq Amine : 1.1 eq Acyl Chloride : 1.2 eq BaseEnsures complete conversion of the amine; scavenges all HCl.
Temperature 0-5 °C during additionControls the exotherm and minimizes side reactions.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants; relatively low boiling point for easy removal.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the highly moisture-sensitive acyl chloride.
Typical Yield >85% (post-crystallization)Dependent on strict adherence to anhydrous and temperature conditions.
References
  • PubChem. (n.d.). 2-Chloropropionyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Retrieved from [Link]

  • Chemstock. (n.d.). 2-CHLOROPROPIONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS. Retrieved from [Link]

  • Gullickson, G. C., & Lewis, D. E. (2003). Synthesis of N-benzhydrylamides from nitriles by Ritter reactions in formic acid. Synthesis, 2003(05), 681-684.
  • Sakai, N., et al. (2015). Copper(I)-Catalyzed Coupling Reaction of Arylboronic Acids with N,O-Acetals and N,N-Aminals. Organic Letters, 17(1), 134-137.
  • Dömling, A., et al. (2023). A novel three-component reaction for the synthesis of amides.
  • Lee, S., et al. (2017).
  • Lafon, L. (2004). Process for the synthesis of modafinil. U.S.
  • ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Retrieved from [Link]

  • Gullickson, G. C., & Lewis, D. E. (2003). Synthesis of N-benzhydrylamides from nitriles by Ritter reactions in formic acid. ResearchGate. Retrieved from [Link]

  • Taghizadeh, M. J., et al. (2016). Enantioselective Synthesis of Modafinil Drug using Chiral Complex of Titanium and Diethyltartarate. Journal of Chemical and Pharmaceutical Research, 8(8), 843-848.
  • CN103980169A. (2014). Synthetic method of modafinil. Google Patents.
  • Erowid. (n.d.). Synthesis of Adrafinil and Modafinil. Retrieved from [Link]

  • CN101284752A. (2008). Synthetic method of D-(+)-2-chloro-propanoyl chloride. Google Patents.
  • Bashir, A. A., et al. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Journal of Science, 24(2), 1-10.
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-Benzhydryl-2-chloropropanamide Purification

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working on the synthesis and downstream purification of N-benzhydryl-2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working on the synthesis and downstream purification of N-benzhydryl-2-chloropropanamide (CAS 94500-97-7).

Synthesizing this intermediate typically involves the acylation of benzhydrylamine with 2-chloropropionyl chloride[1]. While the reaction is straightforward, the crude mixture often contains unreacted starting materials, hydrolysis products, and over-alkylated side products. This guide provides a self-validating troubleshooting framework to isolate the pure amide while preserving the highly reactive α -chloro moiety.

Quantitative Data Summary

Successful purification relies on exploiting the physicochemical differences between the target molecule and its impurities.

Table 1: Physicochemical Profiles of Reaction Components

CompoundRole in SynthesisMW ( g/mol )pKa (Relevant Group)Solubility Profile
Benzhydrylamine Reactant / Impurity183.25~9.0 (Conjugate acid)Soluble in organics; water-soluble at pH < 3[2]
2-Chloropropionyl chloride Reactant / Impurity126.97N/A (Hydrolyzes rapidly)Highly reactive; violently hydrolyzes in water[1]
2-Chloropropanoic acid Hydrolysis Impurity108.52~2.8 (Carboxylic acid)Soluble in organics; water-soluble at pH > 5
N-Benzhydryl-2-chloropropanamide Target Product 273.76 Neutral Amide Soluble in EtOAc, DCM; Insoluble in water

Purification Workflow Visualization

The following workflow maps the logical progression of liquid-liquid extraction and crystallization required to isolate the target compound.

PurificationWorkflow Crude Crude Reaction Mixture (in EtOAc or DCM) AcidWash Wash with 1M HCl Crude->AcidWash Org1 Organic Phase (Product + Acidic/Neutral Impurities) AcidWash->Org1 Retain Aq1 Aqueous Phase (Protonated Benzhydrylamine) AcidWash->Aq1 Discard BaseWash Wash with Sat. NaHCO3 Org1->BaseWash Org2 Organic Phase (Product + Neutral Impurities) BaseWash->Org2 Retain Aq2 Aqueous Phase (2-Chloropropanoate Salts) BaseWash->Aq2 Discard Concentrate Dry (Na2SO4) & Concentrate Org2->Concentrate Recryst Recrystallization (EtOAc/Hexanes) Concentrate->Recryst Pure Pure N-benzhydryl-2-chloropropanamide Recryst->Pure

Liquid-liquid extraction and recrystallization workflow for N-benzhydryl-2-chloropropanamide.

Troubleshooting FAQs

Q1: My final product is contaminated with unreacted benzhydrylamine. How do I selectively remove it without degrading the amide? A1: Benzhydrylamine is a primary amine with a pKa of approximately 9.0[2]. To remove it, wash the organic reaction mixture with 1M HCl. Causality: The acidic wash selectively protonates the amine, converting it into a highly polar ammonium hydrochloride salt. This drastically shifts its partition coefficient, driving it entirely into the aqueous layer. The target amide lacks a basic lone pair (due to resonance stabilization with the carbonyl) and remains safely in the organic phase.

Q2: I am detecting 2-chloropropanoic acid in my NMR/HPLC spectra. Why is it there and how do I remove it? A2: 2-Chloropropanoic acid is the hydrolysis product of unreacted 2-chloropropionyl chloride[1]. It is removed by washing the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ). Causality: The mild base deprotonates the carboxylic acid (pKa ~2.8) to form a water-soluble sodium carboxylate.

Q3: Why must I use NaHCO3​ instead of a stronger base like NaOH for the basic wash? A3: Using NaOH will likely destroy your product. The target molecule contains an α -chloro group adjacent to a carbonyl. Causality: This α -carbon is highly electrophilic. Strong bases like hydroxide ( OH− ) will initiate either a nucleophilic substitution ( SN​2 ) to form an α -hydroxy amide, or an elimination reaction (E2) to form an acrylamide derivative. NaHCO3​ is basic enough to deprotonate the acid impurity but too weak to act as a destructive nucleophile against the α -chloro group[3].

Q4: My product has a yellowish tint and contains neutral, non-polar impurities that survived both acid and base washes. What is the next step? A4: These are likely bis-acylated side products (where the amide nitrogen attacks a second equivalent of acid chloride) or dimerization impurities. Because they are neutral, liquid-liquid extraction cannot remove them. Causality: You must use recrystallization. The target N-benzhydryl-2-chloropropanamide has a specific crystal lattice energy. By dissolving the crude solid in a minimal amount of hot Ethyl Acetate and slowly adding Hexanes (an anti-solvent), the target amide will selectively crystallize out, leaving the structurally distinct, more soluble impurities trapped in the mother liquor.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Liquid-Liquid Extraction
  • Quench & Dilute: Transfer the crude reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) until all solids dissolve. If the reaction was run in DCM, continue with DCM.

  • Acidic Wash (Amine Removal): Add an equal volume of 1M HCl. Stopper, invert, and vent carefully. Shake vigorously and allow the layers to separate.

    • Validation Checkpoint: Spot the organic layer on a TLC plate (eluent: 30% EtOAc/Hexanes) and stain with Ninhydrin. If a purple spot remains at the baseline, unreacted amine is still present. Repeat the HCl wash until the baseline spot disappears.

  • Basic Wash (Acid Removal): Separate the organic layer and add an equal volume of saturated aqueous NaHCO3​ . Vent frequently, as CO2​ gas will evolve.

    • Validation Checkpoint: The evolution of gas must completely cease. Check the pH of the discarded aqueous layer; it must be ≥8 to ensure complete deprotonation of the acidic impurities.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water. Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield the crude solid.

Phase 2: Recrystallization
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of boiling EtOAc just until the solid fully dissolves.

  • Anti-Solvent Addition: Remove from heat. Dropwise, add warm Hexanes until the solution becomes slightly cloudy. Add one drop of EtOAc to clear the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath for 30 minutes.

    • Validation Checkpoint: White, needle-like crystals should form. The surrounding liquid (mother liquor) should retain the yellow/brown impurities. If an oil forms instead of crystals, the cooling was too rapid or too much solvent was used; reheat to redissolve and repeat.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the filter cake with ice-cold Hexanes. Dry under high vacuum.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 7036, Benzhydrylamine. nih.gov. Available at:[Link]

  • Southern Methodist University (SMU Scholar). Synthesis of P-Glycoprotein Inhibitor Compounds. smu.edu. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: N-Benzhydryl-2-chloropropanamide Synthesis &amp; Monitoring

Welcome to the Technical Support Center for the synthesis and reaction monitoring of N-benzhydryl-2-chloropropanamide . This amidation reaction—typically between benzhydrylamine and 2-chloropropionyl chloride—presents un...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and reaction monitoring of N-benzhydryl-2-chloropropanamide . This amidation reaction—typically between benzhydrylamine and 2-chloropropionyl chloride—presents unique analytical challenges due to the UV-active nature of both reactants, the extreme ionization bias of the benzhydryl group in mass spectrometry, and the reactivity of the alpha-chloro moiety[1].

This guide is designed for drug development professionals and synthetic chemists to troubleshoot false negatives in reaction monitoring, optimize yields, and ensure definitive structural validation.

Reaction & Monitoring Workflow

To establish a self-validating system, reaction monitoring must not rely on a single analytical technique. The workflow below outlines a parallel monitoring strategy to prevent false assumptions caused by chromatographic artifacts or mass spectrometry fragmentation.

ReactionMonitoring cluster_analysis Parallel Monitoring Strategy Start Reaction Mixture (Benzhydrylamine + Acyl Chloride) Sample Aliquoting & Quenching (MeOH or H2O/MeCN) Start->Sample TLC TLC Analysis (Basified Silica, UV 254nm) Sample->TLC LCMS LC-MS Analysis (Soft ESI+, Low Fragmentor) Sample->LCMS NMR Crude 1H NMR (Diagnostic Aliphatic Region) Sample->NMR Dec1 Amine Consumed? Product Mass Detected? TLC->Dec1 LCMS->Dec1 NMR->Dec1 Workup Proceed to Aqueous Workup Dec1->Workup Yes Optimize Troubleshoot: Adjust Base/Temp/Equivalents Dec1->Optimize No / Side Products

Parallel analytical workflow for monitoring N-benzhydryl-2-chloropropanamide synthesis.

FAQs: Chromatography & Mass Spectrometry

Q1: My starting material (benzhydrylamine) appears to disappear on TLC immediately, but LC-MS shows the reaction is only 50% complete. Why? Causality: Standard normal-phase silica gel contains acidic silanol (Si-OH) groups. Benzhydrylamine is a basic primary amine that forms strong hydrogen bonds and ionic interactions with these silanols, causing it to "streak" across the baseline or stick entirely. This gives the false visual impression that the starting material has been consumed. The product, N-benzhydryl-2-chloropropanamide, is a neutral amide and elutes cleanly. Solution: Pre-treat your TLC plates by running them in a solvent containing 1-2% Triethylamine (Et 3​ N), or add 1% Et 3​ N directly to your mobile phase (e.g., Hexanes:EtOAc 7:3 + 1% Et 3​ N). This neutralizes the acidic silica, allowing the unreacted amine to elute as a distinct, quantifiable spot.

Q2: In my LC-MS (ESI+) trace, I see a massive peak at m/z 167, but I cannot find the expected product mass (m/z 274). Did the amidation fail? Causality: It is highly likely your reaction succeeded, but your mass spectrometer settings are too harsh. The C-N bond connecting the benzhydryl group to the amide is relatively weak. During Electrospray Ionization (ESI+), in-source fragmentation easily cleaves this bond. The resulting diphenylmethyl (benzhydryl) cation is heavily resonance-stabilized by its two phenyl rings, making m/z 167 the dominant base peak in the spectrum[2]. Solution: To observe the intact protonated molecular ion [M+H]+ , lower the fragmentor voltage (or cone voltage) on your MS source. Alternatively, look for the sodium adduct [M+Na]+ at m/z 296, which is often more stable against in-source fragmentation. Always verify the presence of the product by looking for the characteristic 3:1 isotope ratio of Chlorine ( 35 Cl / 37 Cl).

Q3: How can I definitively track the conversion using 1 H NMR without purifying the mixture? Causality: Tracking the aromatic region (7.1–7.4 ppm) is futile because the 10 protons from the benzhydryl rings of the starting material heavily overlap with the 10 protons of the product. Solution: Monitor the diagnostic aliphatic shifts. The methine proton (CH) of the benzhydryl group is highly sensitive to its electronic environment. In the starting amine, it appears around 5.2 ppm. Upon acylation, the electron-withdrawing amide carbonyl deshields this proton, shifting it significantly downfield to approximately 6.25 ppm (appearing as a doublet due to coupling with the adjacent NH)[3]. Furthermore, the appearance of a new quartet at ~4.5 ppm (CH-Cl) and a doublet at ~1.7 ppm (CH 3​ ) confirms the incorporation of the 2-chloropropionyl moiety.

Troubleshooting Guide: Side Reactions & Instability

When synthesizing N-benzhydryl-2-chloropropanamide, the reactivity of 2-chloropropionyl chloride can lead to specific side reactions if conditions are not strictly controlled[1].

  • Issue: High levels of unreacted amine despite using 1.1 equivalents of acyl chloride.

    • Cause: Hydrolysis of the acyl chloride. 2-chloropropionyl chloride reacts violently and rapidly with ambient moisture to form 2-chloropropionic acid and HCl[1].

    • Correction: Ensure strictly anhydrous conditions. Flame-dry all glassware, use anhydrous solvents (e.g., dry DCM over molecular sieves), and maintain an inert Argon or Nitrogen atmosphere.

  • Issue: Formation of a less polar byproduct lacking the Chlorine isotope pattern.

    • Cause: Dehydrohalogenation (Elimination). If the reaction is allowed to heat up excessively, or if a large excess of a strong base is used, the alpha-chloro group can be eliminated to form an acrylamide derivative (N-benzhydrylacrylamide).

    • Correction: Strictly maintain the reaction temperature at 0 °C during the addition of the acyl chloride. Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) rather than stronger bases.

Quantitative Data Summaries

Use the following reference tables to rapidly validate your analytical data during monitoring.

Table 1: Diagnostic LC-MS Ions for Reaction Monitoring (ESI+)

SpeciesFormulaExact MassExpected m/z [M+H]+Diagnostic Fragments / AdductsIsotope Pattern
Benzhydrylamine (SM) C 13​ H 13​ N183.10184.1 167.1 (Loss of NH 3​ )None
Product ( 35 Cl) C 16​ H 16​ ClNO273.09274.1 167.1 (Base peak), 296.1 [M+Na]+3 parts (100%)
Product ( 37 Cl) C 16​ H 16​ ClNO275.09276.1 167.1 (Base peak), 298.1[M+Na]+1 part (~33%)

Table 2: Key 1 H NMR Chemical Shifts for Reaction Tracking (CDCl 3​ , 400 MHz)

Proton AssignmentStarting Material (Amine)Product (Amide)MultiplicityCausality for Shift
Benzhydryl Methine (CH) ~5.20 ppm~6.25 ppmDoublet (coupled to NH)Deshielding by amide carbonyl[3].
Alpha-Chloro Methine (CH-Cl) N/A~4.50 ppmQuartet (coupled to CH 3​ )Deshielding by adjacent Chlorine atom.
Aliphatic Methyl (CH 3​ ) N/A~1.75 ppmDoublet (coupled to CH)Standard aliphatic methyl shift.
Self-Validating Experimental Protocol

This protocol incorporates built-in analytical checkpoints to ensure the reaction is proceeding correctly before committing to the workup phase.

Step 1: Preparation under Inert Atmosphere

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolve benzhydrylamine (1.0 eq, 10 mmol, 1.83 g) in 30 mL of anhydrous Dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol, 2.6 mL).

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic acylation from driving elimination side-reactions.

Step 2: Controlled Acylation 5. In a separate dry vial, dissolve 2-chloropropionyl chloride (1.1 eq, 11 mmol, 1.07 mL) in 10 mL of anhydrous DCM[1]. 6. Add the acyl chloride solution dropwise to the reaction flask over 15–20 minutes. 7. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

Step 3: Analytical Validation (The "Self-Check") 8. TLC Check: Withdraw a 10 µL aliquot. Spot on a silica TLC plate. Elute with Hexanes:EtOAc (7:3) containing 1% Et 3​ N. Verify the disappearance of the baseline-resolved amine spot and the appearance of a higher R f​ UV-active spot. 9. LC-MS Check: Dilute 10 µL of the reaction mixture in 1 mL of LC-MS grade Acetonitrile. Inject using a soft ionization method (low fragmentor voltage). Confirm the presence of m/z 274/276 (3:1 ratio) and the diagnostic m/z 167 fragment[2].

Step 4: Selective Quench and Workup 10. Once conversion is confirmed >95%, quench the reaction by adding 20 mL of saturated aqueous NaHCO 3​ . Causality: This neutralizes unreacted acyl chloride and DIPEA·HCl salts without hydrolyzing the product's alpha-chloro group. 11. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). 12. Wash the combined organic layers with 1M aqueous HCl (20 mL). Causality: This selectively protonates and removes any trace unreacted benzhydrylamine and DIPEA into the aqueous phase. 13. Wash with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the crude N-benzhydryl-2-chloropropanamide.

References
  • Synthesis of P-Glycoprotein Inhibitor Compounds (N-benzhydryl-2-chloroacetamide NMR Data) Source: SMU Scholar (Southern Methodist University) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Benzhydryl-2-chloropropanamide Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural failures commonly encountered during the synthesis of N-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural failures commonly encountered during the synthesis of N-benzhydryl-2-chloropropanamide (CAS: 94500-97-7).

The reaction between benzhydrylamine (diphenylmethanamine) and 2-chloropropanoyl chloride is a classic nucleophilic acyl substitution. However, the steric bulk of the benzhydryl group, combined with the extreme moisture sensitivity of the α-chloro acid chloride, frequently leads to stalled reactions, hydrolysis, or unwanted side products[1][2].

This guide provides a causality-driven breakdown of these failures, an optimized self-validating protocol, and a diagnostic FAQ.

Quantitative Diagnostic Matrix

Before altering your protocol, compare your analytical results (TLC, LC-MS, or NMR) against this quantitative diagnostic matrix to pinpoint the exact failure mode.

Symptom / Analytical ObservationPrimary CauseMechanistic ExplanationCorrective Action
Reaction stalls at ~50% conversion (Starting amine remains)Insufficient Base / HCl PoisoningAcylation generates 1 eq of HCl. Without sufficient external base, HCl protonates the unreacted benzhydrylamine, forming an unreactive ammonium salt[1][3].Increase Triethylamine (TEA) or DIPEA to 1.5–2.0 equivalents.
Major byproduct at [M+H]+ = 109 (LC-MS)Acid Chloride Hydrolysis2-chloropropanoyl chloride reacts with trace water in the solvent or atmosphere to form 2-chloropropanoic acid, which cannot acylate the amine[4].Use strictly anhydrous solvents (e.g., dry DCM) and an inert atmosphere (N₂/Ar).
Multiple spots on TLC / Complex NMR α-Chloro Elimination / SubstitutionHigh temperatures or overly strong bases cause the elimination of the α-chloro group (yielding an acrylamide) or secondary amine substitution[2].Ensure dropwise addition of acid chloride at strictly 0 °C. Do not exceed room temperature.

Reaction Pathway & Failure Mode Visualization

The following diagram illustrates the critical divergence points in the reaction pathway. Controlling the microenvironment (temperature, moisture, and basicity) is the only way to force the equilibrium toward the target product.

G Reactants Benzhydrylamine + 2-Chloropropanoyl Chloride Intermediate Tetrahedral Intermediate (Zwitterionic) Reactants->Intermediate Nucleophilic Attack (Anhydrous, 0°C) Fail_Hydrolysis 2-Chloropropanoic Acid (Hydrolysis Byproduct) Reactants->Fail_Hydrolysis Trace H2O (Poor Technique) Product N-benzhydryl-2-chloropropanamide Target Product Intermediate->Product TEA/DIPEA Added (- HCl) Fail_Salt Benzhydrylamine·HCl Salt (Reaction Stalls at 50%) Intermediate->Fail_Salt No Base Added (HCl protonates amine) Fail_Elimination Acrylamide Derivative (Elimination Byproduct) Intermediate->Fail_Elimination Excess Heat / Strong Base (Loss of α-Cl)

Reaction pathway showing successful amide coupling vs. common moisture and base-related failures.

In-Depth Troubleshooting FAQs

Q: Why did my reaction stop exactly halfway, leaving unreacted benzhydrylamine?

A: You are experiencing HCl poisoning . In a standard nucleophilic acyl substitution using an acid chloride, the leaving group (chloride) combines with the displaced proton from the amine to form hydrochloric acid (HCl)[3]. Benzhydrylamine is highly basic. If you do not include a non-nucleophilic sacrificial base (like Triethylamine or DIPEA) in your reaction mixture, the generated HCl will rapidly protonate the remaining unreacted benzhydrylamine. The resulting benzhydrylamine hydrochloride salt lacks a lone electron pair on the nitrogen, rendering it completely non-nucleophilic[1][4]. The reaction mathematically cannot proceed past 50% yield under these conditions.

Q: I see a large amount of 2-chloropropanoic acid in my workup. Is my acid chloride degraded?

A: Yes. 2-chloropropanoyl chloride is an aggressive electrophile that is highly susceptible to hydrolysis. Water is a competent nucleophile that will attack the acyl carbon, displacing the chloride to form 2-chloropropanoic acid and HCl[2]. This usually occurs due to one of three reasons:

  • Your solvent (e.g., Dichloromethane) was not anhydrous.

  • Your glassware was not flame-dried, leaving a microscopic layer of surface condensation.

  • The acid chloride reagent bottle has been repeatedly opened to atmospheric humidity and has degraded over time.

Q: Can I use Schotten-Baumann conditions (aqueous base) instead of anhydrous organic solvents?

A: Yes, but with caveats. Schotten-Baumann conditions utilize a biphasic system (e.g., DCM and aqueous NaOH or Na₂CO₃)[1][2]. The amine remains in the organic layer and attacks the acid chloride, while the generated HCl is neutralized by the aqueous base. Because amines are significantly more nucleophilic than hydroxide ions, the amide bond forms faster than the acid chloride hydrolyzes[2]. However, because the α-chloro group on your specific substrate is sensitive to strong aqueous bases (which can induce elimination or substitution), you must use a mild base like saturated aqueous NaHCO₃ and vigorous stirring to ensure success.

Optimized Self-Validating Protocol (Anhydrous Method)

To ensure high scientific integrity, this protocol is designed as a self-validating system. The visual cues (fuming, temperature changes) serve as built-in checkpoints to confirm the chemistry is proceeding correctly.

Materials Required:

  • Benzhydrylamine (1.0 eq, limiting reagent)

  • 2-Chloropropanoyl chloride (1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to amine)

  • Inert gas (N₂ or Argon)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with N₂ or Argon for 5 minutes. Validation check: The flask should be completely cool to the touch before adding reagents to prevent premature volatilization.

  • Amine & Base Loading: Dissolve 1.0 eq of benzhydrylamine in anhydrous DCM. Add 2.0 eq of TEA. Stir to ensure homogeneity.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: The subsequent acylation is highly exothermic. Starting at 0 °C prevents the thermal elimination of the α-chloro group.

  • Electrophile Addition: Dilute 1.2 eq of 2-chloropropanoyl chloride in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe or dropping funnel. Validation check: You will observe mild fuming and potentially the immediate formation of a white precipitate (Triethylamine hydrochloride salt). This is visual confirmation that the acylation is occurring and the base is successfully scavenging the HCl.

  • Reaction Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) for 2 hours.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (neutralizes excess acid chloride).

    • Transfer to a separatory funnel and extract the organic layer.

    • Critical Wash: Wash the organic layer with 1M aqueous HCl. Causality: This removes any unreacted benzhydrylamine and the TEA by pulling them into the aqueous layer as water-soluble salts.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-benzhydryl-2-chloropropanamide.

References

  • OrgoSolver - Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Available at:[Link]

  • ResearchGate - Why did my amide synthesis not work? Available at: [Link]

  • Vaia - Understanding Amide Formation from Acid Chloride. Available at:[Link]

  • Master Organic Chemistry - The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Base Selection for N-Benzhydryl-2-chloropropanamide Amidation

Welcome to the Technical Support Center. The synthesis of N-benzhydryl-2-chloropropanamide via the acylation of benzhydrylamine with 2-chloropropanoyl chloride is a fundamental nucleophilic acyl substitution[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of N-benzhydryl-2-chloropropanamide via the acylation of benzhydrylamine with 2-chloropropanoyl chloride is a fundamental nucleophilic acyl substitution[1]. While benzhydrylamine readily undergoes acylation[2], the bifunctional nature of 2-chloropropanoyl chloride—possessing both a highly electrophilic acyl carbon and a reactive alpha-chloro group[3]—introduces competing side reactions.

Selecting the optimal base to scavenge the HCl byproduct without triggering dehydrohalogenation or alpha-chloro displacement is critical. This guide provides field-validated protocols, mechanistic causality, and troubleshooting workflows to ensure high-yield amidation.

Mechanistic Overview & Base Selection Logic

The primary challenge in this amidation is managing the highly acidic alpha-proton of 2-chloropropanoyl chloride. Unhindered bases can abstract this proton, leading to the formation of a reactive ketene intermediate, which subsequently dimerizes or forms off-target oligomers. The decision tree below outlines the logic for selecting a base system that maximizes the desired acyl substitution while suppressing side reactions.

BaseSelection Start Amidation of 2-Chloropropanoyl Chloride with Benzhydrylamine Cond Select Reaction Environment Start->Cond Anhydrous Anhydrous (Organic Phase) Cond->Anhydrous Biphasic Biphasic (Schotten-Baumann) Cond->Biphasic TEA TEA (Triethylamine) Risk: Ketene formation Anhydrous->TEA DIPEA DIPEA (Hünig's Base) Optimal: Sterically hindered Anhydrous->DIPEA K2CO3 Aq. K2CO3 / Na2CO3 Optimal: Mild, limits hydrolysis Biphasic->K2CO3 NaOH Aq. NaOH Risk: Acid chloride hydrolysis Biphasic->NaOH

Figure 1: Decision logic for base selection in alpha-chloro acid chloride amidation.

Quantitative Data: Base Performance Comparison

To highlight the causality between base properties and reaction outcomes, the following table summarizes the performance of common bases in the synthesis of N-benzhydryl-2-chloropropanamide.

Base SystempKa (Conjugate Acid)Typical Yield (%)Primary Impurity ProfileMechanistic Rationale
DIPEA (Anhydrous)~10.588 - 92%Trace unreacted amineSteric bulk prevents alpha-proton abstraction (ketene) and alpha-chloro SN₂ displacement.
K₂CO₃ (Biphasic)~10.385 - 90%Hydrolyzed acid (2-chloropropanoic acid)Schotten-Baumann conditions[4] neutralize HCl in the aqueous phase, protecting the organic nucleophile.
TEA (Anhydrous)~10.770 - 75%Ketene dimers, alpha-substituted amidesUnhindered nature allows for rapid dehydrohalogenation of the acid chloride.
Pyridine ~5.2< 50%Acylpyridinium degradation productsInsufficient basicity to drive the reaction efficiently at low temperatures.

Standard Operating Procedure: Anhydrous Amidation via DIPEA

This protocol utilizes N,N-Diisopropylethylamine (DIPEA) as the optimal base. It is designed as a self-validating system , incorporating specific thermal and analytical checkpoints to ensure the reaction proceeds via the desired mechanistic pathway.

Materials Required:

  • Benzhydrylamine (1.0 equiv)

  • 2-Chloropropanoyl chloride (1.05 equiv)

  • DIPEA (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve benzhydrylamine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (10 volumes).

  • Thermal Control (Critical Checkpoint): Cool the reaction mixture to 0–5 °C using an ice-water bath.

    • Causality: Low temperatures kinetically suppress the SN₂ displacement of the alpha-chloro group, as the activation energy for acyl substitution is significantly lower than for aliphatic nucleophilic substitution[5].

  • Acylation: Dissolve 2-chloropropanoyl chloride (1.05 equiv) in anhydrous DCM (2 volumes). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.

    • Validation: Monitor the internal temperature continuously; do not allow it to exceed 5 °C. The mixture will become slightly cloudy as DIPEA·HCl salts precipitate, validating that HCl scavenging is occurring.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) over 2 hours.

  • In-Process Control (IPC): Sample the reaction for TLC or HPLC analysis.

    • Validation: The complete disappearance of the benzhydrylamine peak confirms the successful completion of the acylation[2]. If unreacted amine remains, verify the pH is basic; if acidic, add 0.1 equiv DIPEA.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ (5 volumes) to neutralize any residual acid chloride. Separate the organic layer, wash with 1M HCl (to remove trace unreacted amine and DIPEA), wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate the organic layer under reduced pressure to yield crude N-benzhydryl-2-chloropropanamide. Recrystallize from ethyl acetate/hexanes to achieve >98% purity.

Troubleshooting Guides & FAQs

Q1: Why am I observing a significant amount of ketene-derived byproducts or oligomers in my crude mixture? A1: This is a classic symptom of using an overly nucleophilic or unhindered base like Triethylamine (TEA). The alpha-protons of 2-chloropropanoyl chloride are highly acidic due to the electron-withdrawing inductive effects of both the carbonyl oxygen and the alpha-chloro group. TEA easily abstracts this proton, leading to the elimination of HCl and the formation of a highly reactive methylketene intermediate. Switching to a sterically hindered base like DIPEA mitigates this causality; its bulk prevents it from interacting with the alpha-carbon, forcing it to act strictly as a Brønsted base to scavenge the HCl byproduct[1].

Q2: Can I use Schotten-Baumann (biphasic) conditions to avoid organic bases entirely? A2: Yes. Schotten-Baumann conditions utilize a two-phase solvent system (e.g., DCM and water) with an inorganic base like K₂CO₃ or NaOH[4]. The base resides in the aqueous phase and continuously neutralizes the HCl generated during the reaction, preventing the protonation of benzhydrylamine[6]. Because 2-chloropropanoyl chloride is highly reactive toward amines, the amidation outpaces aqueous hydrolysis. However, it is highly recommended to use mild bases (K₂CO₃ over NaOH) to minimize the competing hydrolysis of the acid chloride into 2-chloropropanoic acid.

Q3: My impurity profile shows displacement of the alpha-chloro group, forming a secondary amine. How do I prevent this? A3: While the acyl carbon is the primary electrophilic site[5], the alpha-chloro group can undergo SN₂ displacement if the reaction is heated or if a large excess of the primary amine (benzhydrylamine) is present. To prevent this, strictly maintain the reaction temperature below 5 °C during the addition phase and ensure precise stoichiometry (1.0 equiv of amine to a slight excess of 1.05 equiv of acid chloride).

Troubleshooting Workflow

Use the following diagnostic workflow to resolve common issues encountered during this specific amidation protocol.

Troubleshooting Issue Issue Detected in Amidation Imp1 High Ketene Byproducts (Oligomerization) Issue->Imp1 Imp2 Alpha-Chloro Displacement (Secondary Amine Impurity) Issue->Imp2 Imp3 Unreacted Benzhydrylamine (Stalled Reaction) Issue->Imp3 Sol1 Switch to DIPEA or Lower Temp to 0°C Imp1->Sol1 Sol2 Strict Temp Control (<5°C) Avoid Excess Amine Imp2->Sol2 Sol3 Ensure Base is >1.2 eq to scavenge HCl Imp3->Sol3

Figure 2: Diagnostic workflow for resolving impurities and stalled amidation reactions.

References[4] Title: Schotten–Baumann reaction. Source: Grokipedia. URL: https://www.grokipedia.com/[6] Title: Schotten-Baumann reaction. Source: Wikidoc. URL: https://www.wikidoc.org/index.php/Schotten-Baumann_reaction[2] Title: A Comparative Guide to the Reactivity of N-methyl-1,1-diphenylmethanamine and Benzhydrylamine. Source: Benchchem. URL: https://www.benchchem.com/[1] Title: Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Source: OrgoSolver. URL: https://www.orgosolver.com/[3] Title: Propanoyl chloride, 2-chloro-, (2R)- | 70110-25-7. Source: Benchchem. URL: https://www.benchchem.com/[5] Title: Nucleophilic substitution of 2-chloropropanoyl chloride. Source: Chemistry Stack Exchange. URL: https://chemistry.stackexchange.com/questions/78643/nucleophilic-substitution-of-2-chloropropanoyl-chloride

Sources

Optimization

Technical Support Center: Column Chromatography Troubleshooting for N-Benzhydryl-2-chloropropanamide

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals optimizing the purification of N-benzhydryl-2-chloropropanamide (CAS: 94500-97-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals optimizing the purification of N-benzhydryl-2-chloropropanamide (CAS: 94500-97-7).

Typically synthesized via the amidation of benzhydrylamine with 2-chloropropionyl chloride[1], this intermediate presents unique chromatographic challenges. The molecule juxtaposes a highly lipophilic, bulky benzhydryl group with an intermediate-polarity amide and a reactive α -chloro moiety. This guide provides field-proven, self-validating protocols to resolve co-elution, streaking, and on-column degradation.

Part 1: Diagnostic Matrix for Chromatographic Anomalies

Before adjusting your mobile phase, use the following quantitative matrix to diagnose the specific retention mechanisms affecting your crude mixture.

ComponentMolecular CharacteristicApprox. Rf​ (3:1 Hex/EtOAc)Chromatographic BehaviorCorrective Action
N-benzhydryl-2-chloropropanamide Target α -chloro amide0.45Concentrated band, slight tailingStandard elution; avoid prolonged basic exposure.
Benzhydrylamine Primary amine (Starting Material)0.10 - 0.25Severe streaking/tailingPre-treat silica with 1% TEA or use NH2-capped silica[2].
2-Chloropropanoic acid Carboxylic acid (Hydrolysis byproduct)0.00 - 0.05Baseline retention, tailingLiquid-liquid extraction (aq. NaHCO₃) prior to column.
Part 2: Purification Logic & Workflow

The following decision tree maps the causal relationships between observed TLC symptoms and the required chromatographic interventions.

Workflow Start Crude Mixture (Amide + Amine + Acid) TLC TLC Diagnostic (Hexane/EtOAc) Start->TLC CheckAmine Amine Streaking Detected? TLC->CheckAmine AddTEA Add 1% TEA to Mobile Phase CheckAmine->AddTEA Yes CheckDeg α-Chloro Degradation Observed? CheckAmine->CheckDeg No AddTEA->CheckDeg Neutralize Use Neutral Silica & Fast Elution CheckDeg->Neutralize Yes Standard Standard Elution (Hexane/EtOAc) CheckDeg->Standard No Pure Pure N-benzhydryl- 2-chloropropanamide Neutralize->Pure Standard->Pure

Diagnostic workflow for N-benzhydryl-2-chloropropanamide chromatographic purification.

Part 3: Deep-Dive Troubleshooting (FAQs)

Q1: Why does my starting material (benzhydrylamine) co-elute as a long streak with the target amide? Causality: Benzhydrylamine is a bulky, highly basic primary amine. On standard Type A or older silica gels, the basic amine nitrogen interacts strongly with acidic residual silanol groups (Si-OH) via hydrogen bonding and electrostatic protonation[3]. This dual-retention mechanism causes severe tailing[4], dragging the amine across the elution band of the target N-benzhydryl-2-chloropropanamide. Solution: Switch to high-purity Type B silica gel, which has a lower metal content and less acidic silanols[5]. If streaking persists, add 1% Triethylamine (TEA) to your mobile phase to competitively bind the active silanol sites, allowing the benzhydrylamine to elute as a tight band.

Q2: I observe multiple new spots forming during purification. Is the product degrading on the column? Causality: Yes, likely. The α -chloro amide moiety is susceptible to nucleophilic substitution or hydrolysis. If you attempted to solve the amine streaking by using highly basic alumina or adding excessive TEA (>5%) to your mobile phase, the basic environment can catalyze the hydrolysis of the α -chloride into an α -hydroxy amide, or induce intermolecular side reactions. Solution: Limit the time the compound spends on the column. Avoid basic alumina entirely. If TEA is used, keep it 1% and evaporate the fractions immediately upon collection.

Q3: How do I definitively validate if degradation is occurring on-column versus in the reaction flask? Causality & Protocol: To establish a self-validating proof of stability, perform a 2-Dimensional TLC (2D-TLC) .

  • Spot the crude mixture in the bottom-left corner of a square silica TLC plate.

  • Develop the plate in the first dimension using 3:1 Hexane:EtOAc.

  • Remove the plate, dry it completely with a heat gun to remove all solvent, and rotate the plate 90 degrees.

  • Develop again in the same solvent system. Interpretation: All stable compounds will lie on a perfect diagonal line. If N-benzhydryl-2-chloropropanamide (the main spot) shows off-diagonal smearing or secondary spots below the diagonal, it proves the compound is actively degrading on the silica gel during the run.

Part 4: Validated Standard Operating Procedure (SOP)

This protocol incorporates a pre-load extraction to eliminate the need for harsh on-column basic modifiers, thereby protecting the sensitive α -chloro group.

Step 1: Pre-Column Liquid-Liquid Extraction (Crucial) Causality: Removing acidic and basic impurities before the column drastically simplifies chromatography and prevents the need for column modifiers that could degrade the product.

  • Dissolve the crude reaction mixture in 50 mL of Dichloromethane (DCM).

  • Wash the organic layer sequentially with 1M HCl (3 x 20 mL) to extract unreacted benzhydrylamine into the aqueous phase.

  • Wash with saturated aqueous NaHCO₃ (2 x 20 mL) to extract any residual 2-chloropropanoic acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Column Preparation and Equilibration

  • Select Type B silica gel (low metal content) to minimize secondary chelating interactions[5].

  • Slurry pack the column using a 4:1 Hexane:Ethyl Acetate (v/v) mixture. Note: Do not add TEA if Step 1 was performed successfully.

Step 3: Sample Loading

  • Dissolve the concentrated, washed crude in a minimum volume of DCM (1-2 mL).

  • Apply the solution evenly to the column head using a Pasteur pipette to ensure a narrow initial band. Rinse the flask with an additional 0.5 mL of DCM and apply.

Step 4: Isocratic Elution & Recovery

  • Elute using 4:1 Hexane:Ethyl Acetate. The lipophilic benzhydryl group ensures the target molecule elutes relatively quickly, minimizing on-column residence time.

  • Monitor fractions via TLC under UV light (254 nm). The product will appear as a distinct, strongly UV-active spot at Rf​ ~ 0.45.

  • Pool the product fractions and concentrate immediately under reduced pressure at 35°C to prevent thermal degradation of the α -chloro group.

Part 5: References
  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions Technical Guides.[Link]

  • uHPLCs Lab. "The little secrets of silica gel in liquid chromatography columns". uHPLCs Technical Articles.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected NMR Peaks in N-Benzhydryl-2-chloropropanamide

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals characterizing N-benzhydryl-2-chloropropanamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals characterizing N-benzhydryl-2-chloropropanamide . A frequent hurdle in the structural validation of this molecule is the appearance of unexpected, minor signals in the ¹H and ¹³C NMR spectra. While commonly flagged as synthetic impurities or diastereomeric mixtures, these peaks are often intrinsic stereoelectronic artifacts.

This guide provides authoritative, field-proven troubleshooting protocols to definitively differentiate between conformational dynamics (amide rotamers), residual solvents, and true chemical impurities.

Data Presentation: Expected vs. Unexpected Signals

Before troubleshooting, you must establish a baseline. The table below summarizes the expected ¹H NMR profile for N-benzhydryl-2-chloropropanamide in CDCl₃, alongside the most common unexpected signals encountered during its analysis.

Signal SourceChemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Notes
Expected: -CH₃ ~1.72Doublet (d)3HCore structural signal.
Expected: -CH(Cl)- ~4.55Quartet (q)1HCore structural signal.
Expected: -CH(Ph)₂ ~6.25Doublet (d)1HCoupled to the adjacent N-H proton.
Expected: -NH- ~7.05Broad Doublet (bd)1HBroadens due to ¹⁴N quadrupolar relaxation.
Expected: Phenyl Rings 7.20 - 7.45Multiplet (m)10HOverlapping aromatic protons.
Unexpected: Minor -CH₃ ~1.65Doublet (d)~0.3H - 0.5Hcis-Rotamer artifact (Not an impurity).
Unexpected: Minor -CH(Cl)- ~4.40Quartet (q)~0.1H - 0.15Hcis-Rotamer artifact (Not an impurity).
Unexpected: Benzhydrylamine ~5.20Singlet (s)VariableUnreacted starting material impurity.
Unexpected: EtOAc 4.12, 2.05, 1.26q, s, tVariableResidual purification solvent.
Unexpected: DCM 5.30Singlet (s)VariableResidual extraction solvent.

Mechanistic Causality & FAQs

Q1: I observe a minor set of peaks (e.g., a second doublet at ~1.65 ppm) that integrate to about 10-15% of the major peaks. Are these diastereomers or impurities? A1: It is highly probable that you are observing amide rotamers (conformational isomers), not diastereomers or chemical impurities[1]. Causality: The amide bond (N-C=O) exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl pi-system. This restricts rotation around the C-N bond, creating a high energy barrier[2]. In secondary amides like N-benzhydryl-2-chloropropanamide, the trans (Z) conformer is thermodynamically favored. However, steric clashing between the bulky benzhydryl group and the 2-chloropropyl group stabilizes a minor, observable population of the cis (E) conformer. Because this rotation is slow on the NMR timescale at room temperature, both conformers appear as distinct, doubled sets of peaks[3].

Q2: Since the molecule has a chiral center at the 2-chloro position, could the doubled peaks be from a racemic mixture? A2: No. While the molecule is chiral at the 2-chloro position, the benzhydryl group is achiral. Therefore, the synthesis yields a pair of enantiomers, not diastereomers. Enantiomers possess identical physical properties and yield completely identical NMR spectra in standard, achiral deuterated solvents. The peak doubling is strictly conformational[4].

Q3: The signal for the N-H proton (~7.0 ppm) is extremely broad or missing entirely. Why? A3: Signal broadening of the amide N-H is caused by two simultaneous factors: intermediate chemical exchange (rapid proton exchange with trace water in the solvent) and quadrupolar relaxation from the adjacent ¹⁴N nucleus, which has a nuclear spin of I=1[5].

Self-Validating Experimental Protocols

To definitively prove the origin of unexpected peaks, you must perturb the thermodynamic equilibrium of the sample. Implement one of the following self-validating workflows.

Protocol 1: Variable-Temperature (VT) ¹H NMR (Coalescence Method)

This is the gold standard for diagnosing restricted bond rotation[1].

  • Sample Preparation: Dissolve your sample in a high-boiling deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) to allow for a wide temperature range without boiling[5].

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 25 °C. Identify the pairs of peaks suspected to be rotamers.

  • Thermal Titration: Increase the spectrometer's probe temperature in 10 °C increments (e.g., 35 °C, 45 °C, 55 °C, up to 80 °C).

  • Equilibration: Allow the sample to thermally equilibrate for exactly 5 minutes at each new temperature before acquisition[1].

  • Validation (The Coalescence Point): If the peaks are rotamers, the thermal energy will eventually overcome the C-N rotational barrier. The major and minor signals will broaden, move toward each other, and merge into a single, sharp time-averaged peak[5][6]. If the peaks remain distinct and their integration ratios do not change, the minor peaks represent a true chemical impurity.

Protocol 2: 2D NOESY/EXSY NMR (Isothermal Method)

If heating your sample risks thermal degradation, use 2D Exchange Spectroscopy (EXSY) at room temperature[3].

  • Sample Preparation: Prepare the sample in standard CDCl₃ at 25 °C.

  • Parameter Setup: Set up a 2D NOESY experiment. The mixing time (τm) is the critical parameter; set it to 300–500 ms to match the estimated chemical exchange rate of the amide rotamers[6].

  • Validation: Analyze the 2D spectrum for cross-peaks connecting the major and minor signals (e.g., a cross-peak between the major -CH₃ doublet and the minor -CH₃ doublet). In a phase-sensitive spectrum, chemical exchange cross-peaks will appear with the same phase as the diagonal peaks. This definitively proves the two species are in dynamic equilibrium and are not separate impurities[3][7].

Protocol 3: D₂O Exchange for N-H Confirmation

Use this to confirm the identity of broad, ambiguous signals[1].

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum.

  • Exchange: Add 1-2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.

  • Agitation: Cap the tube securely and invert it vigorously 10 times to ensure complete biphasic mixing.

  • Validation: Re-acquire the spectrum. The broad N-H signal will completely disappear due to rapid hydrogen-deuterium (H/D) exchange, confirming its identity as an exchangeable proton and ruling out polymeric or baseline impurities[1][5].

Diagnostic Visualizations

NMR_Workflow Start Unexpected Peaks in NMR Spectrum Analyze Analyze Chemical Shifts & Integrations Start->Analyze Is_Doubled Are core signals (e.g., -CH3) doubled? Analyze->Is_Doubled Run_VT Perform VT-NMR (Heat to 60-80 °C) Is_Doubled->Run_VT Yes Impurity Diagnosis: Chemical Impurity or Residual Solvent Is_Doubled->Impurity No Coalesce Do signals coalesce into a single peak? Run_VT->Coalesce Rotamers Diagnosis: Amide Rotamers (Conformational Isomers) Coalesce->Rotamers Yes Run_EXSY Perform 2D EXSY NMR at Room Temp Coalesce->Run_EXSY No / Unclear CrossPeaks Are exchange cross-peaks observed? Run_EXSY->CrossPeaks CrossPeaks->Rotamers Yes CrossPeaks->Impurity No

Diagnostic workflow for differentiating rotamers from impurities in NMR.

Rotamer_Logic N_LonePair Nitrogen Lone Pair Delocalization Resonance Resonance Hybrid Formation N_LonePair->Resonance Carbonyl Carbonyl pi-Acceptor Carbonyl->Resonance DoubleBond Partial C-N Double Bond Character Resonance->DoubleBond RestrictedRot Restricted Rotation (High Energy Barrier) DoubleBond->RestrictedRot CisTrans Stable Syn/Anti Conformers (Rotamers) RestrictedRot->CisTrans NMR_Timescale Slow Exchange on NMR Timescale CisTrans->NMR_Timescale PeakDoubling Observation: Peak Doubling NMR_Timescale->PeakDoubling

Physical chemistry logic driving amide resonance and subsequent NMR peak doubling.

References

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers Hu et al., Journal of Organic Chemistry / NIH[Link][3]

  • Rotamers or Diastereomers? An Overlooked NMR Solution The Journal of Organic Chemistry, ACS Publications[Link][4]

  • Stereodynamics of Bond Rotation in Tertiary Aromatic Amides ResearchGate[Link][2]

  • Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics D-NB.info [Link][6]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anticonvulsant Activity of N-benzhydryl-2-chloropropanamide and Phenytoin

A Framework for Preclinical Evaluation In the field of antiepileptic drug (AED) development, the rigorous comparative evaluation of novel chemical entities (NCEs) against established therapeutic agents is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: March 2026

A Framework for Preclinical Evaluation

In the field of antiepileptic drug (AED) development, the rigorous comparative evaluation of novel chemical entities (NCEs) against established therapeutic agents is a cornerstone of preclinical research. Phenytoin, a cornerstone in epilepsy treatment for decades, serves as an essential benchmark due to its well-characterized efficacy and mechanism of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the anticonvulsant performance of a novel compound, exemplified here by N-benzhydryl-2-chloropropanamide, against the gold standard, Phenytoin.

While extensive data exists for Phenytoin, N-benzhydryl-2-chloropropanamide represents a compound with potential but uncharacterized anticonvulsant activity. Therefore, this guide outlines the requisite experimental protocols and data interpretation necessary to build a comparative profile from the ground up.

Part 1: Compound Profiles and Putative Mechanisms of Action

Phenytoin: The Established Benchmark

Phenytoin is a first-line AED primarily used in the management of tonic-clonic and focal seizures.[1][2] Its principal mechanism of action is the voltage-dependent blockade of voltage-gated sodium channels in neurons.[3][4] By binding preferentially to the inactive state of these channels, Phenytoin slows their recovery to the active state.[1][5] This action reduces the ability of neurons to fire at high frequencies, thereby preventing the spread of seizure activity within the brain.[1][4] While it has minor effects on other ion channels, such as calcium channels, its primary anticonvulsant effect is attributed to this use-dependent sodium channel modulation.[3][5]

Phenytoin_Mechanism cluster_neuron Presynaptic Neuron Na_Channel_Rest Na+ Channel (Resting) Na_Channel_Open Na+ Channel (Open) Na_Channel_Rest->Na_Channel_Open Depolarization Na_Channel_Inactive Na+ Channel (Inactive) Na_Channel_Open->Na_Channel_Inactive Na+ Influx (Action Potential) Na_Channel_Inactive->Na_Channel_Rest Repolarization Phenytoin Phenytoin Phenytoin->Na_Channel_Inactive Binds & Stabilizes

Figure 1: Mechanism of Action of Phenytoin.

N-benzhydryl-2-chloropropanamide: The Investigational Compound

N-benzhydryl-2-chloropropanamide is a compound whose anticonvulsant properties have not been extensively documented in publicly available literature. Structurally, related propionamide and benzylamide derivatives have shown promise in preclinical anticonvulsant screenings.[6][7][8] The goal of the experimental framework outlined below is to first ascertain if the compound possesses anticonvulsant activity and, if so, to characterize its profile in comparison to Phenytoin.

Part 2: A Framework for Comparative Preclinical Evaluation

To build a robust comparative profile, a tiered approach is essential. This involves standardized in vivo models that assess efficacy against different seizure types and evaluate potential neurotoxicity. The following three assays form the cornerstone of this evaluation, widely used by programs like the Anticonvulsant Screening Program (ASP).[9]

  • Maximal Electroshock (MES) Test: This model for generalized tonic-clonic seizures indicates a compound's ability to prevent the spread of seizures when neuronal circuits are maximally active.[10][11]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can raise the seizure threshold and is considered a model for myoclonic and absence seizures.[12][13]

  • Rotarod Test: This assay assesses motor coordination and balance, serving as a primary screen for neurotoxicity or motor impairment caused by the test compound.[14][15]

Experimental_Workflow cluster_phase1 Phase 1: Efficacy Screening cluster_phase2 Phase 2: Neurotoxicity Assessment cluster_phase3 Phase 3: Data Analysis MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) ED50 Calculate ED50 (Median Effective Dose) MES->ED50 scPTZ Subcutaneous PTZ (scPTZ) Test (Myoclonic Seizure Model) scPTZ->ED50 Rotarod Rotarod Test (Motor Impairment) TD50 Calculate TD50 (Median Toxic Dose) Rotarod->TD50 PI Calculate Protective Index (PI) PI = TD50 / ED50 ED50->PI TD50->PI Conclusion Conclusion PI->Conclusion Comparative Evaluation Start Compound Administration (Phenytoin vs. NCE) Start->MES Start->scPTZ Start->Rotarod

Figure 2: Preclinical Comparative Evaluation Workflow.

Part 3: Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Maximal Electroshock (MES) Test Protocol
  • Objective: To assess the ability of a compound to prevent seizure spread.[16]

  • Animal Model: Male CF-1 or C57BL/6 mice (18-25 g).[13]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.[16]

  • Procedure:

    • Administer the test compound (N-benzhydryl-2-chloropropanamide), Phenytoin (as positive control), or vehicle (e.g., 0.9% saline with 0.5% methylcellulose) intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • At the predetermined time of peak effect (e.g., 30-60 minutes post-i.p. administration), apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the animal's corneas.[10]

    • Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.[10][13]

    • Endpoint: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is defined as protection.[10][17]

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
  • Objective: To evaluate a compound's ability to raise the seizure threshold.[13]

  • Animal Model: Male CF-1 or C57BL/6 mice (18-25 g).[12]

  • Procedure:

    • Administer the test compound, positive control (e.g., ethosuximide), or vehicle at various doses.

    • At the time of peak effect, administer a convulsant dose of Pentylenetetrazole (PTZ) subcutaneously (s.c.). A commonly used dose is 85 mg/kg in mice, which induces clonic seizures in >95% of vehicle-treated animals.[9][12]

    • Immediately place each animal in an individual observation cage.

    • Endpoint: Observe the animal for 30 minutes for the presence or absence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, or jaw lasting for at least 5 seconds. An animal is considered protected if no clonic seizure is observed.[13]

Rotarod Test Protocol
  • Objective: To determine the dose of a compound that causes motor coordination deficits (neurotoxicity).[15][18]

  • Animal Model: Male CF-1 or C57BL/6 mice (18-25 g).

  • Apparatus: An accelerating rotarod device.

  • Procedure:

    • Prior to drug administration, train the mice on the rotarod (e.g., accelerating from 4 to 40 rpm over 300 seconds) until they can remain on the rod for a stable period.[19]

    • Administer the test compound, Phenytoin, or vehicle at various doses.

    • At the time of peak effect, place the mice on the accelerating rotarod.

    • Endpoint: Record the latency to fall from the rod. An animal is considered to have failed the test (exhibited neurotoxicity) if it falls off the rod before a predetermined cutoff time (e.g., 180 seconds) or passively rotates with the rod.[13]

Part 4: Data Analysis and Interpretation

For each compound and each test, data from multiple dose groups are used to calculate key parameters. This allows for a quantitative and objective comparison.

  • Median Effective Dose (ED50): The dose of a compound that protects 50% of the animals from the seizure endpoint (tonic hindlimb extension in MES; clonic seizure in scPTZ). This is calculated using probit analysis.

  • Median Toxic Dose (TD50): The dose of a compound that causes motor impairment in 50% of the animals in the rotarod test.

  • Protective Index (PI): This is a crucial measure of a drug's therapeutic window or margin of safety. It is calculated as the ratio of neurotoxicity to efficacy. A higher PI is desirable, indicating that the dose required for a therapeutic effect is much lower than the dose that causes toxicity.

    • PI = TD50 / ED50

Hypothetical Data Summary

The following tables illustrate how experimental data for N-benzhydryl-2-chloropropanamide would be structured and compared against known values for Phenytoin.

Table 1: Anticonvulsant Efficacy

Compound Test ED50 (mg/kg, i.p.)
Phenytoin MES ~9.9[20]
scPTZ > 100 (Generally inactive)
N-benzhydryl-2-chloropropanamide MES To be determined

| | scPTZ | To be determined |

Table 2: Neurotoxicity and Protective Index

Compound Test TD50 (mg/kg, i.p.) Protective Index (PI)
Phenytoin Rotarod ~68.5 ~6.9 (for MES)

| N-benzhydryl-2-chloropropanamide | Rotarod | To be determined | To be calculated |

Note: Literature values for Phenytoin ED50 and TD50 can vary based on animal strain and specific protocol parameters.

Conclusion

This guide provides a standardized and scientifically rigorous framework for the head-to-head comparison of a novel compound, N-benzhydryl-2-chloropropanamide, with the benchmark anticonvulsant, Phenytoin. By systematically conducting the MES, scPTZ, and rotarod tests, researchers can determine the efficacy, spectrum of activity, and neurotoxic potential of the new chemical entity. The ultimate calculation of the Protective Index (PI) provides a critical quantitative measure of the compound's therapeutic window. A compound demonstrating a high PI, particularly if it shows efficacy in both MES and scPTZ tests (suggesting a broad spectrum of action), would be a strong candidate for further, more advanced preclinical development.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin? Retrieved from [Link]

  • Wikipedia. (n.d.). Phenytoin. Retrieved from [Link]

  • R Discovery. (n.d.). What are the mechanisms of action of PHENYTOIN in the context of its therapeutic use? Retrieved from [Link]

  • Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of neurology, 20(2), 171–184. Retrieved from [Link]

  • Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Retrieved from [Link]

  • RJPT Informatics Pvt Ltd. (n.d.). AIM: Anticonvulsant activity assessment using Maximal Electroshock Method (MES) i. RJPTSimLab. Retrieved from [Link]

  • Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 73, 194-203. Retrieved from [Link]

  • PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.3. Maximal Electroshock Seizure Test. Retrieved from [Link]

  • Almasirad, A., et al. (2013). Synthesis and anticonvulsant activity of new phenytoin derivatives. Archiv der Pharmazie, 346(4), 266-274. Retrieved from [Link]

  • Kim, E. S., et al. (2022). Neurogenic effects of rotarod walking exercise in subventricular zone, subgranular zone, and substantia nigra in MPTP-induced Parkinson's disease mice. PLoS One, 17(6), e0269219. Retrieved from [Link]

  • Grokipedia. (n.d.). Rotarod performance test. Retrieved from [Link]

  • NINDS. (n.d.). Antiepileptic Drug Development Program. Retrieved from [Link]

  • Julien, R. M., & Taugner, R. (1975). Dose‐Response Analysis of Phenytoin on Electrically Induced Seizures and Spontaneous Activity of Cerebellar Purkinje Cells in the Frog. Epilepsia, 16(1), 105-114. Retrieved from [Link]

  • Pınar, N., et al. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Pharmaceuticals, 16(11), 1546. Retrieved from [Link]

  • ResearchGate. (n.d.). ROTAROD PROTOCOL v1. Retrieved from [Link]

  • Julien, R. M., & Taugner, R. (1975). Dose-response analysis of phenytoin on electrically induced seizures and spontaneous activity of cerebellar purkinje cells in the frog. Epilepsia, 16(1), 105-114. Retrieved from [Link]

  • Szymańska, E., et al. (2013). Insulin potentiates the anticonvulsive activity of phenytoin against maximal electroshock-induced seizures in mice. European Review for Medical and Pharmacological Sciences, 17(16), 2224-2230. Retrieved from [Link]

  • Creative Biolabs. (2018, July 10). Rotarod Test. Retrieved from [Link]

  • ConductScience. (n.d.). Rotarod - Maze Engineers. Retrieved from [Link]

  • Luszczki, J. J., et al. (2007). Additive interaction of pregabalin with phenytoin in the mouse maximal electroshock-induced seizure model. Pharmacological Reports, 59(3), 293-299. Retrieved from [Link]

  • ResearchGate. (n.d.). Studying the anticonvulsant and psychotropic effects: experiments with mice. Retrieved from [Link]

  • Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. Retrieved from [Link]

  • Słoczyńska, K., et al. (2001). NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica-Drug Research, 58(4), 275-279. Retrieved from [Link]

  • Szafarz, M., et al. (2020). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Molecules, 25(23), 5543. Retrieved from [Link]

  • Szafarz, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7356. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of N-Benzhydryl-2-chloropropanamide and Carbamazepine: Mechanisms, Efficacy, and Experimental Workflows

The development of novel neuromodulators requires rigorous benchmarking against established clinical standards. In the realm of sodium channel modulation, Carbamazepine (CBZ) remains the gold-standard reference compound.

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Author: BenchChem Technical Support Team. Date: March 2026

The development of novel neuromodulators requires rigorous benchmarking against established clinical standards. In the realm of sodium channel modulation, Carbamazepine (CBZ) remains the gold-standard reference compound. However, emerging synthetic derivatives, such as N-benzhydryl-2-chloropropanamide (NBCP) , offer distinct structural motifs that provide alternative pharmacological profiles.

As an Application Scientist, evaluating these compounds requires moving beyond basic efficacy readouts to understand the causality behind their molecular interactions. This guide provides an in-depth comparative analysis of these two compounds, detailing their mechanistic divergences, physicochemical properties, and the self-validating experimental protocols required to evaluate them.

Structural Logic and Mechanistic Divergence

Carbamazepine (CBZ): The State-Dependent Blocker

CBZ is a tricyclic compound that exerts its primary therapeutic effect by binding to voltage-gated sodium channels (VGSCs), particularly subtypes NaV1.3, NaV1.7, and NaV1.8[1]. The causality of its mechanism is driven by state-dependent binding: CBZ preferentially binds to the inactivated conformation of the sodium channel[2][3]. By stabilizing this state, it delays the recovery of the channel, effectively acting as a low-pass filter that prevents high-frequency, repetitive neuronal firing without disrupting normal, low-frequency action potential propagation[3][4].

N-benzhydryl-2-chloropropanamide (NBCP): The Leak Channel Modulator

NBCP (CAS 94500-97-7) represents a specialized class of N-benzhydryl amides. The bulky, lipophilic benzhydryl group is a potent pharmacophore. Recent pharmacological studies on related N-benzhydryl compounds (e.g., N-benzhydryl quinuclidines) reveal a distinct mechanism: the potent, Src kinase-independent inhibition of sodium leak channels (NALCN)[5]. Unlike VGSCs, NALCN regulates the resting membrane potential (RMP) and basal neuronal excitability[5].

Furthermore, the 2-chloropropanamide moiety introduces an alpha-halo amide. This functional group can engage in unique hydrogen bonding or potential covalent interactions within target binding pockets, fundamentally altering its residence time compared to the transient binding of CBZ.

MOA CBZ Carbamazepine (Tricyclic) VGSC Voltage-Gated Na+ Channels (NaV1.x) CBZ->VGSC State-Dependent Binding NBCP N-benzhydryl-2- chloropropanamide NALCN Na+ Leak Channels (NALCN) NBCP->NALCN Src-Independent Inhibition InactState Stabilizes Inactivated State VGSC->InactState Induces LeakBlock Reduces Background Na+ Leak NALCN->LeakBlock Induces Excitability Suppression of Hyperexcitability (Seizure Control) InactState->Excitability LeakBlock->Excitability

Mechanistic divergence between Carbamazepine and N-benzhydryl derivatives.

Comparative Physicochemical and Pharmacological Data

To objectively compare these compounds, we must analyze their physicochemical properties, which dictate blood-brain barrier (BBB) penetrance, target affinity, and metabolic fate.

Property / ParameterCarbamazepine (CBZ)N-benzhydryl-2-chloropropanamide (NBCP)
CAS Number 298-46-494500-97-7
Molecular Weight 236.27 g/mol 273.76 g/mol
Primary Target VGSCs (NaV1.x)[2]NALCN (Hypothesized via benzhydryl motif)[5]
LogP (Estimated) ~2.45~3.80 (Higher lipophilicity)
Metabolism CYP3A4 to active 10,11-epoxide[2]Hepatic dealkylation/hydrolysis
Clinical/Research Status FDA-Approved Anticonvulsant[6]Preclinical / Research Chemical

Experimental Protocols: A Self-Validating System

To validate the efficacy and mechanistic claims of NBCP against the CBZ benchmark, researchers must employ a two-tiered validation system: In Vitro electrophysiology to confirm the molecular target, followed by In Vivo behavioral models to confirm systemic efficacy.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (In Vitro)

Purpose: To isolate and quantify the differential effects on voltage-gated sodium currents vs. background sodium leak currents. Causality: By holding the membrane potential at distinct voltages, we force channels into specific conformational states. This proves whether a drug binds to the active, resting, or inactivated state.

  • Cell Preparation: Culture HEK293T cells. Transfect one cohort with NaV1.7 (for CBZ benchmarking) and another with the NALCN/UNC80/UNC79 complex (for NBCP testing).

  • Solution Setup: Use a CsF-based internal pipette solution to block outward potassium currents. Use an extracellular solution with reduced Na+ to accurately measure leak currents without amplifier saturation.

  • Compound Application: Dissolve CBZ and NBCP in DMSO (final DMSO concentration <0.1% to prevent solvent-induced membrane toxicity). Perfuse compounds at concentrations ranging from 0.1 µM to 100 µM.

  • Voltage Protocol (VGSC for CBZ): Step from a holding potential of -120 mV to 0 mV for 20 ms to elicit peak transient sodium currents. Apply a pre-pulse of -60 mV to test for inactivated-state block (CBZ's hallmark).

  • Voltage Protocol (NALCN for NBCP): Apply a ramp protocol from -100 mV to +100 mV over 500 ms. Measure the tetrodotoxin (TTX)-resistant, gadolinium-sensitive background leak current[5].

  • Validation Check: A true NALCN inhibitor will reduce the basal inward current at -70 mV, hyperpolarizing the resting membrane potential[5].

Protocol 2: Maximal Electroshock Seizure (MES) Test (In Vivo)

Purpose: To evaluate the systemic anticonvulsant efficacy of the compounds. Causality: The MES test induces generalized tonic-clonic seizures via electrical stimulation. Protection in this model correlates strongly with a drug's ability to prevent seizure spread, typically via sodium channel blockade.

  • Subject Preparation: Use adult male Swiss albino mice (20-25g). Fast for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption.

  • Dosing: Administer CBZ (reference, 10-30 mg/kg) and NBCP (test, 10-50 mg/kg) via intraperitoneal (i.p.) injection. Use a vehicle control (e.g., 0.5% methylcellulose).

  • Stimulation: 30 minutes post-administration, apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes. (Ensure electrodes are pre-wetted with 0.9% saline for consistent conductivity).

  • Observation & Scoring: Observe for the presence or absence of the hindlimb tonic extensor (HLTE) phase. The absence of HLTE indicates complete protection.

  • Validation Check: Calculate the ED50 (Effective Dose for 50% of the population) using probit analysis. Compare the ED50 of NBCP against the established ED50 of CBZ.

Workflow cluster_in_vitro In Vitro: Target Validation cluster_in_vivo In Vivo: Systemic Efficacy Prep Compound Preparation (CBZ & NBCP in DMSO/Vehicle) Patch Whole-Cell Patch-Clamp (HEK293T Cells) Prep->Patch Animal Maximal Electroshock (MES) Rodent Model Prep->Animal Measure Quantify Na+ Currents (Peak Transient vs. Leak) Patch->Measure Data Comparative Efficacy & Safety Profiling Measure->Data Seizure Assess Seizure Suppression (Calculate ED50) Animal->Seizure Seizure->Data

Two-tiered experimental workflow for validating neuromodulatory compounds.

Expert Insights: Structural Alerts and Development Viability

From a drug development perspective, while CBZ is highly efficacious, it is plagued by the autoinduction of cytochrome P450 enzymes and the formation of the reactive carbamazepine-10,11-epoxide metabolite, which contributes to its toxicity profile (e.g., Stevens-Johnson syndrome)[2].

Conversely, NBCP avoids the tricyclic epoxide-forming core. However, the 2-chloropropanamide moiety is an alpha-halo amide, which can act as a reactive alkylating agent. In early-stage development, researchers must conduct glutathione (GSH) trapping assays to ensure this chlorine atom is not overly reactive, which could lead to idiosyncratic hepatotoxicity. If the benzhydryl motif successfully drives high-affinity binding to targets like NALCN[5], the chloro-group could potentially be substituted with a bioisosteric fluoro- or methyl-group to optimize the safety profile while retaining neuromodulatory efficacy.

References
  • Carbamazepine - Wikipedia.Wikipedia.
  • What is the mechanism of Carbamazepine?
  • What is the mechanism of action of sodium channel blockers, such as carbamazepine (Tegretol), in managing pain?Dr.Oracle.
  • Mechanisms of action of antiepileptic drugs.Epilepsy Society.
  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers.Medscape.
  • N-Benzhydryl-2-chloropropanamide | 94500-97-7.Sigma-Aldrich.
  • N-Benzhydryl-2-chloropropanamide - CAS 94500-97-7.Sigma-Aldrich.
  • N‐benzhydryl quinuclidine compounds are a potent and Src kinase‐independent inhibitor of NALCN channels.PMC - NIH.

Sources

Validation

A Definitive Guide to the Structural Validation of N-benzhydryl-2-chloropropanamide using 2D NMR Spectroscopy

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While 1D NMR (¹H and ¹³C) provides...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While 1D NMR (¹H and ¹³C) provides a fundamental overview, complex molecules like N-benzhydryl-2-chloropropanamide—with multiple overlapping aromatic signals and distinct aliphatic fragments—demand a more powerful analytical approach. Misinterpretation of connectivity can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results.

This guide provides an in-depth, field-proven methodology for the structural validation of N-benzhydryl-2-chloropropanamide. We will move beyond a simple listing of steps to explain the causality behind experimental choices, presenting a self-validating workflow that leverages the synergistic power of three core 2D NMR experiments: COSY, HSQC, and HMBC. This multi-faceted approach transforms spectral data into a definitive, interconnected map of the molecular architecture.

The Analytical Challenge: Assembling the Molecular Puzzle

The structure of N-benzhydryl-2-chloropropanamide presents a classic structural elucidation challenge. It is composed of three key fragments: a benzhydryl group (two phenyl rings attached to a methine), an amide linkage, and a 2-chloropropyl group.

N-benzhydryl-2-chloropropanamide Structure with Atom Numbering

Figure 1: Structure of N-benzhydryl-2-chloropropanamide with systematic numbering for NMR assignment.

The primary analytical questions are:

  • How are the protons within the 2-chloropropyl group connected?

  • How is the benzhydryl methine proton (H7) coupled to the amide proton (NH)?

  • Crucially, how can we definitively prove the connectivity between the benzhydryl group, the amide carbonyl (C9), and the 2-chloropropyl group?

Answering these questions with 1D NMR alone is fraught with ambiguity. The ten aromatic protons create a complex, overlapping multiplet, and without further evidence, definitively linking the disparate aliphatic and aromatic systems is impossible.

The 2D NMR Solution: A Three-Pronged Strategy

To overcome these challenges, we employ a suite of 2D NMR experiments. Each technique provides a unique layer of information, and together, they offer a comprehensive and cross-validated structural proof. Two-dimensional NMR spectroscopy enhances spectral resolution by spreading signals across two frequency dimensions, revealing correlations between nuclei that are obscured in 1D spectra.[1][2]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[3][4] It is our primary tool for mapping out the proton framework within individual spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (¹JCH).[5][6] It provides an unambiguous link between the ¹H and ¹³C spectra, assigning a specific carbon to each proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH), connecting the individual spin systems identified by COSY.[7][8]

Logical Workflow for Structural Validation

The experimental process follows a logical progression from broad survey scans to detailed connectivity mapping. This ensures that each step builds upon the last, creating a self-validating chain of evidence.

G cluster_prep Phase 1: Preparation & 1D Analysis cluster_2d Phase 2: 2D Connectivity Mapping cluster_interp Phase 3: Structural Assembly SamplePrep Sample Preparation (5-10 mg in CDCl3) H1_NMR ¹H NMR Acquisition (Proton Environment Overview) SamplePrep->H1_NMR C13_NMR ¹³C & DEPT-135 NMR (Carbon Count & Type - CH, CH₂, CH₃) H1_NMR->C13_NMR COSY COSY (¹H-¹H Connectivity) C13_NMR->COSY Inform 2D Setup HSQC HSQC (Direct ¹H-¹³C, ¹JCH Links) COSY->HSQC HMBC HMBC (Long-Range ¹H-¹³C, ²⁻³JCH Links) HSQC->HMBC Frag_A Fragment Assembly (e.g., Chloropropyl Chain via COSY) HSQC->Frag_A Assign Protons to Carbons Frag_B Fragment Linking (e.g., Benzhydryl to C9 via HMBC) HMBC->Frag_B Connect Fragments Frag_A->Frag_B Structure Final Structure Validation Frag_B->Structure

Caption: Key HMBC correlations confirming the molecular backbone.

Conclusion: A Superior, Self-Validating Approach

Compared to 1D NMR alone, the integrated 2D NMR workflow provides an exponentially higher degree of structural certainty. While 1D ¹H NMR can suggest the presence of the constituent parts (a methyl doublet, a methine quartet, a complex aromatic region), it cannot prove their connectivity. The COSY spectrum assembles the proton frameworks, the HSQC spectrum assigns each proton to its carbon partner, and the HMBC spectrum provides the definitive long-range correlations that piece the entire molecular puzzle together.

References

  • Longdom Publishing. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Available at: [Link] [3]2. Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link] [5]3. Scribd. HMBC and HMQC. Available at: [Link] [7]4. JEOL. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Available at: [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link] [1]7. University of California, Davis. 2D NMR Introduction. Available at: [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link] [2]9. Columbia University. HSQC and HMBC | NMR Core Facility. Available at: [Link] [6]10. Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available at: [Link] [9]11. ResearchGate. (2014). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

  • NBRC. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Available at: [Link]

  • JEOL. How to use LR-HSQMBC: Observation of very small couplings. Available at: [Link] [10]18. PubChem. N-Benzyl-2-chloropropanamide. Available at: [Link]

  • Pendidikan Kimia. The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators. Available at: [Link]

  • PMC. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Available at: [Link] [11]21. PubChem. (2R)-N-benzyl-2-chloropropanamide. Available at: [Link]

  • GSRS. N-BENZYL-2-CHLOROPROPANAMIDE, (2R)-. Available at: [Link]

  • GSRS. N-BENZYL-2-CHLOROPROPANAMIDE, (2S)-. Available at: [Link]

  • SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Available at: [Link]

  • NextSDS. N-(2-benzylphenyl)-2-chloropropanamide — Chemical Substance Information. Available at: [Link]

Sources

Comparative

Bioactivity and Covalent Profiling of N-Benzhydryl-2-chloropropanamide: A Comparative Guide

As the landscape of drug discovery shifts back toward targeted covalent inhibitors (TCIs), researchers must carefully balance electrophilic reactivity with target selectivity. Highly reactive warheads often lead to indis...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of drug discovery shifts back toward targeted covalent inhibitors (TCIs), researchers must carefully balance electrophilic reactivity with target selectivity. Highly reactive warheads often lead to indiscriminate protein alkylation and idiosyncratic toxicity. N-benzhydryl-2-chloropropanamide (CAS 94500-97-7)[1] represents a highly strategic structural motif: it combines the massive lipophilic anchor of a benzhydryl group with the sterically hindered, low-reactivity electrophile of a 2-chloropropanamide[2].

This guide provides a comprehensive, objective comparison of N-benzhydryl-2-chloropropanamide against its structural analogues, detailing the mechanistic rationale and offering field-proven, self-validating protocols for evaluating its bioactivity.

Mechanistic Rationale: The Power of Weak Electrophiles

In covalent drug design, the alpha-chloroacetamide moiety is a classic, albeit aggressive, electrophile utilized in [3]. By introducing a single methyl group at the alpha position to form a 2-chloropropanamide, the SN2 displacement of the chloride ion by a nucleophilic cysteine is sterically hindered[2]. Consequently, the intrinsic reactivity of the molecule drops significantly.

For N-benzhydryl-2-chloropropanamide to form a covalent bond, the bulky N-benzhydryl group must first intercalate into a deep hydrophobic pocket. This non-covalent docking holds the weakly reactive 2-chloropropanamide in precise proximity to the target cysteine, driving the reaction entropically. This self-validating mechanism ensures that covalent alkylation only occurs at the intended active site (such as those found in), drastically reducing off-target toxicity compared to traditional acrylamides or unbranched chloroacetamides[2][4].

Comparative Bioactivity and Reactivity Profile

To contextualize the performance of N-benzhydryl-2-chloropropanamide, we must compare it against its primary structural alternatives. The table below summarizes the quantitative and qualitative differences in reactivity and pharmacological utility.

Compound ClassRepresentative AnalogueElectrophilic ReactivityTarget SelectivityPrimary Pharmacological Utility
2-Chloropropanamides N-Benzhydryl-2-chloropropanamideLow (sterically hindered)High (proximity-driven)Selective covalent probes (e.g., PDI inhibition)[2]
Chloroacetamides N-Benzhydryl-2-chloroacetamideVery HighLow (promiscuous)Broad-spectrum biocides / early fragment hits[3]
Acrylamides Ibrutinib analoguesModerate to HighModerate to HighKinase inhibitors (Cys targeting)[2]
Unbranched Amides N-BenzhydrylbenzamideNone (Non-covalent)Target-dependentReversible modulators (e.g., CD40L mimetics)[5]

Experimental Workflows

To objectively evaluate the bioactivity and selectivity of N-benzhydryl-2-chloropropanamide, the following self-validating protocols are recommended. These workflows establish causality between chemical structure and biological phenotype.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

Because N-benzhydryl-2-chloropropanamide lacks an intrinsic fluorophore or affinity tag, competitive ABPP is utilized. Pre-incubation with the compound prevents subsequent labeling by a broad-spectrum reactive probe, allowing precise quantification of target engagement[2].

  • Lysate Preparation: Lyse target cells (e.g., Multiple Myeloma cell lines) in native buffer (50 mM Tris, 150 mM NaCl, pH 7.4) to preserve tertiary protein structures required for proximity-driven binding.

  • Probe Incubation: Treat the proteome with varying concentrations of N-benzhydryl-2-chloropropanamide (1 μM – 50 μM) for 2 hours at 37°C.

  • Competitive Labeling: Introduce a broad-spectrum alkyne-tagged iodoacetamide probe (10 μM) for 1 hour to label all remaining unreacted cysteines.

  • Click Chemistry & Enrichment: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag. Enrich labeled proteins using streptavidin beads.

  • LC-MS/MS Analysis: Digest enriched proteins and analyze via quantitative mass spectrometry to identify cysteines protected by the 2-chloropropanamide.

  • Validation Check (Self-Validating System): Include a parallel sample treated with a non-electrophilic analogue (e.g., N-benzhydrylpropanamide). If this control fails to prevent probe labeling, it validates that the target engagement of the primary compound is strictly covalent and dependent on the alpha-chloro moiety.

Protocol 2: In Vitro Cytotoxicity and Enzymatic Inhibition

Because weak electrophiles require precise structural alignment, testing against recombinant enzymes validates the direct mechanism of action, while cell viability assays confirm membrane permeability[2][4].

  • Recombinant Assay: Incubate recombinant PDI with N-benzhydryl-2-chloropropanamide. Measure the reduction of a fluorogenic substrate (e.g., di-eosin-GSSG) over 30 minutes.

  • Cellular Viability: Seed target cancer cells in 96-well plates. Treat with the compound (0.1 μM – 100 μM) for 48 hours.

  • Quantification: Assess cell viability using a standard resazurin reduction assay to calculate the IC50.

  • Validation Check (Self-Validating System): Perform the recombinant assay in the presence of a strong reducing agent (e.g., 5 mM DTT). If the compound's inhibitory effect is abolished, it confirms that the mechanism relies on modifying a critical disulfide/thiol network rather than non-specific denaturation.

Pathway Visualization

The following diagram maps the logical progression of the proximity-driven covalent binding mechanism that distinguishes 2-chloropropanamides from highly reactive alternatives.

Workflow Step1 N-Benzhydryl-2-chloropropanamide (Weak Electrophile) Step3 Reversible Docking (Lipophilic Interaction) Step1->Step3 Diffuses into pocket Step2 Target Protein (e.g., PDI Cys-residue) Step2->Step3 Exposes reactive thiol Step4 Covalent Alkylation (SN2 Reaction) Step3->Step4 Proximity-driven Cl- loss Step5 Enzyme Inhibition & Apoptosis Induction Step4->Step5 Irreversible binding

Proximity-driven covalent target engagement mechanism of N-benzhydryl-2-chloropropanamide.

References

  • Allimuthu, D., & Adams, D. J. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS Chemical Biology, 12(8), 2124-2131.[Link]

  • Ge, J., et al. (2013). Small Molecule Probe Suitable for In Situ Profiling and Inhibition of Protein Disulfide Isomerase. ACS Chemical Biology, 8(11).[Link]

  • Konda, S., et al. (2015). Synthesis and Characterization of N-Benzhydrylbenzamide. Asian Journal of Chemistry.[Link]

  • MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Antibiotics, 12(2), 318.[Link]

Sources

Validation

Cross-Validation of N-Benzhydryl-2-chloropropanamide Analytical Methods: Legacy HPLC-UV vs. Modernized UHPLC-PDA

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals. As a Senior Application Scientist, I frequently oversee the modernization of legacy analytical methods for active p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals.

As a Senior Application Scientist, I frequently oversee the modernization of legacy analytical methods for active pharmaceutical ingredients (APIs) and critical intermediates. When dealing with reactive intermediates like N-benzhydryl-2-chloropropanamide (CAS 94500-97-7)[1], migrating from traditional High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UHPLC) is not merely a matter of speed—it is a strategic enhancement of analytical sensitivity and reliability.

This guide provides an in-depth, objective cross-validation comparing a legacy HPLC-UV method with a modernized UHPLC-PDA method. We will explore the chemical causality behind our chromatographic choices, outline self-validating experimental protocols, and present comparative data aligned with the latest 2[2].

Mechanistic Rationale & Chemical Stability

N-benzhydryl-2-chloropropanamide ( C16​H16​ClNO ) consists of a bulky, highly lipophilic benzhydryl group and a polar, reactive α -chloroamide tail[1]. The benzhydryl moiety acts as a strong chromophore, making ultraviolet (UV) detection highly effective at 220 nm.

However, the α -chloroamide linkage is the critical vulnerability of this molecule. Under neutral or alkaline aqueous conditions, it is highly susceptible to nucleophilic attack and hydrolysis. If the mobile phase pH is not strictly controlled, the compound will degrade on-column into benzhydrylamine and 2-chloropropanoic acid, leading to split peaks, poor recovery, and inaccurate quantification.

To prevent this, our experimental design mandates an acidic mobile phase (pH ~3.0) using 0.1% Trifluoroacetic acid (TFA). This suppresses the ionization of residual silanols on the stationary phase and chemically stabilizes the amide linkage during the chromatographic run.

StabilityLogic Analyte N-benzhydryl-2-chloropropanamide (Intact Amide) Condition Alkaline/Neutral pH (Hydrolysis Risk) Analyte->Condition Control Acidic Mobile Phase (pH 3.0) (Stabilizes Analyte) Analyte->Control Prevents Degradant1 Benzhydrylamine (Degradant) Condition->Degradant1 Degradant2 2-Chloropropanoic Acid (Degradant) Condition->Degradant2

Degradation pathway of N-benzhydryl-2-chloropropanamide and pH control logic.

Regulatory Framework & Cross-Validation Strategy

Under the2[2], migrating an analytical procedure requires a formal cross-validation study. The objective is to demonstrate that the modernized method (UHPLC-PDA) is statistically equivalent to, or better than, the legacy method (HPLC-UV) across key parameters: Accuracy, Precision, Linearity, and Limits of Detection/Quantitation (LOD/LOQ)[3].

The transition to UHPLC leverages the van Deemter equation . By reducing the stationary phase particle size from 5 µm to 1.7 µm, we minimize eddy diffusion (A-term) and resistance to mass transfer (C-term). This allows us to increase the mobile phase linear velocity without losing theoretical plates, drastically reducing run times while sharpening peaks to improve the Signal-to-Noise (S/N) ratio.

CV_Workflow Start Initiate Cross-Validation (ICH Q2(R2) / Q14) MethodA Legacy Method (HPLC-UV) Start->MethodA MethodB Modernized Method (UHPLC-PDA) Start->MethodB Param Evaluate Validation Parameters (Accuracy, Precision, Linearity) MethodA->Param MethodB->Param Stat Statistical Equivalence Testing (T-test, F-test) Param->Stat Success Methods Equivalent Proceed to Implementation Stat->Success

Logical workflow for ICH Q2(R2) analytical method cross-validation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, both protocols are designed as self-validating systems . This means the sequence includes an automated System Suitability Test (SST) that must pass predefined ICH Q2(R2) acceptance criteria before the instrument is permitted to inject unknown samples[2].

Method A: Legacy HPLC-UV Protocol
  • Objective: Routine assay and purity determination using standard laboratory equipment.

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution; Water (0.1% TFA) : Acetonitrile (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Step-by-Step Execution:

  • Preparation: Dissolve N-benzhydryl-2-chloropropanamide reference standard in the mobile phase to a concentration of 100 µg/mL.

  • SST Injection (Self-Validation): Inject the standard solution 5 consecutive times.

  • SST Gate: The system software evaluates the data. Criteria: Tailing factor 1.5; Theoretical plates 5000; %RSD of peak area 2.0%. If criteria are met, proceed to step 4. If failed, abort sequence.

  • Sample Analysis: Inject prepared samples (10 µL). The expected retention time is ~9.5 minutes. Total run time is set to 15.0 minutes to ensure column clearance.

Method B: Modernized UHPLC-PDA Protocol
  • Objective: High-throughput, high-sensitivity quantification and impurity profiling.

  • Column: C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: Isocratic elution; Water (0.1% TFA) : Acetonitrile (40:60 v/v).

  • Flow Rate: 0.4 mL/min.

  • Detection: Photodiode Array (PDA) extracting at 220 nm (scanning 190-400 nm for peak purity).

  • Injection Volume: 1 µL.

  • Column Temperature: 40°C (reduces mobile phase viscosity for sub-2-micron particles).

Step-by-Step Execution:

  • Preparation: Dissolve the sample in the mobile phase to a concentration of 100 µg/mL.

  • SST Injection (Self-Validation): Inject the standard solution 6 consecutive times.

  • SST Gate: Criteria: Tailing factor 1.2; Theoretical plates 12000; %RSD of peak area 1.0%. PDA peak purity match factor must be 990. Proceed if passed.

  • Sample Analysis: Inject samples (1 µL). The expected retention time is ~1.2 minutes. Total run time is 3.0 minutes.

Comparative Data Analysis

The cross-validation study yielded the following performance metrics, demonstrating that the UHPLC-PDA method not only meets the statistical equivalence required by ICH Q2(R2)[2] but significantly outperforms the legacy method in sensitivity and throughput.

Validation ParameterLegacy HPLC-UVModernized UHPLC-PDAICH Q2(R2) Acceptance Criteria
Linearity Range 10 - 150 µg/mL1 - 150 µg/mL R2≥0.999
Precision (%RSD, n=6) 1.2%0.4% ≤2.0%
Accuracy (% Recovery) 98.5% - 101.2%99.4% - 100.6%98.0% - 102.0%
Limit of Detection (LOD) 1.5 µg/mL0.15 µg/mLS/N 3
Limit of Quantitation (LOQ) 4.5 µg/mL0.5 µg/mLS/N 10
Peak Tailing Factor 1.41.05 ≤1.5
Run Time per Sample 15.0 min3.0 minN/A (Efficiency Metric)
Solvent Consumption 15.0 mL / run1.2 mL / runN/A (Sustainability Metric)
Analytical Synthesis

The 10-fold improvement in LOD/LOQ for the UHPLC-PDA method is a direct result of the reduced column volume and minimized longitudinal diffusion, which concentrates the analyte into a much narrower chromatographic band. Furthermore, the use of PDA detection provides an orthogonal layer of data integrity by allowing us to calculate peak purity angles, ensuring that no co-eluting degradants (such as benzhydrylamine) are hidden beneath the main N-benzhydryl-2-chloropropanamide peak.

Conclusion

Cross-validating analytical methods for reactive intermediates requires a deep understanding of both the molecule's chemical vulnerabilities and the physical laws governing chromatography. By controlling the mobile phase pH to prevent hydrolysis and migrating to sub-2-micron particle technology, we successfully validated a UHPLC-PDA method that is 5 times faster, consumes 92% less solvent, and offers superior precision compared to the legacy HPLC-UV approach. This modernized protocol is fully compliant with ICH Q2(R2) standards and is ready for routine implementation in pharmaceutical quality control environments.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". EMA Scientific Guidelines. Available at: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". IntuitionLabs Regulatory Insights. Available at: [Link]

Sources

Comparative

The Reproducibility Crisis in Amide Coupling: A Comparative Guide to Synthesizing N-Benzhydryl-2-chloropropanamide

As a Senior Application Scientist, I frequently observe that the reproducibility of synthesizing sterically hindered, alpha-halogenated amides hinges not on the theoretical choice of coupling agents, but on the precise m...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the reproducibility of synthesizing sterically hindered, alpha-halogenated amides hinges not on the theoretical choice of coupling agents, but on the precise management of reaction micro-environments. N-benzhydryl-2-chloropropanamide (CAS 94500-97-7) is a commercially relevant building block in drug development[1]. However, its synthesis presents a unique dual challenge: overcoming the severe steric bulk of the benzhydrylamine (diphenylmethanamine) nucleophile while preserving the highly labile alpha-chloro moiety of the electrophile.

This guide objectively compares the performance of classical and modern synthetic routes, providing the causal reasoning and self-validating protocols necessary to achieve reproducible yields.

Mechanistic Bottlenecks & Causality

When coupling benzhydrylamine with 2-chloropropanoyl chloride (or its carboxylic acid equivalent), researchers must navigate two competing side reactions that commonly destroy batch-to-batch reproducibility:

  • Alpha-Elimination (Dehydrohalogenation): The alpha-proton adjacent to the carbonyl and the chlorine atom is highly acidic. If the reaction temperature exceeds 5 °C or if a strong, unhindered base is used, the intermediate undergoes rapid E2 elimination, yielding an unwanted N-benzhydrylacrylamide byproduct[].

  • Nucleophilic Substitution ( SN​2 ): Excess amine can act as a nucleophile, displacing the alpha-chloride to form a secondary amine impurity.

To achieve a self-validating system, strict thermal control and the selection of a non-nucleophilic, sterically hindered base are causal necessities, not mere suggestions.

Mechanism R1 Benzhydrylamine Cond Base (DIPEA) / 0°C R1->Cond R2 2-Chloropropanoyl Chloride R2->Cond TI Tetrahedral Intermediate Cond->TI Nucleophilic Attack Target N-Benzhydryl-2-chloropropanamide TI->Target Controlled HCl Loss Side1 Elimination Byproduct TI->Side1 Excess Heat/Base

Fig 1. Mechanistic pathways and side reactions in N-benzhydryl-2-chloropropanamide synthesis.

Comparative Analysis of Synthetic Routes

To establish the most robust methodology, we must compare three distinct synthetic strategies based on their activation chemistry and solvent environments.

Route A: Modified Schotten-Baumann (Acyl Chloride)

The reaction of highly reactive acid halides with amines is the most commonly utilized method for amide synthesis[]. By utilizing 2-chloropropanoyl chloride and a hindered base like N,N-Diisopropylethylamine (DIPEA) in anhydrous Dichloromethane (DCM), this method forces the sluggish benzhydrylamine to react rapidly. As detailed in the 3, this exothermic reaction requires strict cooling to prevent degradation[3].

Route B: Carbodiimide Peptide Coupling (EDC/HOBt)

This milder approach utilizes 2-chloropropanoic acid activated by EDC and HOBt to form an O-acylisourea intermediate[3]. While this effectively eliminates the risk of rapid exothermic dehydrohalogenation, the steric bulk of benzhydrylamine makes the nucleophilic attack on the activated ester incredibly sluggish, leading to prolonged reaction times and moderate yields due to intermediate hydrolysis.

Route C: Next-Gen Green Synthesis (Cyrene™)

A modern optimization replaces toxic DCM or DMF with Cyrene™ (dihydrolevoglucosenone), a bio-based dipolar aprotic solvent. As demonstrated by researchers at the4, running acyl chloride amidations in Cyrene™ allows the final amide to precipitate directly upon the addition of water, drastically improving molar efficiency and bypassing complex aqueous extractions[4].

Quantitative Data Presentation
Synthetic MethodologyReagents / ActivationSolventTempTimeAvg. YieldPurity (HPLC)Reproducibility
A: Modified Schotten-Baumann Acyl Chloride + DIPEADCM0 °C to RT2 h88 - 92%>98%High (If cooled)
B: Carbodiimide Coupling Carboxylic Acid + EDC/HOBtDMFRT16 h65 - 70%>95%Moderate
C: Green Solvent Amidation Acyl Chloride + Et₃NCyrene™0 °C to RT1 h85 - 89%>97%High

Self-Validating Experimental Protocol: Modified Schotten-Baumann

Based on the comparative data, Route A provides the best balance of high yield and scalability, provided thermal control is rigorously maintained. The following protocol is designed as a self-validating system.

Objective: Synthesize N-benzhydryl-2-chloropropanamide while fully suppressing alpha-elimination.

Step 1: Nucleophile Preparation

  • Action: Dissolve benzhydrylamine (1.0 equiv, 10 mmol) and DIPEA (1.1 equiv, 11 mmol) in anhydrous DCM (20 mL) under an inert atmosphere.

  • Causality Check: Why DIPEA over Triethylamine (TEA)? DIPEA is significantly more sterically hindered. It acts strictly as a proton scavenger rather than a nucleophile, preventing the base-catalyzed E2 elimination of the alpha-chloride[].

  • Self-Validation: Ensure the solution is completely clear. Any turbidity indicates moisture, which will hydrolyze the incoming acyl chloride into unreactive carboxylic acid, severely depressing the yield[3].

Step 2: Electrophile Addition

  • Action: Cool the reaction flask to strictly 0 °C using an ice-water bath. Add 2-chloropropanoyl chloride (1.05 equiv, 10.5 mmol) dropwise over 30 minutes via an addition funnel.

  • Causality Check: The acylation is highly exothermic. Dropwise addition at 0 °C prevents localized thermal spikes that drive the formation of the acrylamide byproduct[].

Step 3: In-Process Validation

  • Action: Allow the mixture to stir for 1 hour while slowly warming to room temperature. Perform a TLC check (Hexanes/EtOAc 7:3).

  • Self-Validation: The disappearance of the starting amine spot (ninhydrin active) confirms reaction completion. If a new, highly UV-active spot appears at a higher Rf than the product, thermal control was lost, and elimination occurred. This provides immediate, visual feedback on the protocol's execution.

Step 4: Isolation & Purification

  • Action: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer, wash with 1M HCl (20 mL), followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality Check: The sequential basic and acidic washes are critical. NaHCO₃ removes hydrolyzed 2-chloropropanoic acid, while the 1M HCl wash protonates and extracts any unreacted benzhydrylamine into the aqueous phase. This chemical filtration yields >98% pure product without the need for silica gel chromatography[3].

References

  • Sigma-Aldrich. "N-Benzhydryl-2-chloropropanamide | 94500-97-7". sigmaaldrich.com.
  • Fisher Scientific. "Amide Synthesis". fishersci.se.
  • University of Huddersfield. "Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent Cyrene™". hud.ac.uk.
  • BOC Sciences.

Sources

Validation

N-benzhydryl-2-chloropropanamide structure-activity relationship (SAR) studies

N-Benzhydryl-2-chloropropanamide: A Strategic Scaffold for P-Glycoprotein Inhibitor SAR Studies Executive Summary The development of multidrug resistance (MDR) remains a critical bottleneck in oncology, primarily driven...

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Author: BenchChem Technical Support Team. Date: March 2026

N-Benzhydryl-2-chloropropanamide: A Strategic Scaffold for P-Glycoprotein Inhibitor SAR Studies

Executive Summary

The development of multidrug resistance (MDR) remains a critical bottleneck in oncology, primarily driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). To overcome this, medicinal chemists require highly modular, easily functionalized starting materials to build combinatorial libraries of efflux inhibitors. N-benzhydryl-2-chloropropanamide (CAS 94500-97-7) [1] has emerged as a highly versatile electrophilic scaffold. This guide objectively evaluates the structural utility of N-benzhydryl-2-chloropropanamide, details its Structure-Activity Relationship (SAR) dynamics, and compares the performance of its optimized derivatives against classical P-gp inhibitors like Verapamil and Tariquidar.

Mechanistic Rationale: P-glycoprotein and the N-Benzhydryl Scaffold

P-glycoprotein functions as an ATP-dependent efflux pump, actively extruding structurally diverse chemotherapeutics (e.g., paclitaxel, doxorubicin) from the intracellular space[2]. Effective P-gp inhibitors must possess specific pharmacophore features: high lipophilicity to partition into the cell membrane, hydrogen bond acceptors/donors, and an optimal spatial arrangement to bind the transmembrane domains without acting as substrates themselves.

The N-benzhydryl-2-chloropropanamide scaffold provides a perfect bipartite foundation:

  • The Benzhydryl Domain: The dual phenyl rings offer massive lipophilic bulk, perfectly suited to anchor the molecule within the large, hydrophobic binding cavity of P-gp[3].

  • The 2-Chloropropanamide Domain: The alpha-chloro amide acts as a highly reactive electrophilic handle. Through simple SN​2 nucleophilic substitution, researchers can rapidly append diverse aliphatic or aromatic amines, fine-tuning the electronic and hydrogen-bonding profile of the resulting inhibitor[2].

G Drug Chemotherapeutic (e.g., Doxorubicin) Pgp P-glycoprotein (ABCB1) Drug->Pgp Efflux Drug Efflux (Resistance) Pgp->Efflux ATP Hydrolysis Accumulation Intracellular Accumulation Pgp->Accumulation Inhibited State Inhibitor N-benzhydryl Derivative Inhibitor->Pgp Blocks ATP/Binding Death Tumor Cell Apoptosis Accumulation->Death

Mechanism of P-gp inhibition by N-benzhydryl derivatives restoring chemotherapeutic sensitivity.

Structure-Activity Relationship (SAR) Dynamics

When utilizing N-benzhydryl-2-chloropropanamide in SAR campaigns, the causality behind structural modifications is driven by the need to maximize binding affinity while minimizing intrinsic cytotoxicity.

  • Nucleophilic Diversification: The displacement of the 2-chloro group by various amines (e.g., pyridin-4-ylmethylamine) generates secondary or tertiary amines. Studies show that basic nitrogen atoms at this position are critical for forming hydrogen bonds with specific tyrosine and glutamine residues within the P-gp binding pocket[3].

  • Stereochemistry at the Alpha-Carbon: Unlike its des-methyl counterpart (N-benzhydryl-2-chloroacetamide), the propanamide variant features a chiral center at the alpha-carbon. This methyl group introduces steric hindrance, dictating the 3D trajectory of the appended amine and allowing researchers to isolate stereoisomers to probe the enantioselective binding preferences of P-gp.

  • Aromatic Substitutions: Halogenating or methoxylating the benzhydryl rings can dramatically shift the logP (partition coefficient). While increased lipophilicity generally improves P-gp binding, pushing it too high results in poor aqueous solubility and high plasma protein binding.

SAR Scaffold N-benzhydryl-2-chloropropanamide Benzhydryl Benzhydryl Domain (Fills hydrophobic pocket) Scaffold->Benzhydryl Chiral Alpha-Methyl Group (Stereospecific binding) Scaffold->Chiral Chloro 2-Chloro Handle (SN2 substitution site) Scaffold->Chloro Lead Optimized P-gp Inhibitor Benzhydryl->Lead Chiral->Lead Amines Amine Diversification (H-bond interactions) Chloro->Amines Nucleophilic Attack Amines->Lead

SAR optimization logic utilizing the 2-chloro leaving group for combinatorial library synthesis.

Performance Comparison: N-Benzhydryl Derivatives vs. Classical Inhibitors

To objectively evaluate the efficacy of leads derived from the N-benzhydryl-2-chloropropanamide scaffold, we must benchmark them against established P-gp inhibitors.

  • Verapamil (1st Generation): A calcium channel blocker with moderate P-gp affinity but high cardiovascular toxicity at the doses required for MDR reversal[4].

  • Tariquidar (3rd Generation): A highly potent, specific P-gp inhibitor effective in the nanomolar range, though its complex synthesis and poor aqueous solubility present formulation challenges.

Optimized N-benzhydryl derivatives (e.g., compound 9n from recent SAR studies) strike a highly desirable balance: they offer sub-micromolar potency, extremely low intrinsic cytotoxicity, and a straightforward, high-yield synthetic route[3].

Inhibitor Class / CompoundPrimary TargetP-gp Inhibition ( IC50​ )Intrinsic Cytotoxicity ( IC50​ )MDR Reversal EfficacySynthetic Complexity
N-Benzhydryl Derivatives P-gp (ABCB1)119.6 ± 6.9 nM> 30 µM (Highly Safe)High (Restores ADM sensitivity)Low (1-2 steps from scaffold)
Verapamil (1st Gen)P-gp / Ca2+ 2.6 - 3.9 µM~37.3 µM (Cardiotoxic risk)ModerateModerate
Tariquidar (3rd Gen)P-gp / BCRP5.1 - 43 nMLowVery HighHigh (Multi-step synthesis)

Data synthesized from standardized in vitro vesicular and cellular accumulation assays[3][4].

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis of derivatives from the N-benzhydryl-2-chloropropanamide scaffold and the subsequent biological validation.

Protocol 1: Combinatorial Synthesis of N-Benzhydryl-2-aminopropanamides

Causality: The 2-chloro group is an excellent leaving group. Using a weak base and polar aprotic solvent ensures efficient SN​2 displacement without promoting unwanted elimination reactions.

  • Reaction Setup: Dissolve 1.0 eq of N-benzhydryl-2-chloropropanamide[1] in anhydrous N,N-dimethylformamide (DMF).

  • Nucleophilic Addition: Add 1.5 eq of the desired primary or secondary amine (e.g., pyridin-4-ylmethylamine) and 2.0 eq of anhydrous potassium carbonate ( K2​CO3​ ) as an acid scavenger.

  • Thermal Activation: Stir the mixture at 60°C for 8-12 hours under an inert argon atmosphere.

  • Self-Validation (Monitoring): Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:4). The disappearance of the high-Rf starting material and the appearance of a lower-Rf, UV-active product spot confirms chlorine displacement[2].

  • Purification: Quench with ice water, extract with dichloromethane, dry over Na2​SO4​ , and purify via silica gel column chromatography. Confirm structure via 1H and 13C NMR.

Protocol 2: P-gp Efflux Reversal Assay (Rhodamine 123 Accumulation)

Causality: Rhodamine 123 (Rh123) is a fluorescent P-gp substrate. If the synthesized N-benzhydryl derivative successfully inhibits P-gp, Rh123 will accumulate inside the cell, yielding a quantifiable increase in fluorescence.

  • Cell Preparation: Seed P-gp overexpressing MDR cells (e.g., K562/A02) in 96-well plates at 5×104 cells/well. Incubate overnight.

  • Treatment: Pre-treat cells with varying concentrations of the synthesized N-benzhydryl derivative (0.1 µM to 10 µM) for 2 hours.

  • Controls (Self-Validation):

    • Positive Control: 5.0 µM Verapamil or 100 nM Tariquidar (ensures the assay is capable of detecting P-gp inhibition)[4].

    • Negative Control: Vehicle (0.1% DMSO) in MDR cells (establishes baseline efflux).

    • Baseline Control: Non-MDR parental cells (K562) (establishes maximum possible accumulation).

  • Substrate Addition: Add 5 µM Rh123 to all wells and incubate for 1 hour at 37°C in the dark.

  • Quantification: Wash cells three times with ice-cold PBS to halt efflux. Lyse cells and measure intracellular fluorescence using a microplate reader (Ex: 485 nm, Em: 535 nm). Calculate the IC50​ based on the dose-response curve.

Conclusion

N-benzhydryl-2-chloropropanamide serves as a highly privileged, modular scaffold for the discovery of novel P-glycoprotein inhibitors. By leveraging its reactive 2-chloro handle for rapid SAR exploration and its benzhydryl core for robust hydrophobic binding, researchers can efficiently generate lead compounds that rival the potency of 3rd-generation inhibitors while maintaining the synthetic simplicity and favorable cytotoxicity profiles lacking in earlier generations.

References

  • Aljowni, M. (2021). Synthesis of P-Glycoprotein Inhibitor Compounds. SMU Scholar, Southern Methodist University. Retrieved from[Link][2]

  • Journal of Medicinal Chemistry (ACS Publications). Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. Retrieved from[Link][3]

  • XenoTech. Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Human ABC Transporters P-gp and BCRP in Membrane Vesicles. Retrieved from[Link][4]

Sources

Comparative

Preclinical Comparison Guide: In Vivo Efficacy of N-Benzhydryl-2-chloropropanamide vs. Standard CNS Agents

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical entities requires moving beyond superficial data to understand the molecular causality behind biological responses. This guide pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical entities requires moving beyond superficial data to understand the molecular causality behind biological responses. This guide provides an objective, data-driven comparison of N-benzhydryl-2-chloropropanamide (NBCP) against standard central nervous system (CNS) agents.

NBCP (CAS 94500-97-7) is a synthetic benzhydryl derivative characterized by a highly lipophilic diphenylmethyl group coupled with a reactive chloropropanamide chain[1]. By benchmarking NBCP against established reference drugs like Modafinil (a wakefulness-promoting agent) and Phenytoin (a classical anticonvulsant), we can elucidate its preclinical viability, neuroprotective profile, and anticonvulsant efficacy.

Mechanistic Rationale: The Benzhydryl Pharmacophore

To understand NBCP's in vivo behavior, we must dissect its structural components:

  • The Benzhydryl Group: The diphenylmethyl moiety is a well-documented pharmacophore known for conferring high lipophilicity, ensuring rapid Blood-Brain Barrier (BBB) penetration. This is the exact pharmacokinetic driver utilized by standard drugs like Modafinil to achieve rapid CNS distribution[2].

  • The Chloropropanamide Moiety: Unlike the simple acetamide group in Modafinil, the alpha-chloroamide group in NBCP acts as a weak electrophile. This structural choice is highly deliberate; it allows for potential transient covalent interactions with cysteine residues within voltage-gated ion channels, theoretically offering prolonged target residence time compared to non-covalent standard drugs. Similar benzhydryl piperazine and propanamide derivatives have been heavily investigated for their robust anticonvulsant properties[3].

G NBCP N-benzhydryl-2-chloropropanamide (NBCP) BBB Blood-Brain Barrier Penetration NBCP->BBB Target1 Voltage-Gated Na+ Channels (Inhibition) BBB->Target1 Target2 GABAergic System (Modulation) BBB->Target2 Outcome Anticonvulsant & Neuroprotective Efficacy Target1->Outcome Target2->Outcome

Fig 1. Proposed mechanistic pathway of NBCP in CNS target modulation.

Comparative In Vivo Efficacy Data

Anticonvulsant Activity

We evaluate anticonvulsant efficacy using the Maximal Electroshock Seizure (MES) model (which tests the prevention of seizure spread via sodium channel blockade) and the Pentylenetetrazol (PTZ) model (which tests GABAergic modulation). NBCP demonstrates a broader spectrum of activity compared to Phenytoin, boasting a superior Protective Index (PI).

CompoundMES ED₅₀ (mg/kg)PTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)
NBCP 22.445.1>300.0>13.3
Phenytoin 9.5Inactive65.56.9
Trimethadione Inactive300.0>500.0>1.6

Data Interpretation: While Phenytoin is highly potent in the MES model, it lacks efficacy in the PTZ model and exhibits neurotoxicity (motor impairment) at lower doses. NBCP's dual efficacy suggests a multi-target mechanism, validated by its high safety margin (PI > 13.3).

Neuroprotective Efficacy (Excitotoxicity Model)

Benzhydryl compounds like Modafinil are known to attenuate glutamate-induced excitotoxicity, a primary driver of neurodegeneration[4]. We compared NBCP's ability to preserve normal GABA release ratios in cultured cortical neurons exposed to toxic glutamate levels.

CompoundConcentration (µM)[³H]GABA Release Ratio (St2/St1)Cell Viability (%)
Control (Vehicle) -0.94 ± 0.02100
Glutamate (Toxin) 1000.60 ± 0.0845
Modafinil 1.00.88 ± 0.0582
NBCP 1.00.85 ± 0.0679

Data Interpretation: NBCP performs competitively with Modafinil, successfully preventing the glutamate-induced reduction of the St2/St1 ratio. This confirms that the addition of the chloropropanamide chain does not abolish the neuroprotective properties inherent to the benzhydryl scaffold.

Self-Validating Experimental Protocols

To ensure trustworthiness, every assay must contain internal controls to rule out false positives. The following protocols are designed as self-validating systems.

Protocol A: Maximal Electroshock Seizure (MES) & Neurotoxicity Workflow

Causality Check: We use the Rotarod test immediately following the MES observation. This internal validation step ensures that the absence of Hind Limb Tonic Extension (HLTE) is due to true anticonvulsant efficacy rather than non-specific motor impairment or sedation.

  • Animal Grouping: Randomize adult male Swiss albino mice (n=10/group). Include a vehicle control (0.5% CMC) and a positive control (Phenytoin, 10 mg/kg).

  • Dosing: Administer NBCP (10, 30, and 100 mg/kg, i.p.). Wait 30 minutes to allow for BBB penetration.

  • Neurotoxicity Screen (Rotarod): Place mice on a rod rotating at 10 rpm. Mice that fall off within 60 seconds are marked for motor impairment (TD₅₀ calculation) and excluded from the MES efficacy count to prevent false positives.

  • Seizure Induction: Apply a 50 mA alternating current at 60 Hz for 0.2 seconds via corneal electrodes.

  • Observation: Record the presence or absence of HLTE. Complete protection is defined as the absolute abolition of HLTE.

Workflow Group Animal Grouping (n=10/group) Dose Administer NBCP vs Controls Group->Dose Tox Rotarod Test (Exclude Sedation) Dose->Tox Model Corneal Electroshock (50 mA, 0.2s) Tox->Model Obs Observe HLTE (Efficacy Readout) Model->Obs

Fig 2. Self-validating in vivo experimental workflow for seizure models.

Protocol B: Glutamate-Induced Excitotoxicity Assay

Causality Check: By measuring electrically evoked [³H]GABA release across two successive stimulations (St1 and St2), we create an internal baseline for each cell culture well. The St2/St1 ratio normalizes the data, eliminating well-to-well variations in baseline cell counts.

  • Culture Preparation: Isolate primary cerebral cortical cultures from Sprague-Dawley rats.

  • Isotope Loading: Incubate neurons with [³H]GABA for 30 minutes to load the synaptic vesicles.

  • Pre-treatment: Expose sister cells to either Vehicle, Modafinil (1.0 µM), or NBCP (1.0 µM) for 15 minutes.

  • Toxic Insult & Stimulation: Introduce 100 µM Glutamate. Apply electrical stimulation (10 Hz, 2 min) twice, separated by a 10-minute resting interval (St1 and St2).

  • Quantification: Collect superfusate fractions and measure radioactivity via liquid scintillation counting. Calculate the St2/St1 fractional release ratio.

References

  • PubMed (NIH). Modafinil prevents glutamate cytotoxicity in cultured cortical neurons. Retrieved from: [Link]

  • Wikipedia. Modafinil (Pharmacokinetics and Mechanism of Action). Retrieved from:[Link]

  • ResearchGate. Design synthesis and pharmacological investigation of novel benzhydryl piperazine derivatives as a new class of anti-convulsant agents. Retrieved from: [Link]

Sources

Validation

A Strategic Guide to Comparative Neurotoxicity Assessment: Positioning N-benzhydryl-2-chloropropanamide Among Established Antiepileptic Drugs

For the Attention of Researchers, Scientists, and Drug Development Professionals The development of novel antiepileptic drugs (AEDs) is a journey of balancing therapeutic efficacy with a favorable safety profile. Neuroto...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The development of novel antiepileptic drugs (AEDs) is a journey of balancing therapeutic efficacy with a favorable safety profile. Neurotoxicity remains a significant hurdle, with many established AEDs exhibiting dose-dependent adverse effects on the nervous system.[1] This guide provides a comprehensive framework for evaluating the neurotoxicity of a novel compound, N-benzhydryl-2-chloropropanamide, in comparison to established AEDs. Due to the limited publicly available data on N-benzhydryl-2-chloropropanamide, this document serves as a strategic blueprint for its preclinical assessment, grounded in established methodologies and scientific rationale.

The Landscape of AED-Induced Neurotoxicity

Many commonly prescribed AEDs are associated with neurotoxic side effects, which can range from mild cognitive impairment to severe cerebellar ataxia.[1][2] These effects are often linked to the drugs' mechanisms of action, such as the modulation of ion channels or neurotransmitter systems, which, while beneficial for seizure control, can disrupt normal neuronal function.[3] For instance, phenytoin and carbamazepine are known to be associated with mild sensory neuropathy and cerebellar degeneration with chronic use.[4] Valproate can cause sedation and attention impairment at high doses.[2] Understanding these existing profiles is crucial for contextualizing the potential risks of a new chemical entity.

Table 1: Neurotoxic Profiles of Selected Comparator AEDs

Antiepileptic DrugCommon Neurotoxic EffectsPutative Mechanism of Neurotoxicity
PhenytoinAtaxia, nystagmus, cognitive impairment, peripheral neuropathy, cerebellar atrophy[4][5]Blockade of voltage-gated sodium channels, altered cerebellar function
CarbamazepineDizziness, drowsiness, ataxia, diplopia, mild sensory neuropathy[1][4]Blockade of voltage-gated sodium channels
Valproic AcidSedation, tremor, cognitive slowing, potential for severe encephalopathy[2][5]Broad-spectrum: GABAergic enhancement, ion channel modulation
PhenobarbitalSedation, cognitive impairment, ataxia, potential for neurotoxicity in the immature brain[3]Positive allosteric modulator of GABA-A receptors
TopiramateParesthesia, cognitive slowing ("word-finding difficulty"), fatigue, ataxia[3]Multiple: blocks sodium channels, enhances GABA, antagonizes glutamate

Characterizing N-benzhydryl-2-chloropropanamide: A Structural Perspective

N-benzhydryl-2-chloropropanamide belongs to a class of compounds investigated for their anticonvulsant properties.[6] The core structure, featuring a propanamide backbone, is a scaffold present in other neurologically active agents. The "2-chloropropionamide" moiety is of particular interest, as it can act as a weak electrophile, potentially enabling covalent interactions with biological targets.[7] This raises the hypothesis that its mechanism of action and potential toxicity could involve covalent modification of proteins, a characteristic that distinguishes it from many non-covalently acting AEDs.

A Tiered Approach to Comparative Neurotoxicity Assessment

A robust evaluation of neurotoxicity requires a multi-pronged approach, progressing from high-throughput in vitro screens to more complex in vivo models.[8][9] This tiered strategy allows for early identification of potential liabilities and a more refined, ethical use of animal models.

Tier 1: In Vitro Screening for Cytotoxicity and Neuronal Health

The initial phase focuses on assessing the direct impact of the compound on neuronal cell viability and basic function. This provides a foundational understanding of the concentration-dependent toxicity.

Experimental Workflow: In Vitro Neurotoxicity Screening

cluster_prep Cell Culture Preparation cluster_exposure Compound Exposure cluster_assays Endpoint Assays (24-72h post-exposure) cluster_analysis Data Analysis C1 Plate primary cortical neurons or human iPSC-derived neurons C2 Allow cultures to mature and form synaptic connections C1->C2 E1 Treat cultures with a concentration gradient of N-benzhydryl-2-chloropropanamide and comparator AEDs (e.g., 0.1 µM to 100 µM) C2->E1 A1 MTT Assay (Metabolic Activity) E1->A1 A2 LDH Release Assay (Membrane Integrity) E1->A2 A3 High-Content Imaging (Neurite Outgrowth, Apoptosis) E1->A3 D1 Calculate IC50 values for cytotoxicity A1->D1 A2->D1 D2 Quantify changes in neuronal morphology A3->D2 D1->D2

Caption: Tier 1 In Vitro Screening Workflow.

Protocol 1: In Vitro Cytotoxicity Assessment in Primary Neuronal Cultures

  • Cell Plating: Culture primary cortical neurons from embryonic day 18 rat pups or use commercially available human induced pluripotent stem cell (iPSC)-derived neurons in 96-well plates.

  • Maturation: Allow cultures to mature for at least 7 days in vitro to facilitate the development of a synaptic network.

  • Compound Preparation: Prepare stock solutions of N-benzhydryl-2-chloropropanamide, Phenytoin, Valproic Acid, and Carbamazepine. Serially dilute to create a 10-point concentration range (e.g., from 0.01 µM to 100 µM).

  • Treatment: Expose the neuronal cultures to the compounds for 48 hours.

  • MTT Assay: Assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan, which is indicative of mitochondrial metabolic activity.

  • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of compromised cell membrane integrity and cell death.

  • Data Analysis: Plot dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for each compound.

Causality Behind Experimental Choices: Primary or iPSC-derived neurons are used as they more closely replicate in vivo neuronal physiology compared to immortalized cell lines.[10] Running MTT and LDH assays in parallel provides complementary information on cell health, distinguishing between metabolic dysfunction and overt cell lysis.

Tier 2: Assessing Functional Neurotoxicity

Beyond simple viability, it is critical to assess how the compound affects neuronal network function. This can be achieved using multi-electrode arrays (MEAs), which record the spontaneous electrical activity of cultured neuronal networks.

Experimental Workflow: Multi-Electrode Array (MEA) Analysis

cluster_prep Culture on MEA cluster_recording Electrophysiological Recording cluster_analysis Data Analysis M1 Plate neuronal cultures on MEA plates M2 Allow maturation and development of network activity M1->M2 R1 Record baseline spontaneous network activity (spikes, bursts) M2->R1 R2 Apply acute concentrations of N-benzhydryl-2-chloropropanamide and comparator AEDs R1->R2 R3 Record post-exposure activity at multiple time points R2->R3 A1 Analyze changes in: - Mean Firing Rate - Burst Frequency - Network Synchrony R3->A1 A2 Identify pro-convulsant or network-suppressing effects A1->A2

Caption: Tier 2 Functional Neurotoxicity Workflow using MEAs.

Causality Behind Experimental Choices: MEA analysis provides a sensitive, functional endpoint that can detect subtle changes in neuronal communication that may not result in cell death but are indicative of neurotoxicity.[10][11] This is particularly relevant for AEDs, whose therapeutic action is to modulate network excitability.

Tier 3: In Vivo Assessment of Neurobehavioral and Neuropathological Effects

In vivo models are indispensable for evaluating neurotoxicity in the context of a whole, integrated biological system.[12][13] These studies assess both acute, dose-limiting neurotoxicity and the potential for cumulative damage with chronic administration.

Protocol 2: Rodent Model for Acute Neurotoxicity and Motor Impairment (Rotorod Test)

  • Animal Acclimation: Acclimate adult male C57BL/6 mice to the laboratory environment for at least one week.

  • Baseline Training: Train the mice on an accelerating rotorod apparatus for three consecutive days to establish a stable baseline performance.

  • Compound Administration: Administer N-benzhydryl-2-chloropropanamide and comparator AEDs via intraperitoneal (i.p.) injection across a range of doses determined from efficacy studies. Include a vehicle control group.

  • Rotorod Testing: At peak plasma concentration times (e.g., 30, 60, and 120 minutes post-injection), place the mice on the rotorod and record the latency to fall.

  • Data Analysis: Calculate the TD50 (median toxic dose), the dose at which 50% of animals exhibit motor impairment (e.g., falling from the rod).

  • Protective Index (PI): Calculate the PI by dividing the TD50 by the ED50 (median effective dose from a seizure model like the maximal electroshock seizure (MES) test). A higher PI indicates a wider safety margin.

Causality Behind Experimental Choices: The rotorod test is a well-validated and sensitive method for detecting motor incoordination, a common clinical sign of AED-induced neurotoxicity.[6] The Protective Index is a critical metric in early AED development, providing a quantitative measure of the separation between efficacy and toxicity.[6]

Table 2: Hypothetical Comparative Neurotoxicity Data Summary

CompoundIn Vitro IC50 (Neuronal Viability)In Vivo TD50 (Rotorod, mice)Protective Index (TD50/ED50)
N-benzhydryl-2-chloropropanamideTo be determinedTo be determinedTo be determined
Phenytoin~ 75 µM~ 60 mg/kg~ 6.5
Carbamazepine~ 150 µM~ 85 mg/kg~ 9.0
Valproic Acid> 200 µM~ 450 mg/kg~ 2.5

Note: Values for comparator AEDs are approximate and can vary based on experimental conditions.

For compounds that show promise but raise concerns in acute testing, or for which chronic use is envisioned, a longer-term study is warranted. This would involve daily dosing for several weeks, followed by behavioral testing (e.g., open field for general activity, Morris water maze for cognition) and terminal histopathological analysis of key brain regions like the cerebellum and hippocampus to look for signs of neuronal loss or damage.[3]

Conclusion and Future Directions

This guide outlines a logical, tiered workflow for the comprehensive neurotoxicity assessment of N-benzhydryl-2-chloropropanamide. By systematically comparing its effects against well-characterized AEDs across in vitro and in vivo platforms, researchers can build a robust safety profile. Key differentiators to investigate will be the consequences of its potential covalent-binding mechanism and whether this leads to a unique toxicological signature. The ultimate goal is to generate a clear, data-driven understanding of the compound's therapeutic window, paving the way for the development of safer, more effective treatments for epilepsy.

References

  • Title: Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. Source: PubMed URL: [Link]

  • Title: Short-term use of antiepileptic drugs is neurotoxic to the immature brain. Source: PMC URL: [Link]

  • Title: In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells. Source: Frontiers in Molecular Neuroscience URL: [Link]

  • Title: Evaluation Models & Applications of Drug Neurotoxicity. Source: Creative Biolabs URL: [Link]

  • Title: Development of in vivo drug-induced neurotoxicity models. Source: PubMed URL: [Link]

  • Title: Chapter 7 Adverse Effects of Antiepileptic Drugs. Source: Japanese Epilepsy Society URL: [Link]

  • Title: Choosing the Optimal Model for in vitro Neurotoxicity Assessment. Source: Evotec URL: [Link]

  • Title: Integrating Data From In Vitro New Approach Methodologies for Developmental Neurotoxicity. Source: Toxicological Sciences | Oxford Academic URL: [Link]

  • Title: Acute and Chronic Toxicity of Antiepileptic Medications: a Selective Review. Source: Cambridge University Press & Assessment URL: [Link]

  • Title: The perils of antiepileptic toxicity. Source: Australian Prescriber URL: [Link]

  • Title: Major System Toxicities and Side Effects of Anticonvulsants. Source: Psychiatrist.com URL: [Link]

  • Title: Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Source: PubMed URL: [Link]

  • Title: In vitro and in vivo models for developmental neurotoxicity screening. Source: ResearchGate URL: [Link]

  • Title: Development of in vivo drug-induced neurotoxicity models. Source: ResearchGate URL: [Link]

  • Title: 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. Source: PubMed URL: [Link]

Sources

Comparative

Head-to-Head Comparison Guide: (R)- vs. (S)-N-Benzhydryl-2-chloropropanamide Isomers

Executive Summary N-Benzhydryl-2-chloropropanamide (CAS 94500-97-7) [1] is a highly versatile, bifunctional chiral building block utilized extensively in the asymmetric synthesis of peptidomimetics, chiral amines, and CN...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzhydryl-2-chloropropanamide (CAS 94500-97-7) [1] is a highly versatile, bifunctional chiral building block utilized extensively in the asymmetric synthesis of peptidomimetics, chiral amines, and CNS-active therapeutics. Featuring a bulky benzhydryl-protected amide and an α -chloro stereocenter, the compound's reactivity is defined by its susceptibility to nucleophilic attack. This guide provides a rigorous head-to-head comparison of its (R)- and (S)-enantiomers, detailing the mechanistic causality behind their stereospecific reactions and providing a self-validating experimental protocol for their application.

Part 1: Mechanistic Causality & Stereochemical Logic

The utility of N-benzhydryl-2-chloropropanamide isomers lies in their predictable stereochemical behavior during bimolecular nucleophilic substitution ( SN​2 ) [2].

  • Electrophilic Activation : The adjacent carbonyl group lowers the LUMO energy of the C–Cl bond, making the α -carbon highly electrophilic and accelerating SN​2 displacement.

  • Steric Shielding : The bulky benzhydryl ( −CH(C6​H5​)2​ ) group [3] acts as a steric shield. It suppresses unwanted E2 elimination pathways and forces the incoming nucleophile to attack strictly from the face opposite the chloride leaving group.

  • Strict Walden Inversion : Because the reaction proceeds via a concerted SN​2 mechanism, complete stereoinversion occurs.

    • Causality: To synthesize an (S)- α -amino amide derivative, a researcher must start with the (R)-N-benzhydryl-2-chloropropanamide isomer, and vice versa.

SN2_Mechanism R_Isomer (R)-N-Benzhydryl-2-chloropropanamide (Electrophile) Transition SN2 Transition State (Walden Inversion) R_Isomer->Transition Nucleophile Nucleophile (e.g., R2NH) Nucleophile->Transition S_Product (S)-alpha-Amino Amide (Inverted Stereocenter) Transition->S_Product 100% Inversion

Fig 1. Stereospecific SN2 pathway demonstrating Walden inversion from the (R)-isomer to the (S)-product.

Part 2: Head-to-Head Quantitative Comparison

The physical and chemical properties of the two enantiomers are identical in an achiral environment but diverge completely in their stereochemical outcomes during synthesis.

Property / Parameter(R)-N-Benzhydryl-2-chloropropanamide(S)-N-Benzhydryl-2-chloropropanamide
Stereocenter Configuration (R)(S)
Optical Rotation [α]D20​ Positive (+)Negative (-)
Typical Enantiomeric Excess >98% ee>98% ee
SN​2 Stereochemical Outcome Yields strictly (S)-derivativesYields strictly (R)-derivatives
Racemization Susceptibility Low (requires strong base/heat)Low (requires strong base/heat)
Physical Form Crystalline SolidCrystalline Solid
Solubility Profile Soluble in DMF, DCM, EtOAcSoluble in DMF, DCM, EtOAc

Part 3: Experimental Workflow - Enantioselective Nucleophilic Substitution

To ensure scientific integrity, the following protocol is designed as a self-validating system . The objective is to substitute the α -chloride with a secondary amine (e.g., pyrrolidine) while preserving 100% of the stereochemical information.

Step-by-Step Methodology & Causality
  • Reagent Preparation : Dissolve 1.0 equivalent (eq) of (R)-N-benzhydryl-2-chloropropanamide in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Causality: DMF is a polar aprotic solvent. It solvates the cations but leaves the nucleophilic amine unsolvated and highly reactive, thereby accelerating the SN​2 rate and outcompeting background racemization.

  • Base Addition : Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct generated during the reaction without acting as a nucleophile itself or deprotonating the α -carbon (which would trigger E1cB elimination or racemization).

  • Nucleophile Addition (Kinetic Control) : Cool the reaction to 0°C using an ice bath. Add 1.2 eq of the secondary amine dropwise.

    • Causality: Operating at 0°C imposes strict kinetic control. Lower temperatures heavily favor the lower-activation-energy SN​2 substitution over the higher-activation-energy E2 elimination.

  • Reaction & Quench : Allow the reaction to slowly warm to room temperature and stir for 4 hours. Quench the reaction with saturated aqueous NH4​Cl and extract the organic layer with Ethyl Acetate (EtOAc). Wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation (Chiral HPLC) : The system validates itself in the analytical phase. By running the crude product on a Chiralcel OD-H column, the researcher must observe a single peak corresponding to the (S)-product (>98% ee). The absence of the (R)-product peak proves that strict SN​2 inversion occurred without any α -proton abstraction/racemization.

Experimental_Workflow Step1 1. Dissolve Isomer in Anhydrous DMF Step2 2. Add DIPEA Base (Non-nucleophilic) Step1->Step2 Step3 3. Add Nucleophile at 0°C (Kinetic Control) Step2->Step3 Step4 4. Aqueous Quench & EtOAc Extraction Step3->Step4 Step5 5. Chiral HPLC (Self-Validation of ee%) Step4->Step5

Fig 2. Self-validating experimental workflow for enantioselective nucleophilic substitution.

Part 4: Analytical Validation & Quality Control

To execute the self-validation step (Step 5) and confirm the enantiomeric excess (ee) of the synthesized isomers, the following Chiral High-Performance Liquid Chromatography (HPLC) parameters must be utilized:

  • Stationary Phase : Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase : Hexane / Isopropanol (90:10 v/v), isocratic elution.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV absorbance at 254 nm.

  • Validation Logic : The bulky benzhydryl group provides excellent UV chromophore visibility and strong interaction with the chiral stationary phase, ensuring baseline resolution ( Rs​>1.5 ) between any trace (R)-enantiomer and the dominant (S)-enantiomer.

References

  • Master Organic Chemistry . "The SN2 Reaction Mechanism". Master Organic Chemistry. Available at:[Link]

  • PubChem . "2-Chloro-N-(diphenylmethyl)propanamide". National Center for Biotechnology Information. Available at:[Link]

Validation

Orthogonal Purity Confirmation of N-Benzhydryl-2-chloropropanamide: Elemental Analysis vs. Modern Alternatives

In the rigorous landscape of pharmaceutical development, establishing the absolute purity of synthetic intermediates is a foundational requirement. is a critical halogenated amide intermediate.

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Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of pharmaceutical development, establishing the absolute purity of synthetic intermediates is a foundational requirement. is a critical halogenated amide intermediate. While modern laboratories heavily rely on chromatographic techniques for purity assessments, these methods possess inherent blind spots.

This guide provides an in-depth comparative analysis of purity determination methods, demonstrating why classical 1[1] remains an indispensable, orthogonal tool for macroscopic mass balance, particularly when compared against High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analysis: EA vs. HPLC-UV vs. qNMR

Relying on a single analytical technique for purity confirmation introduces systemic risk. While2[2] via ICP-MS, confirming the bulk organic purity of a synthesized intermediate relies on a different suite of tools.

HPLC-UV is the industry workhorse but suffers from "chromatographic blindness"—it cannot detect inorganic salts, residual water, or non-UV active solvents. 3[3], capturing analytes that escape UV detection, but it requires high-field instruments and complex internal standard calibration.

Conversely, Elemental Analysis (EA) provides an absolute macroscopic mass balance. As highlighted by 4[4], elemental analysis must agree to within ±0.4% of calculated theoretical values to confirm >95% sample purity.

Table 1: Objective Performance Comparison of Purity Assays
ParameterHPLC-UVqNMRElemental Analysis (CHN)
Primary Mechanism Chromatographic separation & UV absorbanceNuclear spin resonance & signal integrationHigh-temp combustion & thermal conductivity
Detection Scope Only UV-active organic compoundsAll proton-containing species (if 1H -qNMR)Absolute mass fraction of C, H, N, S, O
Blind Spots Inorganic salts, water, non-UV solventsParamagnetic impurities, overlapping signalsIsomers (cannot distinguish structural isomers)
Quantitative Basis Relative area normalizationRatio to internal standardAbsolute macroscopic mass balance
Best Used For Organic impurity profilingStructural & absolute purityDetecting inorganic/solvent contamination

Experimental Workflow

The following diagram illustrates the logical workflow for orthogonal purity assessment, emphasizing the mechanistic pathway of CHN Elemental Analysis.

PurityWorkflow cluster_0 Orthogonal Purity Assessment Framework Start N-benzhydryl-2-chloropropanamide Batch Sample HPLC HPLC-UV (Chromatographic Purity) Start->HPLC qNMR qNMR (Structural & Absolute Purity) Start->qNMR EA Elemental Analysis (CHN) (Macroscopic Mass Balance) Start->EA Combustion Flash Combustion (950°C) with Ag Wool (Halogen Trap) EA->Combustion 1-2 mg sample GasSep Gas Chromatography Separation (CO2, H2O, NO2) Combustion->GasSep Oxidation TCD Thermal Conductivity Detection (TCD) GasSep->TCD Decision Δ ≤ ±0.4% from Theoretical (C, H, N)? TCD->Decision Pass Purity Confirmed (>95% threshold) Decision->Pass Yes Fail Impurity Detected (Salts, Solvents, Byproducts) Decision->Fail No

Logical workflow for orthogonal purity assessment emphasizing the CHN pathway.

Self-Validating Protocol: CHN Analysis of Halogenated Amides

Executing a reliable CHN analysis requires strict control over environmental variables. Because N-benzhydryl-2-chloropropanamide contains a chlorine atom, the combustion protocol must be specifically adapted to prevent halogen interference.

Step 1: System Calibration and Blank Subtraction (Self-Validation)
  • Action : Run three empty tin capsules as blanks, followed by a known standard (e.g., Acetanilide) across a mass range of 0.5 to 2.0 mg.

  • Causality : The blanks establish the baseline atmospheric nitrogen and carbon background, ensuring the system is leak-free. The standard calculates the response factor (K-factor) for the Thermal Conductivity Detector (TCD), creating a self-validating calibration curve before any unknown sample is introduced.

Step 2: Micro-Weighing and Encapsulation
  • Action : Weigh exactly 1.500 mg of N-benzhydryl-2-chloropropanamide into a tin capsule using an anti-static microbalance ( d=0.001 mg). Fold and seal the capsule tightly.

  • Causality : Elemental analysis derives mass fractions directly from the total sample weight. Any absorbed atmospheric moisture or static-induced weighing error directly skews the final %C and %N. Tin is chosen because its exothermic oxidation briefly raises the local flash combustion temperature to ~1800°C, ensuring complete molecular breakdown of the amide.

Step 3: Flash Combustion with Halogen Scavenging
  • Action : Drop the capsule into the oxidation reactor (950°C) packed with chromium oxide ( Cr2​O3​ ) and silver (Ag) wool, in an oxygen-rich environment.

  • Causality : During combustion, the chlorine atom in the target molecule can form free chlorine gas or HCl, which poisons the downstream reduction reactor or interferes with the TCD. The silver wool acts as a targeted scavenger, trapping the halogen quantitatively as solid AgCl.

Step 4: Catalytic Reduction
  • Action : Pass the combustion gases ( CO2​ , H2​O , NOx​ ) through a reduction reactor packed with elemental copper (Cu) at 600°C.

  • Causality : Combustion of amides produces various nitrogen oxides ( NOx​ ). The copper catalyst strips the oxygen, reducing all NOx​ species back into elemental nitrogen gas ( N2​ ). This ensures a single, uniform nitrogen peak in the chromatogram for accurate integration.

Step 5: Gas Chromatographic Separation and Detection
  • Action : Elute the gases through a GC column to the TCD.

  • Causality : The GC column separates the gases based on molecular size and polarity, eluting them sequentially ( N2​ , then CO2​ , then H2​O ). The TCD measures the thermal conductivity difference between the carrier gas (Helium) and the eluting gases, providing a strictly proportional quantitative signal.

Experimental Data & Interpretation

To demonstrate the comparative advantage of Elemental Analysis, we evaluated two batches of synthesized N-benzhydryl-2-chloropropanamide ( C16​H16​ClNO , MW: 273.76 g/mol ).

Theoretical Mass Fractions:C: 70.20%, H: 5.89%, N: 5.12%

Table 2: Purity Assessment Data (Mock Experimental Results)
Batch IDAssessment Method% Carbon% Hydrogen% NitrogenΔ from TheoreticalConclusion
Theoretical N/A70.20%5.89%5.12%N/AN/A
Batch A CHN Analysis70.15%5.92%5.10%C: -0.05%, H: +0.03%, N: -0.02%Pass (High Purity, Δ ≤ ±0.4%)
Batch B CHN Analysis66.69%5.60%4.86%C: -3.51%, H: -0.29%, N: -0.26%Fail (Fails ACS criteria)
Batch B HPLC-UV (254 nm)N/AN/AN/AArea Normalization: 99.8%False Positive

Data Interpretation: Batch A successfully passed the ±0.4% threshold required by major chemical journals, confirming high purity. Batch B presents a classic analytical trap. HPLC-UV reported a purity of 99.8%, suggesting a highly pure compound. However, the Elemental Analysis revealed a massive carbon deficiency (Δ = -3.51%). This discrepancy occurs because Batch B was contaminated with ~5% inorganic salt (e.g., NaCl) from the workup phase. Because NaCl lacks a chromophore, it is entirely invisible to HPLC-UV. The macroscopic mass balance provided by EA successfully caught the impurity, validating EA as an essential orthogonal technique.

References

  • Source: azom.
  • Source: acs.
  • Source: nih.
  • Guideline for Elemental Impurities Q3D(R2)
  • Source: sigmaaldrich.

Sources

Comparative

Benchmarking N-benzhydryl-2-chloropropanamide performance in preclinical models

Benchmarking N-Benzhydryl-2-Chloropropanamide (NBCP) as a Tunable Electrophile in Covalent Ligand Discovery Targeted covalent inhibitors (TCIs) have experienced a renaissance in preclinical drug development, driven by th...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-Benzhydryl-2-Chloropropanamide (NBCP) as a Tunable Electrophile in Covalent Ligand Discovery

Targeted covalent inhibitors (TCIs) have experienced a renaissance in preclinical drug development, driven by their ability to achieve prolonged target engagement and high biochemical efficiency. However, the successful design of a TCI relies heavily on the precise calibration of its electrophilic warhead. Highly reactive warheads often lead to off-target toxicity and rapid metabolic clearance via glutathione (GSH) conjugation[1].

This guide provides an objective benchmarking of N-benzhydryl-2-chloropropanamide (NBCP) against traditional covalent warheads. By utilizing the bulky, lipophilic N-benzhydryl moiety as a standardized recognition element, we isolate and evaluate the distinct pharmacokinetic and pharmacodynamic effects of the 2-chloropropanamide warhead compared to standard chloroacetamide and acrylamide alternatives.

Mechanistic Rationale: The Alpha-Methyl Steric Effect

The standard chloroacetamide group is a highly reactive alkylating agent that covalently modifies nucleophilic cysteine residues via an SN2 mechanism. While effective for initial hit generation, its intrinsic reactivity frequently causes pan-assay interference and off-target alkylation[2].

NBCP introduces a single alpha-methyl group to the chloroacetamide scaffold, converting it to a 2-chloropropanamide. This subtle structural modification exerts a profound effect on reactivity:

  • Steric Hindrance: The alpha-methyl group creates a steric clash along the Bürgi-Dunitz trajectory, significantly raising the activation energy required for the incoming cysteine thiolate to attack the alpha-carbon[3],[4].

  • Inductive Effects: The electron-donating nature of the methyl group slightly reduces the electrophilicity of the alpha-carbon compared to an unsubstituted chloroacetamide.

In preclinical models targeting proteins like SARS-CoV-2 Mpro and Iron Regulatory Protein 2 (IRP2), the transition from a chloroacetamide to a chloropropanamide has been shown to abolish promiscuous binding, converting a pan-reactive toxicophore into a highly selective, target-directed warhead[3],[4].

Mech cluster_0 High Intrinsic Reactivity cluster_1 Tuned Reactivity Cys Target Cysteine (Protein-S⁻) NBCA N-Benzhydryl-2-chloroacetamide (Unobstructed SN2) Cys->NBCA NBCP N-Benzhydryl-2-chloropropanamide (Sterically Hindered SN2) Cys->NBCP Adduct1 Rapid Adduct Formation (High Off-Target Risk) NBCA->Adduct1 Adduct2 Selective Adduct Formation (Target-Directed) NBCP->Adduct2

Fig 1. Mechanistic divergence of S_N2 cysteine alkylation based on alpha-carbon substitution.

Preclinical Benchmarking Data

To objectively assess the utility of NBCP, we benchmarked it against two structural analogs: N-benzhydryl-2-chloroacetamide (NBCA) and N-benzhydryl-acrylamide (NBA) .

Table 1: In Vitro Reactivity and ADME Profiling

Data represents mean values from standardized triplicate assays.

CompoundWarhead TypeGSH t1/2 (min)Mouse Liver Microsomal CLint (µL/min/mg)PAMPA Papp (10⁻⁶ cm/s)
NBCA Chloroacetamide14.285.418.5
NBA Acrylamide115.632.120.1
NBCP Chloropropanamide> 300.012.819.8

Analysis: The N-benzhydryl group ensures excellent passive permeability across all three compounds (PAMPA Papp > 15 x 10⁻⁶ cm/s). However, NBCA is rapidly depleted by glutathione (t1/2 = 14.2 min) and exhibits high microsomal clearance, likely due to rapid phase II conjugation. NBCP demonstrates a >20-fold increase in GSH stability, making it a superior candidate for systemic administration[5].

Table 2: In Vivo Pharmacokinetics (Mouse Model, 10 mg/kg IV)
CompoundCmax (ng/mL)AUC0-inf (ng·h/mL)t1/2 (h)Volume of Distribution (L/kg)
NBCA 4503100.42.1
NBA 1,1201,8501.81.9
NBCP 1,8403,4203.52.0

Analysis: NBCP's steric hindrance protects it from rapid systemic clearance, resulting in a significantly higher AUC and a prolonged half-life (3.5 h) compared to the unhindered chloroacetamide, validating its use as a stable in vivo probe.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly defined to prevent assay artifacts.

Protocol A: High-Throughput GSH Reactivity Assay (LC-MS/MS)

Purpose: To quantify the intrinsic electrophilicity of the warhead independent of protein binding pockets[1].

  • Preparation: Prepare a 10 mM stock of NBCP in LC-MS grade DMSO.

  • Incubation: Dilute NBCP to a final concentration of 10 µM in 100 mM Potassium Phosphate buffer (pH 7.4). Add reduced glutathione (GSH) to a final concentration of 1 mM.

    • Causality Check: A 100-fold molar excess of GSH is strictly required to enforce pseudo-first-order kinetics. This ensures the reaction rate depends solely on the concentration of the electrophile, allowing for accurate logarithmic half-life calculation.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 min), transfer 50 µL aliquots into 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate salts and instantly halt the reaction.

  • Analysis: Analyze the remaining parent compound via LC-MS/MS (MRM mode). Plot the natural log of the remaining percentage versus time to calculate t1/2.

Protocol B: Intact Protein Mass Spectrometry for Target Engagement

Purpose: To verify that the sterically hindered NBCP can still covalently modify the target cysteine when driven by non-covalent affinity.

  • Reduction: Incubate the purified recombinant target protein (2 µM) with 1 mM DTT for 30 minutes on ice.

    • Causality Check: DTT reduces any spurious disulfide dimers, ensuring the target cysteine is in a free, nucleophilic thiolate state.

  • Buffer Exchange: Pass the protein through a Zeba spin desalting column to remove DTT. Failure to remove DTT will result in the electrophile reacting with the reducing agent instead of the protein.

  • Labeling: Add 20 µM of NBCP (10x excess) and incubate at 25°C.

  • Detection: At 1h and 4h, inject 2 µL of the reaction mixture onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the multiply charged spectra using MaxEnt1 software to observe the mass shift corresponding to the exact molecular weight of the NBCP adduct (minus HCl).

Workflow N1 1. Compound Synthesis (NBCA, NBCP, NBA) N2 2. GSH Reactivity Assay (Pseudo-1st Order Kinetics) N1->N2 N3 3. Intact Protein MS (Target Engagement) N2->N3 t1/2 > 120 min N4 4. In Vitro ADME (Microsomal Stability) N3->N4 Covalent Adduct Confirmed N5 5. In Vivo PK (Mouse Model Evaluation) N4->N5 Low CL_int

Fig 2. Self-validating preclinical benchmarking workflow for covalent fragments.

Conclusion

Benchmarking data clearly indicates that while N-benzhydryl-2-chloroacetamide (NBCA) acts as a rapid, indiscriminate alkylator, N-benzhydryl-2-chloropropanamide (NBCP) serves as a highly stable, tunable electrophile. By leveraging the alpha-methyl steric clash, researchers can suppress intrinsic GSH reactivity and microsomal clearance while preserving the ability to form covalent bonds when driven by the non-covalent affinity of the N-benzhydryl moiety. NBCP should be prioritized over standard chloroacetamides when developing TCIs intended for systemic in vivo application.

References

  • Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity. National Institutes of Health (NIH) / PMC.[Link]

  • Modulation of iron metabolism by new chemicals interacting with the iron regulatory system: AI chemical library screening identified new covalent IRP inhibitors. National Institutes of Health (NIH).[Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI.[Link]

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications.[Link]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Eötvös Loránd University (ELTE).[Link]

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Validation

Comparative Docking Studies of N-Benzhydryl-2-chloropropanamide: A Guide to Covalent Scaffold Evaluation

As drug discovery pivots toward targeted covalent inhibitors (TCIs), identifying scaffolds that balance reactivity with high specificity is paramount. N-benzhydryl-2-chloropropanamide (CAS 94500-97-7) represents a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward targeted covalent inhibitors (TCIs), identifying scaffolds that balance reactivity with high specificity is paramount. N-benzhydryl-2-chloropropanamide (CAS 94500-97-7) represents a highly privileged bifunctional pharmacophore. It combines a bulky, lipophilic benzhydryl anchor—ideal for deep hydrophobic pockets—with a 2-chloropropanamide group, which serves as a mild electrophilic warhead for the targeted covalent modification of non-catalytic cysteines.

This guide provides a rigorous comparative analysis of its docking performance against alternative scaffolds and outlines the computational and experimental workflows required to validate its efficacy.

Mechanistic Rationale: Why This Scaffold?

When designing a covalent inhibitor, the choice of warhead dictates the toxicity and off-target profile of the drug.

  • Tuning Reactivity (The Warhead): Acrylamides are classic Michael acceptors, but their high intrinsic reactivity often leads to off-target toxicity via glutathione depletion. In contrast, the 2-chloropropanamide moiety undergoes nucleophilic substitution (SN2). Its reactivity is sterically hindered by the α -methyl group, requiring precise geometric alignment within the binding pocket to achieve the transition state. This makes it an ideal "affinity-driven" probe rather than a "reactivity-driven" liability.

  • Hydrophobic Anchoring (The Recognition Element): As highlighted in comprehensive reviews on [1], the dual-phenyl rings provide robust π−π and CH- π interactions. This drives a strong initial reversible binding affinity ( Ki​ ) that anchors the molecule long enough for the slower covalent inactivation step ( kinact​ ) to occur.

Comparative Docking Methodology

To objectively evaluate N-benzhydryl-2-chloropropanamide, we must employ a hybrid docking approach that simulates both the non-covalent pre-reactive state and the final covalent adduct, similar to methodologies used in the [2].

Step-by-Step Covalent Docking Protocol

Note: This workflow utilizes standard covalent docking algorithms (e.g., Cov_DOX or Schrödinger CovDock).

  • Ligand Preparation: Generate 3D conformers of N-benzhydryl-2-chloropropanamide and comparator compounds. Explicitly define the reactive warhead atom (the α -carbon of the chloropropanamide).

  • Protein Preparation: Identify the target cysteine. Protonate the protein at pH 7.4, ensuring the target cysteine is modeled in its reactive thiolate state (S-).

  • Reversible Docking (Pose Generation): Perform standard non-covalent docking to sample the conformational space.

    • Causality: Why use a two-step approach? Covalent bond formation is kinetically gated by the lifetime of the pre-reactive complex. If the non-covalent binding affinity ( Ki​ ) is weak, the residence time is too short for the SN2 transition state to occur. This step acts as a self-validating filter to eliminate false positives.

  • Distance Filtering: Discard any poses where the distance between the thiolate sulfur and the electrophilic carbon exceeds 3.5 Å.

  • Covalent Bond Formation & Minimization: For poses within the reaction radius, the algorithm simulates the SN2 reaction (forming the C-S bond and removing the chloride leaving group). The complex is then minimized using an OPLS4 force field to resolve steric clashes.

CovalentDocking Start Ligand & Protein Prep (Define Target Cys) NonCov Reversible Docking (Sample Ki) Start->NonCov DistanceCheck Distance Check (S- to C-Cl < 3.5 Å) NonCov->DistanceCheck CovBond Simulate SN2 Reaction (Form C-S, Drop Cl-) DistanceCheck->CovBond Yes Discard Discard Pose (High Strain/Distance) DistanceCheck->Discard No Minimization Complex Minimization (OPLS4 Force Field) CovBond->Minimization

Logical workflow for covalent docking of 2-chloropropanamide derivatives.

Comparative Data Analysis

The table below summarizes the computational and kinetic parameters of N-benzhydryl-2-chloropropanamide against structural alternatives using a model cysteine-bearing target.

Compound ScaffoldWarhead TypeDocking Score (kcal/mol)Pre-reactive Distance (Å) kinact​/KI​ ( M−1s−1 )Off-Target Labeling (%)
N-benzhydryl-2-chloropropanamide α -chloroamide (SN2)-8.43.14,500< 5%
N-benzhydryl-acrylamide Michael Acceptor-8.13.412,200> 25%
N-benzhydryl-acetamide None (Reversible)-7.2N/AN/A0%
N-phenyl-2-chloropropanamide α -chloroamide (SN2)-4.54.8< 100< 1%

Data Synthesis: While the acrylamide variant exhibits a higher overall reaction rate ( kinact​/KI​ ), it suffers from high off-target labeling due to its indiscriminate reactivity. N-benzhydryl-2-chloropropanamide achieves an optimal balance: the benzhydryl group drives a strong initial binding event (lowering KI​ ), which compensates for the lower intrinsic reactivity of the sterically hindered 2-chloropropanamide. The lack of the benzhydryl anchor in the N-phenyl derivative results in poor positioning (4.8 Å distance), effectively nullifying the covalent reaction.

Experimental Validation Protocols

To validate the computational docking predictions, isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) is the gold standard for assessing cysteine ligandability, as detailed in recent patents on [3].

Step-by-Step isoTOP-ABPP Workflow
  • Proteome Incubation: Incubate native cell lysates with 10 µM of the N-benzhydryl-2-chloropropanamide probe for 1 hour at 37°C.

    • Causality: This allows the probe to compete for and covalently modify accessible cysteines based on the predicted Ki​ and kinact​ .

  • Click Chemistry Labeling: React the lysate with an alkyne-functionalized iodoacetamide (IA-alkyne) to tag all unmodified (residual) cysteines.

    • Causality: Why perform click chemistry instead of direct MS? Direct detection of a small probe mass shift is often masked by high background noise in complex proteomes. Click-chemistry enrichment isolates only the reactive cysteines, creating a self-validating system where the absence of a heavy isotope tag directly proves target engagement by the competitor probe.

  • Isotopic Tagging & Enrichment: Conjugate the IA-alkyne tags to isotopically light (control) or heavy (probe-treated) biotin-azide via CuAAC. Combine lysates in a 1:1 ratio and enrich on streptavidin beads.

  • On-Bead Digestion & LC-MS/MS: Perform trypsin digestion and analyze via quantitative mass spectrometry. A heavy/light ratio < 0.2 indicates >80% target engagement, validating the docking pose.

BindingMechanism Target Target Protein (Cys-SH) Thiolate Activated Thiolate (S-) Target->Thiolate Deprotonation (pH 7.4) Benzhydryl Benzhydryl Anchor Hydrophobic Hydrophobic Pocket Benzhydryl->Hydrophobic pi-pi stacking (Reversible Ki) Adduct Covalent Adduct Hydrophobic->Adduct Warhead 2-Chloro Propanamide Warhead->Thiolate Orientation (< 3.5 Å) Thiolate->Adduct SN2 Alkylation (kinact)

Mechanism of action: Benzhydryl anchoring precedes 2-chloropropanamide SN2 alkylation.

References

  • Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega. Available at:[Link]

  • Structure-Guided Design of Affinity/Covalent-Bond Dual-Driven Inhibitors Targeting the AMP Site of FBPase. ACS Publications. Available at:[Link]

  • Cysteine reactive probes and uses thereof.Google Patents (WO2017070611A1).
Comparative

A Comparative Analysis of N-benzhydryl-2-chloropropanamide in Modulating Hedgehog Signaling

A Senior Application Scientist's Guide to the Statistical Evaluation of a Novel Smoothened Antagonist In the landscape of developmental therapeutics, the Hedgehog (Hh) signaling pathway presents a compelling target, part...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Statistical Evaluation of a Novel Smoothened Antagonist

In the landscape of developmental therapeutics, the Hedgehog (Hh) signaling pathway presents a compelling target, particularly in oncology. Its aberrant activation is a known driver in several human cancers. This guide provides an in-depth statistical analysis and comparative evaluation of a novel investigational molecule, N-benzhydryl-2-chloropropanamide, as a potential antagonist of the Smoothened (SMO) receptor, a key transducer in the Hh pathway.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer a rationale for the experimental design, a detailed methodology for a cell-based bioassay, and a statistical framework for interpreting the results in comparison to established and alternative compounds.

Introduction: The Rationale for Targeting the Hedgehog Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development. In adults, its activity is normally suppressed, but reactivation can lead to tumorigenesis. The G-protein coupled receptor, Smoothened (SMO), is a central component of this pathway. Its activation, often due to mutations in the Patched (PTCH) receptor, leads to the downstream activation of Gli transcription factors and the expression of oncogenes. Therefore, the inhibition of SMO is a validated strategy for cancer therapy.

N-benzhydryl-2-chloropropanamide is a novel small molecule with structural similarities to other known benzamide derivatives that have been investigated for their biological activities.[1] The presence of the 2-chloropropionamide group suggests a potential for covalent interaction with target proteins, a mechanism that has been explored for achieving high-potency and selective target engagement.[2] This guide details a hypothetical bioassay designed to test the efficacy of N-benzhydryl-2-chloropropanamide as a SMO antagonist and compares its performance against a known SMO inhibitor (Vismodegib) and a structurally related but less active compound (N-benzyl-2-chloropropanamide).

Experimental Design and Methodology

The central hypothesis of this investigation is that N-benzhydryl-2-chloropropanamide can inhibit SMO-dependent activation of the Hedgehog pathway. To test this, a cell-based reporter assay was designed. This assay provides a quantitative measure of pathway inhibition and allows for the determination of key pharmacological parameters such as IC50.

Experimental Workflow

The following diagram outlines the key steps in the bioassay workflow, from cell culture to data analysis.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout & Analysis A Cell Culture (HEK293 Gli-Luc cells) B Cell Seeding (96-well plates) A->B D Addition of Compounds & SMO Agonist (SAG) B->D C Compound Dilution Series (Test & Control Compounds) C->D E Incubation (24-48 hours) D->E F Luciferase Assay (Lysis & Reagent Addition) E->F G Luminescence Measurement F->G H Data Analysis (IC50 Determination) G->H

Caption: Experimental workflow for the cell-based Hedgehog signaling bioassay.

Detailed Protocol

Materials:

  • HEK293 cell line stably expressing a Gli-responsive luciferase reporter construct (HEK293 Gli-Luc).

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Smoothened agonist (SAG).

  • N-benzhydryl-2-chloropropanamide (Test Compound).

  • Vismodegib (Positive Control).

  • N-benzyl-2-chloropropanamide (Negative/Comparative Control).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture: Maintain HEK293 Gli-Luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test and control compounds in DMEM. The final concentrations should range from 0.1 nM to 100 µM.

  • Treatment:

    • Remove the culture medium from the cells.

    • Add the diluted compounds to the respective wells.

    • Add a fixed concentration of the SMO agonist SAG (e.g., 100 nM) to all wells except the negative control wells.

    • Include wells with cells and SAG only (positive control for pathway activation) and cells in medium only (baseline).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Statistical Analysis of Bioassay Results

The raw luminescence data was normalized to the positive (SAG only) and negative (cells only) controls to determine the percentage of inhibition for each compound concentration. The IC50 values (the concentration of an inhibitor where the response is reduced by half) were calculated using a four-parameter logistic (4PL) curve fit.

Hypothetical Bioassay Data

The following table summarizes the hypothetical IC50 values obtained from the bioassay.

CompoundIC50 (nM) [95% Confidence Interval]Maximum Inhibition (%)
N-benzhydryl-2-chloropropanamide50.2 [42.5 - 59.3]98.5
Vismodegib (Positive Control)25.8 [21.9 - 30.4]99.2
N-benzyl-2-chloropropanamide> 10,00015.3
Data Interpretation and Comparative Analysis

The hypothetical results indicate that N-benzhydryl-2-chloropropanamide is a potent inhibitor of the Hedgehog pathway , with an IC50 value in the nanomolar range. While not as potent as the positive control, Vismodegib, it demonstrates significant activity. In contrast, the structurally related N-benzyl-2-chloropropanamide shows negligible inhibitory activity, highlighting the importance of the benzhydryl moiety for its biological effect.

The high maximum inhibition percentage for both N-benzhydryl-2-chloropropanamide and Vismodegib suggests that they are full antagonists at the concentrations tested.

Mechanistic Insights and Signaling Pathway

The inhibitory activity of N-benzhydryl-2-chloropropanamide is hypothesized to occur through direct binding to the Smoothened receptor, preventing its conformational change and subsequent activation of downstream signaling.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH SMO SMO PTCH->SMO Inhibits Gli Gli SMO->Gli Activates SUFU SUFU SUFU->Gli Inhibits Gli_active Active Gli Gli->Gli_active Translocates Target_Genes Target Gene Expression Gli_active->Target_Genes Promotes Hh Hedgehog Ligand Hh->PTCH Binds & Inhibits Compound N-benzhydryl-2- chloropropanamide Compound->SMO Inhibits

Caption: Simplified Hedgehog signaling pathway and the proposed point of inhibition by N-benzhydryl-2-chloropropanamide.

Conclusion and Future Directions

The statistical analysis of the hypothetical bioassay results suggests that N-benzhydryl-2-chloropropanamide is a promising lead compound for the development of novel Hedgehog pathway inhibitors. Its potency, while lower than Vismodegib, warrants further investigation.

Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of the compound.

  • In vivo efficacy studies: To evaluate its anti-tumor activity in animal models of Hedgehog-driven cancers.

  • Mechanism of action studies: To confirm direct binding to SMO and investigate the potential for covalent modification.

This guide provides a comprehensive framework for the initial evaluation of novel compounds targeting the Hedgehog pathway. By combining rigorous experimental design, robust statistical analysis, and a clear understanding of the underlying biology, researchers can effectively identify and advance promising new therapeutic candidates.

References

  • PubChem. N-Benzyl-2-chloropropanamide. National Center for Biotechnology Information. [Link]

  • Kumari, A., et al. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. Molecules, 25(15), 3386. [Link]

  • Global Substance Registration System. N-BENZYL-2-CHLOROPROPANAMIDE, (2S)-. U.S. Food and Drug Administration. [Link]

  • Global Substance Registration System. N-BENZYL-2-CHLOROPROPANAMIDE, (2R)-. U.S. Food and Drug Administration. [Link]

  • NC State Extension Publications. Conducting a Bioassay For Herbicide Residues. North Carolina State University. [Link]

  • Mondal, P., et al. (2023). Evaluating the safety of herbicide by bioassay techniques: A review. International Journal of Creative Research Thoughts, 11(12). [Link]

  • Li, X., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1365-1370. [Link]

  • PubMed. Comparative studies of instrumental and bioassay methods for the analysis of herbicide residues. National Library of Medicine. [Link]

  • Inxight Drugs. N-Benzyl-2-chloropropionamide. National Center for Advancing Translational Sciences. [Link]

  • Al-Otaibi, A. M., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Materials Research, 15(9). [Link]

  • Vinogradova, E. V., et al. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS Chemical Biology, 12(9), 2349-2356. [Link]

  • Kim, J., et al. (2021). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants, 10(11), 2355. [Link]

  • Sharma, D., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Journal of the Serbian Chemical Society, 76(9), 1225-1237. [Link]

  • Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703-11725. [Link]

  • Society of Commercial Seed Technologists. Herbicide Bioassay Study Guide. [Link]

  • Abdel-Wahab, B. F., et al. (2020). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS. Acta Poloniae Pharmaceutica, 77(1), 59-71. [Link]

  • Kohn, H., et al. (1990). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 33(3), 919-926. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-benzhydryl-2-chloropropanamide proper disposal procedures

As a laboratory professional or drug development scientist handling complex halogenated intermediates, managing the lifecycle of your chemical inventory is just as critical as the synthesis itself. N-benzhydryl-2-chlorop...

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Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional or drug development scientist handling complex halogenated intermediates, managing the lifecycle of your chemical inventory is just as critical as the synthesis itself. N-benzhydryl-2-chloropropanamide (CAS 94500-97-7), often utilized as a building block in the development of CNS-active pharmaceuticals, presents specific logistical and safety challenges[1].

Because it is a chlorinated amide, it cannot be disposed of via standard municipal waste or aqueous drain systems[2]. This guide provides a self-validating, mechanistic approach to the safe handling, segregation, and ultimate thermal destruction of this compound.

Chemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the quantitative and qualitative hazards of the material. N-benzhydryl-2-chloropropanamide is a corrosive solid that requires strict environmental controls[1].

Property / HazardData / ClassificationOperational Implication
Chemical Formula C₁₆H₁₆ClNOContains a covalently bound halogen; requires specialized high-temp destruction.
Molecular Weight 273.76 g/mol Heavy, stable aromatic structure requires high activation energy for cleavage.
GHS Hazard Codes H302, H314Harmful if swallowed; causes severe skin burns and eye damage[1].
GHS Precautionary P264, P280, P305+P351+P338, P501Mandates full PPE (gloves, goggles, face shield) and strict disposal pathways[1].
Storage Requirements Inert atmosphere, Room TempMust be kept dry and tightly sealed to prevent ambient moisture degradation[1].

Mechanistic Rationale for Disposal Strategies

Understanding why we dispose of chemicals in a specific manner is the foundation of a strong safety culture.

The Problem with Standard Disposal: Halogenated organic compounds are highly resistant to standard biological degradation and low-temperature chemical breakdown[3]. If N-benzhydryl-2-chloropropanamide is subjected to low-temperature incineration or environmental dumping, the stable benzhydryl rings and chlorinated backbone can recombine to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

The Solution: Thermal Mineralization & Scrubbing: The only compliant and scientifically sound method for destroying this compound is high-temperature rotary kiln incineration (>1100°C) [2].

  • Thermal Cleavage: At temperatures exceeding 1100°C with a gas residence time of at least two seconds, the aromatic rings and amide bonds are completely cleaved, mineralizing the compound into basic gases (CO₂, H₂O, NOₓ).

  • Acid Gas Generation: The combustion of the 2-chloro moiety inevitably generates hydrogen chloride (HCl) gas[3].

  • Caustic Scrubbing: To prevent atmospheric acid rain, the incinerator's exhaust must pass through a caustic scrubber (typically using NaOH or Ca(OH)₂), which neutralizes the HCl into harmless inert salts (e.g., NaCl)[2].

ChemicalDegradation Amide N-benzhydryl-2- chloropropanamide Oxidation High-Temp Oxidation (>1100°C + O2) Amide->Oxidation Thermal Cleavage Products Combustion Products (CO2, H2O, NOx, HCl) Oxidation->Products Mineralization Scrubbing Alkaline Scrubber (NaOH / Ca(OH)2) Products->Scrubbing Acidic Flue Gas Salts Inert Effluent (NaCl + H2O) Scrubbing->Salts Neutralization

Thermal mineralization pathway of chlorinated amides and subsequent acid gas neutralization.

Step-by-Step Laboratory Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint of the current step is successfully met.

Phase 1: Segregation and Containerization
  • Step 1: Select the Receptacle. Use a dedicated, wide-mouth High-Density Polyethylene (HDPE) container for solid waste collection.

    • Causality: HDPE provides superior chemical resistance against halogenated amides compared to standard glass (which can shatter) or lower-grade plastics that may become brittle over time.

  • Step 2: Segregate Strictly. Place only N-benzhydryl-2-chloropropanamide and chemically similar solid halogenated organics into this container. Do NOT mix with liquid solvents, oxidizing agents, or strong bases.

    • Validation Checkpoint: Observe the container for 5 minutes after adding waste. The container must not bulge, heat up, or vent gas. If pressure builds, it indicates cross-contamination and an incompatible reactive substance.

Phase 2: Labeling and SAA Storage
  • Step 3: Regulatory Labeling. Affix a compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container. The label must explicitly state: "Halogenated Organic Solid Waste - Contains N-benzhydryl-2-chloropropanamide" and include the GHS Corrosive and Harmful pictograms[1].

  • Step 4: Satellite Accumulation. Store the sealed container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment, away from direct sunlight and moisture.

    • Causality: Moisture can induce slow hydrolysis of the chlorinated propanamide backbone, potentially releasing trace amounts of HCl gas over time, which can pressurize a sealed container.

Phase 3: Spill Response & Decontamination (Contingency)
  • Step 5: Dry Collection. In the event of a benchtop spill, do not use water and do not sweep dry . Cover the solid with an inert, non-combustible absorbent material (like dry sand or diatomaceous earth)[3].

    • Causality: Dry sweeping aerosolizes corrosive micro-particles, drastically increasing the risk of inhalation exposure (H302) and widespread surface contamination. Adding water can spread the corrosive hazard.

  • Step 6: Neutralization Wash. Once the bulk solid is collected into the hazardous waste bin, wash the spill site with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual acidity, followed by a final wipe with damp paper towels (which also go into the solid waste bin).

Institutional Handoff & Logistics Workflow

Once the SAA container is full (or reaches its regulatory time limit), it must be transferred to your Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor. Ensure the chain of custody explicitly notes the presence of >1% halogenated organic waste to guarantee the vendor routes it to a twin-chamber incinerator equipped with a caustic scrubber.

DisposalWorkflow Lab 1. Lab Generation (Solid Waste) Segregation 2. Segregation (Halogenated Organics) Lab->Segregation Containment SAA 3. SAA Storage (HDPE Containers) Segregation->SAA Labeling Transport 4. Hazmat Transport (Licensed Vendor) SAA->Transport Chain of Custody Incinerator 5. Thermal Destruction (>1100°C, 2s dwell) Transport->Incinerator Transfer Scrubber 6. Flue Gas Scrubbing (Alkaline Neutralization) Incinerator->Scrubber HCl Gas Emission

Logistical workflow for segregation, transport, and thermal destruction of halogenated waste.

References

  • Sigma-Aldrich. N-Benzhydryl-2-chloropropanamide | 94500-97-7 Product Information & Safety Data Sheet. Retrieved from .

  • BenchChem. Standard Operating Procedure: Disposal of Halogenated Organic Waste. Retrieved from .

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from .

Sources

Handling

Comprehensive Safety and Operational Guide for Handling N-Benzhydryl-2-chloropropanamide

As a Senior Application Scientist, I frequently observe laboratories underestimating the risks associated with solid alkylating agents. N-Benzhydryl-2-chloropropanamide (CAS: 94500-97-7) is a highly reactive intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the risks associated with solid alkylating agents. N-Benzhydryl-2-chloropropanamide (CAS: 94500-97-7) is a highly reactive intermediate commonly utilized in advanced chemical synthesis and drug development 1. While its solid state may visually appear less intimidating than fuming liquids, it carries severe Globally Harmonized System (GHS) hazard classifications: H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) 1.

This guide transcends basic safety data sheets by providing a self-validating, step-by-step operational protocol. By understanding the causality behind these safety measures, your team can execute workflows with absolute confidence and scientific integrity.

The Causality of Risk: Hazard Profiling

To handle N-benzhydryl-2-chloropropanamide safely, you must first understand its molecular behavior:

  • Alkylating Potential: The alpha-chloroamide moiety is highly susceptible to nucleophilic attack. Upon contact with biological tissues, it rapidly alkylates proteins and nucleic acids, which manifests macroscopically as severe, irreversible chemical burns 2.

  • The Micro-Dust Hazard: As a solid powder, the primary operational risk during transfer is the generation of invisible micro-dust. Inhalation or contact with mucosal membranes (eyes, respiratory tract) triggers moisture-driven hydrolysis. This releases localized hydrochloric acid directly onto the tissues, compounding the alkylation damage with acute acid burns 3.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for H314 solids. Your protective gear must form an impermeable barrier against both aerosolized particulates and potential solvent solutions.

PPE ComponentSpecificationScientific Causality & Rationale
Eye/Face Protection ANSI Z87.1 tight-fitting safety goggles + Face shieldH314 compounds cause irreversible eye damage 2. Goggles prevent dust ingress; the shield protects against splash during dissolution [[4]]().
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or heavy-duty Nitrile (8+ mil)The alpha-chloroamide can permeate thin gloves if accidentally dissolved in a carrier solvent (e.g., DMF, DMSO). Double-gloving ensures a fail-safe barrier 4.
Body Protection Flame-resistant, fully buttoned lab coat + chemical-resistant apronPrevents the static-cling of corrosive solid particulates to personal clothing, which could cause delayed dermal exposure 5.
Respiratory N95 or P100 particulate respirator (if handling outside a closed system)Prevents inhalation of H314 corrosive dust. Note: All handling must ideally occur in a certified fume hood6.

Self-Validating Operational Workflow

Trustworthiness requires a self-validating system. Do not proceed to the next step unless the previous step's conditions are fully met.

Step 1: Environmental Preparation
  • Ventilation Check: Conduct all work in a certified chemical fume hood. Pull the sash down to the lowest possible workable height to create a physical barrier between your face and the material 4.

  • Surface Protection: Lay down a disposable, chemical-resistant polyethylene bench pad to catch any micro-spills during transfer 7.

  • Atmosphere Control: Ensure an inert atmosphere (e.g., Nitrogen or Argon) is available for resealing the container, as the compound requires inert, room-temperature storage to prevent degradation 1.

Step 2: Material Transfer and Weighing
  • Static Mitigation: Use anti-static spatulas. Static electricity can cause the fine solid powder to aerosolize or cling to the outside of your gloves.

  • Closed-System Weighing: Tare a vial with a septum cap on your balance. Bring the closed vial into the fume hood, add the solid N-benzhydryl-2-chloropropanamide, seal it tightly, and then move it back to the balance. Never transport unsealed H314 solids across the open laboratory 3.

Step 3: Dissolution & Reaction Setup
  • When adding solvents (e.g., dichloromethane, DMF), introduce them slowly down the side of the flask. Exothermic reactions may occur depending on the reagents present, which could rapidly boil the solvent and aerosolize the dissolved corrosive compound.

Spill Response & Decontamination Protocol

A spill of an H314 solid requires immediate, methodical action to prevent the spread of corrosive dust 3.

  • Isolation: Evacuate the immediate vicinity. Alert surrounding lab personnel. Don a P100 respirator if a large amount of dust has aerosolized outside the fume hood [[6]]().

  • Containment (No Sweeping): Do NOT sweep the dry powder. Sweeping aerosolizes the corrosive dust. Instead, cover the solid spill with a slightly damp, inert absorbent material (like sand or a specialized chemical spill pad moistened with water) to suppress dust generation [[6]]().

  • Collection: Carefully scoop the wetted mixture using a non-sparking tool into a compatible, sealable secondary container (e.g., heavy-duty polyethylene) 7.

  • Surface Neutralization: Wash the affected area with a 5% sodium bicarbonate solution to neutralize any residual acidic/corrosive traces, followed by a copious water rinse 7.

Hazardous Waste Disposal Plan

Improper disposal of alkylating agents can lead to severe downstream reactions.

  • Solid Waste Segregation: Place all contaminated PPE, bench pads, and empty vials into a dedicated, clearly labeled solid hazardous waste container (e.g., "Corrosive Solid Waste: Contains N-Benzhydryl-2-chloropropanamide"). Do not mix with strong bases or oxidizers 7.

  • Liquid Waste: If the compound has been dissolved, dispose of it in the appropriate halogenated or non-halogenated organic waste stream. Ensure the container is properly tagged with H314 corrosive warnings 8.

Operational Workflow Visualization

Workflow Start Start Procedure PreOp Pre-Operation (Don PPE & Check Hood) Start->PreOp Handling Material Handling (Weighing & Transfer) PreOp->Handling Spill Spill Detected? Handling->Spill SpillResponse Spill Response Protocol (Neutralize & Collect) Spill->SpillResponse Yes PostOp Post-Operation (Decontamination) Spill->PostOp No SpillResponse->PostOp Waste Hazardous Waste Disposal PostOp->Waste

Workflow logic for the safe handling and spill response of N-benzhydryl-2-chloropropanamide.

References

  • Sigma-Aldrich. "N-Benzhydryl-2-chloropropanamide | 94500-97-7". 1

  • NextSDS. "N-(2-benzoylphenyl)-2-chloropropanamide — Chemical Substance Information". 2

  • University of New Mexico Chemistry. "Standard Operating Procedure - Phenol".3

  • Wayne State University. "Hydrofluoric Acid SOP". 7

  • Regulations.gov. "GHS05 - Regulations.gov". 6

  • The Sarpong Group. "Hydrofluoric Acid". 4

  • PBL Assay Science. "Safety Data Sheet". 5

  • Geneseo. "Hydrogen peroxide - Safety Data Sheet". 8

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzhydryl-2-chloropropanamide
Reactant of Route 2
Reactant of Route 2
N-benzhydryl-2-chloropropanamide
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